5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Description
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Properties
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGMUUNXLCEOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429217 | |
| Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-33-4 | |
| Record name | 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid: A Comprehensive Protocol and Expert Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a potential building block in medicinal chemistry. The synthesis is achieved via a robust Williamson ether synthesis, a cornerstone of organic chemistry, by reacting 5-Bromo-2-hydroxybenzoic acid with 2-chlorobenzyl chloride. This document elucidates the causal factors behind the selection of reagents and reaction conditions, offering insights beyond a mere procedural outline. We present a self-validating framework, wherein the successful synthesis is unequivocally confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is systematically tabulated, and key processes are visualized to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
Substituted benzoic acid derivatives are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents. The title compound, this compound, incorporates several key structural features: a bromo-substituted aromatic ring, a carboxylic acid moiety, and a chlorobenzyl ether. These functional groups provide multiple vectors for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. For instance, the carboxylic acid can be converted to amides or esters, while the halogenated rings can participate in cross-coupling reactions.
This guide is structured to provide not just a protocol, but a deep understanding of the synthesis and validation process, empowering scientists to confidently prepare and verify this compound for their research and development pipelines.
Synthesis Strategy: The Williamson Ether Synthesis
The retrosynthetic analysis of the target molecule points to a logical disconnection at the ether linkage. This bond can be reliably formed through the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3]
Causality of Strategic Choice: The Williamson ether synthesis is selected for its high reliability and predictability.[4][5] The reaction involves the deprotonation of a weakly acidic hydroxyl group (in this case, the phenolic hydroxyl of 5-bromo-2-hydroxybenzoic acid) to form a potent nucleophile, the phenoxide. This phenoxide then displaces a halide from an electrophilic carbon center. The use of a primary benzylic halide, 2-chlorobenzyl chloride, is ideal as it is highly reactive towards SN2 displacement and is less prone to the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[5]
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the synthesis of the high-purity target compound.
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-2-hydroxybenzoic acid | ≥98% | Sigma-Aldrich | Also known as 5-Bromosalicylic acid.[6][7][8] |
| 2-Chlorobenzyl chloride | ≥98% | Sigma-Aldrich | Lachyrmatory, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Thermo Scientific | Serves as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Polar aprotic solvent stabilizes ions.[4] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For workup acidification. |
| Deionized Water (H₂O) | N/A | In-house supply | For washing and recrystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | VWR | For drying organic layers. |
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Expert Insight: Using powdered K₂CO₃ increases the surface area for a more efficient reaction. A slight excess of the base ensures complete deprotonation of both the phenolic hydroxyl and the carboxylic acid.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until the solids are submerged and can be stirred effectively (approx. 4-5 mL per gram of starting acid).
-
Expert Insight: Anhydrous DMF is crucial. As a polar aprotic solvent, it effectively solvates the potassium cations while leaving the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the SN2 reaction.[4]
-
-
Electrophile Addition: While stirring at room temperature, add 2-chlorobenzyl chloride (1.1 eq) to the mixture dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Reaction Workup: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF used). This will precipitate the crude product. c. While stirring vigorously, acidify the aqueous mixture to a pH of ~2-3 by slowly adding 1 M HCl.
- Expert Insight: This acidification step is critical. It protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is significantly less soluble in water and ensures its precipitation and subsequent extraction into the organic phase.[1] d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). e. Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
In-Process Monitoring and Purification
TLC is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product.[9][10]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A 70:30 mixture of Hexanes:Ethyl Acetate with 1% acetic acid is a good starting point. The polarity can be adjusted as needed.
-
Expert Insight: The addition of a small amount of acetic acid to the eluent helps to suppress the dissociation of the carboxylic acid group on the silica plate, resulting in sharper spots and more reliable Rf values.
-
-
Visualization: UV light (254 nm). The starting material and product are both UV active.
Recrystallization is an excellent method for purifying the crude solid product, leveraging differences in solubility at different temperatures.[11][12]
-
Solvent Selection: An ethanol/water or ethyl acetate/hexanes mixture is often effective. The goal is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system, e.g., ethanol). b. If using a binary system, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-clarify with a few drops of the hot primary solvent. c. Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. d. Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize product precipitation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: A streamlined workflow from reaction to pure product.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₀BrClO₃ |
| Molecular Weight | 341.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
The following data are predicted based on the chemical structure and established spectroscopic principles.
1H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
δ ~13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~7.9-7.2 ppm (m, 7H): This multiplet region contains the signals for all seven aromatic protons from the two benzene rings. The specific splitting patterns (doublets, doublet of doublets) will depend on the coupling constants.
-
δ ~5.3 ppm (s, 2H): This singlet represents the two benzylic protons (-O-CH₂-Ar), which are chemically equivalent and do not couple with other protons.
Infrared (IR) Spectroscopy (KBr Pellet) Characteristic absorption bands confirm the presence of key functional groups.
-
~3300-2500 cm⁻¹ (broad): A very broad band indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[13]
-
~1700 cm⁻¹ (strong): A strong, sharp absorption from the C=O stretching vibration of the aryl carboxylic acid.[14][15]
-
~1250 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.
-
Aromatic C-H and C=C bands: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.
-
C-Br and C-Cl bands: Typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition, especially due to the unique isotopic signatures of bromine and chlorine.[16]
-
Isotopic Pattern: The presence of one bromine atom (79Br and 81Br in a ~1:1 ratio) and one chlorine atom (35Cl and 37Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion [M]⁺.[17][18] The expected pattern would be:
-
M: Containing 79Br and 35Cl
-
M+2: A more intense peak containing (81Br and 35Cl) or (79Br and 37Cl)
-
M+4: A smaller peak containing 81Br and 37Cl
-
Caption: Predicted MS isotopic pattern for the target molecule.
Conclusion
This guide details a reliable and reproducible method for the synthesis of this compound. By employing the Williamson ether synthesis and following the outlined purification and characterization protocols, researchers can confidently prepare this valuable chemical intermediate with a high degree of purity. The analytical framework provided serves as a robust validation system, ensuring the structural integrity of the final compound and its suitability for subsequent applications in drug discovery and development.
References
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Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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Chemsrc. (n.d.). 5-Bromo-2-chlorobenzoic acid CAS#:21739-92-4. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
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Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic? Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
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YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
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CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and recrystallization of p‐bromobenzoate 18. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Thin Layer Chromatography (TLC) Separation of Some medicinal and Aromatic Plants. Retrieved from [Link]
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Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]
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PubMed. (1963). [Thin-layer Chromatography of Aromatic Hydrocarbons and Some Heterocyclic Compounds]. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Introduction: A Molecule of Synthetic Potential
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid (CAS No. 938261-85-9) represents a molecule of significant synthetic utility.[1] Its structure, featuring a halogenated benzoic acid scaffold functionalized with a substituted benzyl ether, offers a versatile platform for constructing more complex chemical entities. The presence of multiple reactive handles—the carboxylic acid for amide coupling, the aromatic rings for cross-coupling reactions, and the ether linkage—makes it a valuable intermediate for medicinal chemists.
However, a comprehensive, publicly available dataset detailing the empirical physicochemical properties of this specific compound is notably scarce. This guide, therefore, takes a predictive and methodological approach. As Senior Application Scientists, we recognize that the journey often begins with a novel, uncharacterized molecule. This whitepaper is structured to guide researchers through the logical steps of predicting, synthesizing, and, most importantly, experimentally determining the key physicochemical properties of this compound. We will ground our predictions in the known properties of its precursors and provide robust, field-proven protocols for empirical validation.
Molecular Identity and Predicted Physicochemical Profile
The first step in characterizing any new chemical entity is to establish its fundamental identity and predict its core properties. These predictions, while not a substitute for empirical data, are crucial for designing experiments, anticipating analytical behavior, and contextualizing results.
Synthesis and Structural Confirmation
The target compound is logically synthesized via a Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[2][3] This reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[3][4] In this case, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid acts as the nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride.
dot
Caption: Williamson Ether Synthesis for the target compound.
The introduction of the 2-chlorobenzyl ether moiety is expected to significantly alter the physicochemical properties compared to the starting phenol.
Core Physicochemical Parameters: A Comparative Overview
The following table summarizes the known properties of the precursors and the calculated or predicted properties for the final product. This comparative approach is essential in drug development for understanding structure-property relationships (SPR).
| Property | 5-bromo-2-hydroxybenzoic acid (Precursor 1) | 2-chlorobenzyl chloride (Precursor 2) | This compound (Product) | Rationale for Prediction |
| CAS Number | 89-55-4[5] | 611-19-8[6][7] | 938261-85-9[1] | N/A |
| Molecular Formula | C₇H₅BrO₃[5] | C₇H₆Cl₂[6] | C₁₄H₁₀BrClO₃ | Calculated |
| Molecular Weight | 217.02 g/mol [5] | 161.03 g/mol [6][8] | 357.56 g/mol | Calculated |
| Melting Point | 164-170 °C[5] | -17 to -13 °C[6][8] | To be determined (TBD) | Expected to be a crystalline solid with a distinct melting point, higher than the liquid precursor but not directly predictable from starting materials. |
| Predicted logP | ~2.5 (Calculated) | 3.08 - 3.32[6][8] | ~4.9 (Predicted) | The addition of the lipophilic 2-chlorobenzyl group significantly increases hydrophobicity. Prediction based on fragment-based models.[9][10] |
| Aqueous Solubility | Soluble in hot water, slightly in cold[11] | Very poor (0.01 g/100mL at 25°C)[8] | Predicted to be very low | Increased molecular weight and high logP suggest poor aqueous solubility. Must be determined experimentally. |
| pKa | ~2.8 (Salicylic Acid) | N/A | Predicted ~2.8-3.5 | The carboxylic acid pKa is expected to be similar to the parent salicylic acid, with minor influence from the ether substitution. Must be determined experimentally. |
Part 2: Definitive Experimental Characterization
Given the absence of empirical data, a researcher's primary task is to perform definitive characterization. The following sections detail the authoritative, step-by-step protocols required to validate the predicted properties.
Protocol 1: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)
Causality: Aqueous solubility is a critical parameter influencing bioavailability and formulation. For a compound predicted to have low solubility, the Shake-Flask method, as outlined in OECD Test Guideline 105, is the gold standard.[12][13][14][15] It is designed to achieve a true equilibrium between the solid-state compound and the aqueous phase.[16]
dot
Caption: Workflow for OECD 105 Shake-Flask Solubility Test.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation is reached.[16]
-
Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile). Dilute an aliquot of the clear aqueous supernatant from step 3 and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Validation: The test should be performed in triplicate. The concentrations from the last two time points (e.g., 24h and 48h) should agree to confirm that equilibrium has been reached.[18]
Protocol 2: Determination of Dissociation Constant (pKa) (OECD 112 Potentiometric Titration)
Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor-binding interactions. For an ionizable compound like a carboxylic acid, potentiometric titration is a highly accurate and reliable method for pKa determination, as described in OECD Guideline 112.[19][20][21][22]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[23]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[23] A constant ionic strength is maintained using a background electrolyte like KCl.[24]
-
Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[24] Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[25]
-
Self-Validation: Perform at least three independent titrations. The calculated pKa values should be in close agreement, with a low standard deviation providing confidence in the result.[23]
Part 3: Predicted Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a newly synthesized compound. Based on the structure of this compound, we can predict the key features of its NMR and IR spectra.
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons (Benzoic Acid Ring): Three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring. We would expect a doublet, a doublet of doublets, and another doublet in the range of 7.0-8.0 ppm.
-
Aromatic Protons (Benzyl Ring): Four protons on the 2-chlorobenzyl group, appearing as a complex multiplet between 7.2-7.6 ppm.
-
Methylene Protons (-O-CH₂-Ar): A sharp singlet around 5.0-5.5 ppm, integrating to two protons. The chemical shift is indicative of a methylene group attached to both an oxygen atom and an aromatic ring.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-O) will be significantly downfield. The carbon attached to the bromine (C-Br) will also have a characteristic shift.
-
Methylene Carbon (-O-CH₂-Ar): A signal around 65-75 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
Conclusion: A Framework for Characterization
References
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Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
Analytice. OECD n°112: Dissociation constant in water. (2021-02-07). [Link]
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Situ Biosciences. OECD 112 - Dissociation Constants in Water. [Link]
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Exploring 2-Chlorobenzyl Chloride: Properties and Applications. [Link]
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PubChem. 2-Chlorobenzyl chloride. [Link]
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Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). [Link]
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OECD. Test No. 112: Dissociation Constants in Water. [Link]
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Phytosafe. OECD 112. [Link]
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ChemBK. 5-bromo-2-hydroxybenzoate. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
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ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
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Cheméo. Chemical Properties of Benzoic acid, 5-bromo-2-hydroxy- (CAS 89-55-4). [Link]
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The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
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Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. (2015-07-14). [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
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ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017-10-12). [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]
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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Contextualizing a Molecule of Interest
In the landscape of medicinal chemistry, the benzoic acid scaffold and its derivatives represent a cornerstone for the development of a wide array of therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this technical guide, 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, emerges from this rich chemical space. Its structure, characterized by a halogenated benzoic acid core ether-linked to a chlorobenzyl group, suggests a potential for nuanced biological interactions.
While direct, extensive research on the specific mechanism of action for this compound is not yet prevalent in publicly accessible literature, we can infer a highly plausible mechanistic framework by examining a closely related and well-studied analog: 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007). The structural similarities between these molecules provide a strong foundation for hypothesizing a conserved mode of action, primarily centered on the modulation of inflammatory pathways.
This guide will, therefore, present a detailed, evidence-based hypothesis for the mechanism of action of this compound, drawing from the established pharmacology of its analogs. We will delve into the core signaling pathways likely targeted by this compound and propose a comprehensive experimental workflow for the validation of these hypotheses.
Plausible Mechanism of Action: Insights from a Structurally Related Analog
A key study on the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has illuminated a potent anti-inflammatory capacity mediated through the suppression of key signaling cascades in immune cells.[1] Given the shared structural motifs with this compound, it is reasonable to postulate a similar mechanism. The proposed action is centered on the inhibition of pro-inflammatory mediators via the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
The Central Role of MAPK and NF-κB in Inflammation
The MAPK and NF-κB pathways are critical regulators of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Upon activation, these pathways orchestrate the production of a host of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
-
MAPK Signaling Cascade: This pathway involves a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors that drive the expression of inflammatory genes.
-
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory signals trigger a cascade that leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Hypothesized Molecular Interactions
The anti-inflammatory effects of LX007 were demonstrated by its ability to inhibit the LPS-stimulated production of NO and PGE2, along with their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in microglial cells.[1] This inhibition is attributed to the compound's ability to interfere with the activation of both the MAPK and NF-κB pathways.[1]
Based on this precedent, we hypothesize that this compound likely exerts its anti-inflammatory effects through a similar multi-target mechanism. The brominated and chlorinated phenyl rings, along with the benzoic acid moiety, are likely crucial for binding to and modulating the activity of upstream kinases or other regulatory proteins within the MAPK and NF-κB cascades.
Visualizing the Hypothesized Signaling Pathway
To clearly illustrate the proposed mechanism of action, the following diagram depicts the key signaling events and the putative points of intervention for this compound.
Figure 1: Hypothesized mechanism of action.
Experimental Validation: A Step-by-Step Protocol
To rigorously test the hypothesis that this compound exerts its anti-inflammatory effects through the MAPK and NF-κB pathways, the following experimental workflow is proposed.
Phase 1: In Vitro Cellular Assays
-
Cell Line Selection: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are suitable models.
-
Cytotoxicity Assessment: Prior to evaluating its anti-inflammatory activity, determine the non-toxic concentration range of the compound using an MTT or LDH assay.
-
Measurement of Pro-inflammatory Mediators:
-
Culture cells with various concentrations of the compound for 1 hour before stimulating with LPS (1 µg/mL).
-
After 24 hours, collect the supernatant and measure the concentration of nitric oxide using the Griess reagent.
-
Measure the levels of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Phase 2: Mechanistic Elucidation
-
Western Blot Analysis:
-
Treat cells with the compound and/or LPS for appropriate time points (e.g., 30-60 minutes for signaling proteins, 12-24 hours for inducible enzymes).
-
Prepare cell lysates and perform Western blotting to assess the protein expression levels of iNOS and COX-2.
-
To probe the signaling pathways, analyze the phosphorylation status of key MAPK proteins (p-p38, p-JNK, p-ERK) and the phosphorylation of IκBα.
-
-
NF-κB Nuclear Translocation:
-
Utilize immunofluorescence microscopy or a nuclear/cytoplasmic fractionation assay followed by Western blotting to visualize or quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation, with and without pre-treatment with the compound.
-
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.
Table 1: Effect on Pro-inflammatory Mediators
| Treatment | NO Production (µM) | PGE2 Production (pg/mL) | TNF-α Production (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| Compound (X µM) + LPS | |||
| Compound (Y µM) + LPS | |||
| Compound (Z µM) + LPS |
Table 2: Effect on Protein Expression and Phosphorylation
| Treatment | iNOS Expression (relative to control) | COX-2 Expression (relative to control) | p-p38/p38 ratio | p-IκBα/IκBα ratio |
| Control | ||||
| LPS (1 µg/mL) | ||||
| Compound (Y µM) + LPS |
A dose-dependent decrease in the production of pro-inflammatory mediators and the expression of iNOS and COX-2, coupled with a reduction in the phosphorylation of MAPK and IκBα, would provide strong evidence supporting the hypothesized mechanism of action.
Broader Therapeutic Context and Future Directions
The benzoic acid and benzyloxybenzoic acid scaffolds are not limited to anti-inflammatory activity. Derivatives have been explored for a range of therapeutic applications:
-
Antibacterial Agents: Certain halogenated indole-2-carboxamides, which share structural similarities, have demonstrated potent antibacterial activity.
-
Neuroprotection: Benzyloxy benzamide derivatives have shown promise as neuroprotective agents by inhibiting the protein-protein interaction between PSD95 and nNOS, a pathway implicated in ischemic stroke.[2]
-
Anticancer Potential: The benzoic acid moiety is a common scaffold in the design of novel anticancer compounds.[3]
It is important to note that while 5-Bromo-2-chlorobenzoic acid is a known intermediate in the synthesis of the SGLT2 inhibitor Dapagliflozin, this is a distinct chemical entity from the topic of this guide.[4][5]
Future research on this compound should aim to confirm the proposed anti-inflammatory mechanism and explore these other potential therapeutic avenues. In vivo studies in animal models of inflammatory diseases will be a crucial next step in validating its therapeutic potential.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, a robust hypothesis can be formulated based on the well-documented anti-inflammatory properties of a closely related analog. The proposed mechanism, centered on the dual inhibition of the MAPK and NF-κB signaling pathways, provides a solid foundation for future research and drug development efforts. The experimental workflow detailed in this guide offers a clear path to validating this hypothesis and further elucidating the therapeutic promise of this intriguing molecule.
References
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available from: [Link]
-
5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited. Available from: [Link]
-
A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available from: [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. Available from: [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. Available from: [Link]
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- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid
This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a molecule of interest in pharmaceutical and materials science research. While specific crystallographic data for this exact compound is not publicly available as of this writing, this document will serve as a comprehensive procedural manual for its analysis, grounded in established crystallographic principles and best practices. The methodologies described herein are applicable to a wide range of small organic molecules and are designed to ensure scientific rigor and data integrity.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs) and novel materials, understanding the crystal structure is paramount for elucidating structure-activity relationships (SAR), predicting stability, and informing formulation strategies. This compound, a halogenated aromatic carboxylic acid derivative, presents a compelling case for structural analysis due to the potential for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence its solid-state behavior. This guide will detail the critical steps from crystal growth to the final validation and deposition of the crystal structure.
The Crystallographic Workflow: A Step-by-Step Protocol
The determination of a crystal structure is a multi-stage process that requires meticulous execution at each step to yield a high-quality, reliable model.[1][2][3]
Crystal Growth: The Foundation of Quality Data
The journey to a crystal structure begins with the growth of a suitable single crystal. The ideal crystal for single-crystal X-ray diffraction should be of adequate size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from internal defects like twinning or cracks.[3] For this compound, a white to off-white crystalline solid, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of ordered crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound to a moderate extent and have a suitable vapor pressure for the chosen technique.
Experimental Workflow for Crystal Growth
Below is a generalized workflow for obtaining single crystals suitable for X-ray diffraction.
Sources
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
This document provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion emphasizes the causal relationships behind spectroscopic observations and provides validated, step-by-step protocols for data acquisition.
Introduction and Molecular Structure
This compound is a complex molecule featuring multiple functional groups, including a carboxylic acid, a benzyl ether, and halogen substituents on two separate aromatic rings. This structural complexity makes a multi-faceted spectroscopic approach essential for unambiguous characterization. The interplay of these groups dictates the chemical and physical properties of the molecule and influences its spectroscopic signature. A thorough analysis not only confirms the identity but also ensures the purity of the compound, which is critical for its application in drug synthesis.
The molecular structure and atom numbering scheme used for assignments throughout this guide are shown below:
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and the connectivity within the molecule.
Expertise & Causality: Experimental Choices
The choice of solvent is paramount for acquiring high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons. Firstly, its high polarity effectively dissolves the carboxylic acid. Secondly, and most importantly, its ability to form hydrogen bonds with the acidic proton of the carboxyl group slows down the proton exchange rate. This makes the carboxylic acid proton observable as a broad singlet in the ¹H NMR spectrum, which might otherwise be broadened into the baseline or be unobservable in less polar solvents like chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Standard acquisition parameters on a 400 MHz spectrometer are typically sufficient.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Data Interpretation and Expected Resonances
The complex substitution pattern on both aromatic rings leads to a well-resolved spectrum. The electron-withdrawing nature of the halogens and the carboxylic acid, combined with the electron-donating effect of the ether oxygen, results in a wide dispersion of chemical shifts.
¹H NMR (400 MHz, DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~13.0 | Broad Singlet | 1H | Acidic proton, deshielded and broadened by H-bonding and exchange. |
| H6 | ~7.8 - 7.9 | Doublet (d) | 1H | Ortho to the electron-withdrawing COOH group, deshielded. |
| H4 | ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | Meta to COOH, ortho to Br. |
| H3 | ~7.2 - 7.3 | Doublet (d) | 1H | Ortho to the electron-donating ether oxygen, shielded relative to other ring protons. |
| Ar-H (Chlorobenzyl) | ~7.3 - 7.6 | Multiplet | 4H | Complex multiplet pattern due to overlapping signals from the four protons on the chlorobenzyl ring. |
| O-CH₂ | ~5.3 | Singlet | 2H | Methylene protons of the benzyl ether group, deshielded by the adjacent oxygen and aromatic ring.[1] |
¹³C NMR (100 MHz, DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (COOH) | ~166 | Carbonyl carbon of the carboxylic acid. |
| C2 | ~157 | Aromatic carbon attached to the ether oxygen, highly deshielded. |
| C9 & C14 | ~135 - 138 | Quaternary aromatic carbons of the chlorobenzyl ring (one attached to CH₂, one to Cl). |
| C4, C6, C10-C13 | ~127 - 133 | Aromatic CH carbons from both rings. |
| C1 | ~122 | Quaternary aromatic carbon attached to the COOH group. |
| C5 | ~115 | Aromatic carbon attached to Bromine (C-Br). |
| O-CH₂ | ~70 | Methylene carbon of the benzyl ether. |
Visualization: NMR Workflow
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Causality: Method Selection
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample. This choice is based on its simplicity and speed, as it requires minimal sample preparation—no KBr pellets need to be pressed. The sample is placed directly on the ATR crystal (typically diamond or zinc selenide), ensuring good contact. An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This creates an evanescent wave that penetrates a short distance into the sample, where the energy is absorbed at specific wavelengths corresponding to the bond vibrations. This technique provides high-quality, reproducible spectra with minimal effort.
Experimental Protocol: ATR FT-IR
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Consistent pressure is key to reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum of this compound is expected to show several characteristic peaks that confirm the presence of its key functional groups. The formation of hydrogen-bonded dimers in the solid state significantly influences the O-H and C=O stretching frequencies.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The extremely broad nature of this band is the hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong, sharp absorption. Its position is indicative of a conjugated aromatic carboxylic acid. |
| 1600, 1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeletal vibrations. |
| ~1250 | C-O stretch | Aryl Ether & Acid | Strong absorption associated with the asymmetric C-O-C stretch of the ether and the C-O stretch of the acid. |
| 1000-1100 | C-O stretch | Aryl Ether | Symmetric C-O-C stretch. |
| Below 850 | C-Cl, C-Br stretch | Halogens | Vibrations for carbon-halogen bonds appear in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed can offer valuable structural information that corroborates the NMR and IR data.
Expertise & Causality: Ionization Method
Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. Because this compound contains an acidic proton, it can be easily analyzed in negative ion mode (ESI-). In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion. This is a "soft" ionization technique, meaning it imparts very little excess energy to the molecule, resulting in a strong signal for the molecular ion and minimizing premature fragmentation. This is crucial for accurately determining the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization (Negative Mode): A high negative voltage is applied to the infusion needle, causing the solvent to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M-H]⁻) are ejected into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation: Molecular Ion and Fragmentation
The most critical piece of information is the molecular ion peak. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks.
-
Molecular Weight: 372.00 g/mol (for C₁₄H₁₀⁷⁹Br³⁵ClO₃)
-
Expected [M-H]⁻ Ion Cluster (m/z):
-
m/z 371: Corresponding to [C₁₄H₉⁷⁹Br³⁵ClO₃]⁻
-
m/z 373: Corresponding to [C₁₄H₉⁸¹Br³⁵ClO₃]⁻ and [C₁₄H₉⁷⁹Br³⁷ClO₃]⁻
-
m/z 375: Corresponding to [C₁₄H₉⁸¹Br³⁷ClO₃]⁻
-
The relative intensities of these peaks provide a unique isotopic signature that confirms the elemental composition.
Key Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure. This would result in a stable 2-chlorobenzyl radical and a benzoate anion.
Caption: Primary fragmentation pathway for the [M-H]⁻ ion.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the structure of this compound with a high degree of confidence.
-
MS confirms the molecular formula (C₁₄H₁₀BrClO₃) through the accurate mass and unique isotopic pattern of the molecular ion.
-
IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, sharp C=O), an aryl ether (C-O stretch), and aromatic rings (C=C stretch).
-
NMR provides the complete structural map :
-
¹H NMR confirms the number of protons in different environments (e.g., one acidic proton, two benzylic CH₂ protons, seven aromatic protons).
-
¹³C NMR confirms the number of unique carbon atoms (one carbonyl, one methylene, twelve aromatic).
-
The chemical shifts and coupling patterns in NMR are consistent with the electronic effects and connectivity of the functional groups identified by IR and the overall structure determined by MS.
-
This cohesive dataset provides an unambiguous and robust characterization of the target molecule, ensuring its identity and purity for downstream applications in research and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Berziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. [Link]
-
ChemicalBook. (n.d.). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from YouTube. [Link]
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A Technical Guide to the Potential Biological Activity of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid: A Structured Approach to Novel Compound Evaluation
Abstract
This technical guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a novel chemical entity with uncharacterized biological activity. In the absence of existing pharmacological data, this document proposes a hypothesis-driven approach, beginning with in silico predictive modeling to identify potential biological targets and assess drug-likeness. Subsequently, a tiered in vitro screening cascade is detailed, including specific, step-by-step protocols for evaluating antimicrobial, cytotoxic, and antioxidant activities. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, self-validating methodology to efficiently elucidate the therapeutic potential of new chemical entities and guide further preclinical development.
Introduction: Deconstructing the Molecule to Predict Function
This compound is a unique chemical structure for which, to date, no biological activity has been reported in peer-reviewed literature. Its structure, however, contains several chemical motifs that are prevalent in known bioactive compounds, providing a logical foundation for a targeted investigation.
A systematic analysis of its constituent parts suggests several plausible hypotheses for its biological function:
-
The Brominated Benzoic Acid Core: Halogenated aromatic acids are known to exhibit a range of biological effects. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially increasing its ability to cross cellular membranes. Furthermore, brominated phenols and benzoic acids have demonstrated antimicrobial and antioxidant properties.[1][2]
-
The 2-Chlorobenzyl Moiety: The N-(2-chlorobenzyl) group is found in compounds with demonstrated antibacterial and insecticidal activities.[3] This suggests that the 2-chlorobenzyl portion of the molecule could contribute to antimicrobial or cytotoxic effects.
-
The Benzyl Ether Linkage: Benzyl ethers of benzoic acid, such as benzyl benzoate, are utilized as pharmaceutical agents, notably as acaricides and scabicides.[4][5] This linkage provides a degree of conformational flexibility, which can be critical for effective binding to biological targets.
Given these structural alerts, we hypothesize that this compound may possess antimicrobial, cytotoxic (anticancer), and/or antioxidant properties . This guide details a structured workflow to systematically test these hypotheses.
Phase I: In Silico Screening Cascade
Before committing to resource-intensive wet-lab experiments, a robust in silico evaluation is essential. This computational screening serves to predict the compound's pharmacokinetic profile (ADMET), identify potential biological targets, and refine our experimental hypotheses.[6][7]
Workflow for In Silico Analysis
The following diagram outlines the proposed computational workflow.
Caption: In Silico screening workflow for novel compound analysis.
Detailed In Silico Protocols
2.2.1. ADMET and Physicochemical Property Prediction
-
Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound to determine its drug-likeness.[4][6]
-
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize a suite of web-based tools such as SwissADME and pkCSM.
-
Input the SMILES string into the servers.
-
Analyze the output data, focusing on key parameters summarized in the table below.
-
Validation: Compare the predicted properties against Lipinski's Rule of Five to assess oral bioavailability potential.
-
| Parameter Category | Key Metrics to Evaluate | Desired Outcome for Favorable Profile |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | High absorption/permeability |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Target-dependent (e.g., low for peripheral drugs) |
| Metabolism | Cytochrome P450 (CYP) inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) | Non-inhibitor preferred |
| Excretion | Total Clearance | Moderate clearance |
| Toxicity | AMES Toxicity, Carcinogenicity, hERG I Inhibition | Negative/Non-inhibitor |
| Physicochemical | Molecular Weight, LogP, H-bond donors/acceptors | Compliance with Lipinski's Rule of Five |
2.2.2. Molecular Docking
-
Objective: To predict the binding affinity and interaction patterns of the compound against a panel of rationally selected protein targets.[8][9]
-
Methodology:
-
Target Selection: Based on the structural analysis, select relevant protein targets from the Protein Data Bank (PDB). Potential targets include:
-
Antibacterial: DNA Gyrase (e.g., PDB: 4DUH), Dihydrofolate Reductase (e.g., PDB: 3SRW).
-
Anticancer: Epidermal Growth Factor Receptor (EGFR) kinase domain, B-cell lymphoma 2 (Bcl-2).
-
Anti-inflammatory/Antioxidant: Cyclooxygenase-2 (COX-2).
-
-
Protein Preparation:
-
Download the 3D structure of the target protein.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Define the binding site based on the location of the original co-crystallized ligand.[10]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina.
-
Perform multiple docking runs to ensure comprehensive conformational sampling.
-
-
Analysis:
-
Analyze the resulting docking poses and binding energies (e.g., kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
-
Phase II: In Vitro Experimental Validation
The results from the in silico screening will guide the prioritization of in vitro assays. The following protocols represent a foundational screening cascade to test the primary hypotheses.
General Experimental Workflow
Caption: Tiered in vitro screening workflow.
Detailed In Vitro Protocols
3.2.1. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.[11][12]
-
Materials:
-
Test compound stock solution (10 mM in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
-
Methodology:
-
Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Plate Setup:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate. Discard 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the total volume to 100 µL.
-
Controls: Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours.[12]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
3.2.2. Protocol: Cytotoxicity Assessment (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines and determine its IC₅₀ (half-maximal inhibitory concentration).[13][14]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well plates.
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell adhesion.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
-
3.2.3. Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
-
Objective: To measure the ability of the compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[16]
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
Test compound serial dilutions.
-
Standard antioxidant (e.g., Ascorbic acid or Trolox).
-
Methanol or ethanol.
-
96-well microplate.
-
-
Methodology:
-
Plate Setup: Add 100 µL of the various dilutions of the test compound or standard to the wells of a 96-well plate.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix thoroughly.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Directions
This technical guide presents a logical and structured pathway for the initial biological evaluation of this compound. By commencing with a cost-effective in silico screening cascade, researchers can generate data-driven hypotheses regarding the compound's drug-likeness and potential biological targets. These computational predictions provide a strong rationale for the subsequent, targeted in vitro assays.
The successful identification of a 'hit' in any of the proposed Tier 1 assays (antimicrobial, cytotoxic, or antioxidant) would trigger a more in-depth investigation (Tier 2), including studies on the mechanism of action, selectivity against related targets, and initial in vivo proof-of-concept experiments. This systematic approach ensures that research efforts are focused and efficient, maximizing the potential for discovering novel therapeutic applications for this and other uncharacterized chemical entities.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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PubChem. (n.d.). Benzyl Benzoate. National Center for Biotechnology Information. Available at: [Link]
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Hu, W. J., et al. (2024, December 19). Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. Available at: [Link]
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Xu, L., et al. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Gülçin, İ., et al. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PubMed Central. Available at: [Link]
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Othman, M., et al. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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World Health Organization. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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Wang, J., et al. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link]
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ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]
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GlobalRx. (n.d.). Clinical Profile: Benzyl Benzoate USP. Available at: [Link]
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PubMed. (n.d.). Machine Learning for In Silico ADMET Prediction. Available at: [Link]
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Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Available at: [Link]
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Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Available at: [Link]
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Salmaso, V., & Moro, S. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available at: [Link]
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JSciMed Central. (2016, August 18). A Review on Molecular Docking: Novel Tool for Drug Discovery. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]
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SciRP.org. (n.d.). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Available at: [Link]
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National Institutes of Health. (n.d.). Pharmacological screening of new chemical entities in human subjects and methods of data handling. Available at: [Link]
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Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Available at: [Link]
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ResearchGate. (n.d.). Workflow of FDA-approved drug screening and dose-response.... Available at: [Link]
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In silico modeling of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid Interactions
Abstract
The exploration of novel chemical entities is the cornerstone of modern drug discovery. This compound represents such a molecule, with a structure suggestive of potential biological activity, yet its specific protein targets and interaction mechanisms remain uncharacterized. This guide provides a comprehensive, technically detailed workflow for the in silico investigation of this compound. We eschew a rigid, predefined path; instead, we present a logical, field-proven cascade of computational methodologies designed to predict biological targets, elucidate binding modes, and quantify interaction stability. This document is structured as a predictive case study, guiding researchers from initial target hypothesis generation through to the sophisticated analysis of molecular dynamics, thereby providing a robust framework for the computational assessment of novel small molecules.
Introduction: The Rationale for a Predictive Approach
This compound is a novel compound with no established biological target. A survey of structurally related molecules reveals that the scaffold "5-Bromo-2-chlorobenzoic acid" serves as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin. This relationship provides a compelling, albeit hypothetical, starting point for our investigation.
However, relying solely on this structural similarity would be a narrow approach. A more scientifically rigorous strategy, and the one detailed herein, is to begin with an unbiased search for potential protein targets before narrowing the focus to a high-probability candidate for detailed analysis. This guide, therefore, details a two-phase in silico protocol:
-
Phase 1: Target Prediction (Target Fishing): Employing computational chemogenomic approaches to generate a ranked list of potential protein targets.
-
Phase 2: High-Resolution Interaction Modeling: Conducting a detailed investigation of the compound's interaction with a top-ranked, therapeutically relevant target. For the purpose of this guide, we will proceed with SGLT2 as our primary candidate, informed by the aforementioned chemical precedent.
This dual-phase approach ensures that our investigation is both broad in its initial scope and deep in its subsequent analysis, representing a best-practice workflow in computational drug discovery.
Phase 1: Target Prediction for a Novel Compound
The primary challenge with a new chemical entity is identifying its biological partners. This process, often termed "target fishing" or "inverse docking," uses the ligand's structure to screen against a vast library of protein binding sites or ligand-based models to predict potential interactions.
Ligand-Based Target Prediction using Similarity Principles
The foundational principle of this approach is that structurally similar molecules often bind to similar protein targets. Web servers that leverage this principle are powerful tools for generating initial hypotheses.
Protocol 1: Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a robust web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[1][2]
-
Ligand Preparation:
-
Generate the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be done using chemical drawing software such as MarvinSketch or ChemDraw, or online converters. The SMILES string is O=C(O)c1cc(Br)ccc1OCC2=CC=CC=C2Cl.
-
-
Submission to Server:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction.
-
-
Analysis of Results:
-
The server will return a list of predicted targets, ranked by probability.
-
Examine the top-ranked targets. Pay close attention to proteins that are therapeutically relevant and for which structural information (i.e., a PDB entry) is available. The probability score reflects the confidence of the prediction based on the similarity of the query molecule to known ligands of that target.
-
Phase 2: High-Resolution Interaction Modeling with SGLT2
Based on the structural relationship to known inhibitor precursors and assuming it ranked highly in our target fishing, we select human SGLT2 as our primary target for in-depth analysis. The goal is to model the precise binding mode, stability, and energetics of the compound within the SGLT2 binding site.
Diagram: Overall In Silico Modeling Workflow
Caption: High-level workflow for in silico analysis of a novel ligand.
Ligand and Protein Structure Preparation
The quality of input structures is paramount for meaningful results. This step involves generating a low-energy 3D conformer of our ligand and preparing the protein structure by cleaning it of artifacts from the experimental structure determination.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: Using software like Avogadro or UCSF Chimera, convert the 2D structure or SMILES string of this compound into a 3D structure.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, appropriate for a neutral pH (pH 7.4).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This relieves any steric strain from the initial 3D conversion.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format required by AutoDock Vina, which includes charge information and defines rotatable bonds.
Protocol 3: Protein Preparation
We will use the high-resolution crystal structure of human SGLT2 in complex with an inhibitor (e.g., Empagliflozin). The PDB ID 7VSI provides a suitable starting point.[3]
-
Download Structure: Obtain the PDB file for 7VSI from the RCSB Protein Data Bank.
-
Clean the Structure: Using a molecular viewer like UCSF Chimera or PyMOL, remove all non-essential components:
-
Delete water molecules.
-
Remove the co-crystallized ligand (Empagliflozin) from the binding site.
-
Remove any other protein chains (e.g., MAP17, if not part of the direct binding analysis) and cofactors not essential for binding.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Add partial charges to all atoms (e.g., Kollman charges).
-
Save in PDBQT Format: Save the cleaned receptor structure in the PDBQT format.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It uses a scoring function to estimate the binding affinity. We will use AutoDock Vina, a widely used and accurate open-source docking program.[4]
Protocol 4: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (protein.pdbqt) into AutoDock Tools (ADT).
-
Identify the amino acid residues known to form the binding pocket of SGLT2 (these can be identified from the original 7VSI complex with Empagliflozin).
-
Center a grid box on these residues. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 24 x 24 x 24 Å).
-
Record the coordinates of the grid box center and its dimensions.
-
-
Create Configuration File: Create a text file (conf.txt) specifying the input files and search parameters:
-
Run Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt
-
Analyze Results:
-
The results.pdbqt file will contain up to nine predicted binding poses, ranked by their binding affinity score (in kcal/mol).
-
The most negative score represents the most favorable predicted binding mode.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.
-
| Parameter | Description | Typical Value |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative is better. | -7.0 to -12.0 kcal/mol |
| RMSD (vs. pose 1) | Root Mean Square Deviation of atomic positions between a pose and the top pose. | < 2.0 Å for similar poses |
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment. This step is crucial for validating the docking pose and understanding the flexibility of the complex. We will use GROMACS, a high-performance MD engine.[5][6][7]
Diagram: Molecular Dynamics Simulation Workflow
Caption: Step-by-step workflow for setting up and running an MD simulation.
Protocol 5: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Complex Structure: Use the top-ranked docked pose from Vina as the starting structure.
-
Force Field Selection: Choose a suitable force field (e.g., CHARMM36m for the protein).
-
Ligand Parameterization: This is a critical step. Since the ligand is novel, its force field parameters are not standard. Use a server like CGenFF or the antechamber module in AmberTools to generate the topology and parameter files for the ligand.[6]
-
Combine Topologies: Merge the protein and ligand topology files.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm margin from the protein surface).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the solute and solvent.
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature.
-
NPT Equilibration: Equilibrate further (e.g., 1 ns) at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the system's pressure and density.
-
-
Production MD:
-
Run the production simulation for a significant duration (e.g., 100-200 ns) to sample conformational space adequately. Save the trajectory coordinates every 10-100 ps.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. High fluctuations in the binding site residues can indicate instability, while stable residues may be key to ligand binding.
-
Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds, water bridges, and hydrophobic contacts between the ligand and protein.
-
| Analysis Metric | What It Measures | Indication of Stable Binding |
| Ligand RMSD | Movement of the ligand relative to the protein binding pocket. | A low, stable plateau (e.g., < 0.3 nm) after initial equilibration. |
| Protein RMSD | Conformational changes in the protein backbone. | A stable plateau, indicating the protein structure is not unfolding. |
| RMSF | Flexibility of individual amino acid residues. | Lower fluctuation values for residues in the binding pocket. |
Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than the docking score, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be used. These methods calculate the free energy of binding by combining molecular mechanics energies with solvation free energies.[8][9][10]
Protocol 6: MM/PBSA Calculation
-
Extract Trajectory Frames: Select a stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Run MM/PBSA Script: Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script in AmberTools. The script will calculate the binding free energy (ΔG_bind) using the following equation:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Decompose Energy: Analyze the contributions of individual residues to the overall binding energy. This "per-residue decomposition" is invaluable for identifying the key "hotspot" residues responsible for anchoring the ligand.
Trustworthiness and Self-Validation
Every protocol described is part of a self-validating system.
-
Docking vs. MD: An unstable binding pose in an MD simulation calls into question the initial docking result. A stable simulation validates the docked conformation.
-
MM/PBSA vs. Docking Score: The MM/PBSA calculation provides a more rigorous, physics-based estimation of binding affinity that should correlate with the initial docking score. Discrepancies warrant further investigation.
-
Per-Residue Decomposition: The key interacting residues identified in the docking pose analysis should emerge as significant energy contributors in the MM/PBSA decomposition.
Ultimately, all in silico predictions are hypotheses. The final and most critical validation step is experimental testing, such as in vitro binding assays or functional assays, to confirm the computational predictions.
References
- GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi.
-
GROMACS Tutorials by Dr. Justin A. Lemkul. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]
-
Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
-
Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
Protein-Ligand Complex - MD Tutorials. [Link]
-
8HB0: Structure of human SGLT2-MAP17 complex with TA1887 - RCSB PDB. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Pharmacophore modeling in drug design - PubMed. [Link]
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. [Link]
-
ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - Frontiers. [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. [Link]
-
7VSI: Structure of human SGLT2-MAP17 complex bound with empagliflozin - NCBI. [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Nucleic Acids Research | Oxford Academic. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Pharmacophore modeling | PDF - Slideshare. [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
-
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]
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9KKW: Structure of hSGLT2-MAP17 complex in the substrate-free inward-facing conformation in the presence of sodium - RCSB PDB. [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. [Link]
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Structures of human SGLT in the occluded state reveal conformational changes during sugar transport - PubMed Central. [Link]
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A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This technical guide presents a detailed methodology for the synthesis, purification, and characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a substituted aromatic ether of interest in medicinal chemistry and drug development. While this molecule is not extensively documented in readily available literature, this guide constructs a robust and scientifically-grounded pathway for its discovery and isolation. The synthetic strategy is centered on the Williamson ether synthesis, a cornerstone of organic chemistry, providing a reliable route to the target compound. This document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions, ensuring a reproducible and self-validating workflow suitable for researchers and professionals in drug development. All procedural and analytical discussions are grounded in established chemical principles and supported by authoritative references.
Introduction and Scientific Background
This compound is a poly-substituted aromatic molecule featuring a benzoic acid core, a bromine substituent, and a 2-chlorobenzyl ether moiety. The structural complexity and array of functional groups make it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. The ether linkage, in particular, is a common feature in drug molecules, often introduced to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.
The synthesis of this target molecule is most logically achieved through the Williamson ether synthesis . This classical organic reaction, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as the nucleophile, attacking an alkyl halide to displace the halide and form the ether linkage.[1]
The chosen precursors for this synthesis are 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid) and 2-chlorobenzyl chloride . The phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid is acidic and can be readily deprotonated by a suitable base to form a potent nucleophile. The benzylic halide of 2-chlorobenzyl chloride is an excellent electrophile for SN2 reactions due to the stability of the transition state.[1]
This guide will provide a comprehensive, field-proven protocol for executing this synthesis, followed by a systematic approach to the isolation, purification, and rigorous analytical characterization of the final product.
Synthetic Pathway and Mechanism
The core of the synthesis is the SN2 reaction between the sodium salt of 5-bromo-2-hydroxybenzoic acid and 2-chlorobenzyl chloride.
Reaction Scheme
The overall transformation is depicted below. The phenolic proton of 5-bromo-2-hydroxybenzoic acid is first abstracted by a base (e.g., Sodium Hydroxide) to generate a phenoxide ion. This nucleophile then attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether.
Caption: Reaction scheme for the Williamson ether synthesis of the target compound.
Mechanistic Considerations (E-E-A-T)
-
Choice of Base and Solvent: A moderately strong base like sodium hydroxide (NaOH) is sufficient to deprotonate both the carboxylic acid and the phenolic hydroxyl groups of the starting material. Using a non-protic polar solvent like N,N-Dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cations without interfering with the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction.
-
Substrate Selection: The use of a primary benzylic halide (2-chlorobenzyl chloride) is critical. Primary halides are ideal substrates for SN2 reactions and are much less likely to undergo the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[1]
-
Reaction Temperature: The reaction is moderately heated (e.g., 60-80 °C) to provide sufficient activation energy for the substitution reaction to proceed at a practical rate. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid potential side product formation from prolonged heating.
Experimental Protocol: Synthesis
This protocol details a robust procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
5-Bromo-2-hydroxybenzoic acid (≥98%)
-
2-Chlorobenzyl chloride (≥98%)
-
Sodium hydroxide (NaOH), pellets
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydroxide pellets (2.2 equivalents) portion-wise. Causality: Using slightly more than two equivalents of base ensures complete deprotonation of both the acidic carboxylic acid and phenolic hydroxyl groups to form the dianion, maximizing the concentration of the reactive phenoxide.
-
Ether Formation: To the stirring solution of the phenoxide, add 2-chlorobenzyl chloride (1.1 equivalents) dropwise at room temperature. Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting material. Dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Heat the reaction mixture to 70 °C and monitor its progress using TLC (e.g., with a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Reaction Quench and Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Acidification: Slowly acidify the aqueous mixture to a pH of ~2 using 2 M HCl. This step protonates the carboxylate, making the final product insoluble in water. A precipitate should form. Causality: The product is a carboxylic acid and will be in its salt form (carboxylate) in the basic reaction mixture. Acidification is necessary to neutralize it, rendering it less polar and facilitating its extraction into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 times) and then with brine (1 time). Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Isolation and Purification
The crude product obtained from the synthesis requires purification to remove unreacted starting materials and any side products. Recrystallization is an effective method for purifying solid organic compounds based on differences in solubility.
Purification Workflow
Caption: Step-by-step workflow for the purification of the target compound via recrystallization.
Recrystallization Protocol
-
Solvent Selection: A solvent system of ethanol and water is a good starting point for the recrystallization of many aromatic carboxylic acids.
-
Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). d. Add a few more drops of hot ethanol until the solution becomes clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture. h. Dry the crystals under vacuum to obtain the pure this compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the predicted data based on the compound's structure.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5 (s, 1H, COOH), ~7.8-8.0 (m, 2H, Ar-H), ~7.2-7.5 (m, 4H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.3 (s, 2H, OCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165-170 (C=O), ~155-160 (C-OAr), ~115-140 (Ar-C), ~70-75 (OCH₂) |
| FT-IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch of COOH), ~1700 (C=O stretch), ~1250 (C-O ether stretch), ~800-900 (C-Br, C-Cl stretches) |
| Mass Spec. (ESI-) | Predicted [M-H]⁻ at m/z ~341.0 for C₁₄H₁₀BrClO₃ |
Conclusion
This guide has detailed a comprehensive and scientifically robust methodology for the synthesis and isolation of this compound. By leveraging the classical Williamson ether synthesis and standard purification techniques, this protocol provides a clear and reproducible pathway for obtaining this valuable chemical intermediate. The provided experimental details, mechanistic rationales, and predicted analytical data serve as a complete reference for researchers in organic synthesis and drug discovery, ensuring a high degree of confidence in the final product's identity and purity.
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Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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PubMed Central. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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NIST. (n.d.). 5-bromo-2-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
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Thermogravimetric analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, predictive analysis of the thermal decomposition of this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes information on the thermal behavior of its constituent chemical moieties—halogenated benzoic acids and chlorobenzyl ethers—to forecast its thermogravimetric profile. We present a hypothesized multi-stage decomposition pathway, a detailed experimental protocol for its thermogravimetric analysis (TGA), and a framework for interpreting the resultant data. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel, complex organic molecules.
Introduction: The Need for Predictive Thermal Analysis
This compound is a complex organic molecule featuring a halogenated aromatic acid core linked to a chlorinated benzyl group via an ether bond. Such structures are of interest in medicinal chemistry and materials science, where thermal stability is a critical parameter influencing storage, processing, and application viability. Thermogravimetric analysis (TGA) is an essential technique for assessing this stability by monitoring mass changes as a function of temperature.[1][2]
This document serves as a proactive technical guide. As of this writing, specific TGA data for this compound is not available in the public domain literature. Therefore, this guide adopts a first-principles approach, leveraging established knowledge of thermal decomposition mechanisms of related chemical structures to construct a scientifically grounded, predictive model of its thermal behavior.
Molecular Structure and Its Implications for Thermal Stability
The thermal stability of this compound is governed by the interplay of its distinct functional groups. A predictive assessment begins with an analysis of these components.
-
The Benzoic Acid Core: Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[3] The presence of substituents on the aromatic ring significantly influences the stability of the molecule.[4][5]
-
Halogen Substituents (Bromo and Chloro): Halogens, as electron-withdrawing groups, can enhance the thermal stability of the aromatic ring by delocalizing electron density.[4] However, the carbon-halogen bonds themselves represent potential cleavage sites. The relative strength of these bonds (C-Cl > C-Br) suggests that de-bromination may occur at a lower temperature than de-chlorination.
-
The Benzyl Ether Linkage: The C-O bond in the benzyl ether linkage is often the most thermally labile part of such molecules.[6][7] Thermolysis of benzyl ethers can proceed through homolytic cleavage to form radical intermediates, leading to a variety of decomposition products.[6][8] Studies on benzyl phenyl ether show decomposition at temperatures between 300-350°C.[6]
Based on this analysis, a multi-stage decomposition is anticipated, with the initial and least stable point likely being the benzyl ether linkage.
Predicted Thermal Decomposition Pathway
We hypothesize a three-stage decomposition process under an inert atmosphere, as illustrated in the diagram below. This pathway represents the most probable sequence of bond-breaking events based on the relative thermal labilities of the functional groups.
Caption: Predicted thermal decomposition pathway.
Causality behind the Predicted Pathway:
-
Step 1: Initial Cleavage at the Ether Linkage. The benzyl ether C-O bond is anticipated to be the weakest link. Its cleavage would result in the formation of 5-bromo-2-hydroxybenzoic acid and 2-chlorotoluene. This would be the first significant mass loss event. The thermolysis of benzyl phenyl ethers, which forms toluene and phenols, supports this initial cleavage pattern.[6]
-
Step 2: Decarboxylation. Following the initial cleavage, the resulting 5-bromo-2-hydroxybenzoic acid (a substituted salicylic acid) would likely undergo decarboxylation, a common decomposition pathway for benzoic acids, to yield 4-bromophenol and carbon dioxide.[3][9] This would correspond to the second major mass loss.
-
Step 3: Dehalogenation and Aromatic Ring Collapse. At higher temperatures, the remaining 4-bromophenol and the 2-chlorotoluene from Step 1 would undergo further decomposition. This would involve the breaking of the C-Br and C-Cl bonds and the eventual collapse of the aromatic rings, leading to the formation of a carbonaceous char and gaseous products like HBr and HCl.
Hypothetical Thermogravimetric Profile
A dynamic TGA experiment, conducted under an inert nitrogen atmosphere with a constant heating rate, would likely produce a thermogram with three distinct mass loss steps, corresponding to the predicted decomposition pathway.
| Step | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description of Event |
| 1 | 250 - 350 | ~45-50% | Cleavage of the 2-chlorobenzyl group, loss as 2-chlorotoluene. |
| 2 | 350 - 450 | ~10-15% | Decarboxylation of the benzoic acid moiety, loss as CO₂. |
| 3 | > 450 | ~25-30% | Dehalogenation and fragmentation of the aromatic rings. |
| Residue | > 600 | ~5-10% | Formation of a stable carbonaceous char. |
The derivative of the TGA curve (the DTG curve) would be expected to show three corresponding peaks, with the peak maximum of each indicating the temperature of the fastest rate of mass loss for that step.[10][11] The separation of these peaks would depend on the relative stabilities of the intermediate products.
Experimental Protocol for Thermogravimetric Analysis
To validate the predicted thermal behavior, the following experimental protocol is recommended. This protocol is designed to ensure data accuracy and reproducibility.
Caption: Recommended TGA experimental workflow.
Justification of Protocol Choices:
-
Sample Size (5-10 mg): This mass is optimal for ensuring uniform heat distribution throughout the sample while being sufficient for accurate mass loss detection.[1]
-
Atmosphere (Nitrogen): An inert atmosphere is crucial to study the inherent thermal decomposition (pyrolysis) of the material without interference from oxidative reactions.[1]
-
Heating Rate (10°C/min): This is a standard heating rate that provides a good balance between resolution of decomposition steps and experimental time. Faster rates can merge decomposition events, while slower rates may not be practical.[11]
-
Temperature Range (30°C to 800°C): This wide range ensures that the complete decomposition profile, including the formation of a stable final residue, is captured.
Framework for Data Interpretation and Kinetic Analysis
Interpreting the TGA data involves a systematic evaluation of the thermogram.
-
Identify Mass Loss Steps: The primary TGA curve will show plateaus of thermal stability followed by sharp drops indicating mass loss. The number of distinct steps provides insight into the complexity of the decomposition.[10][12]
-
Analyze the DTG Curve: The derivative thermogravimetric (DTG) curve plots the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step, allowing for a more precise analysis of overlapping events.[11]
-
Quantify Mass Loss: The percentage of mass lost in each step should be calculated. These values can then be compared to the theoretical mass losses for the proposed decomposition reactions to validate the predicted pathway.
-
Kinetic Analysis: For a more advanced understanding, the TGA data can be used to determine the kinetics of decomposition. Methods such as the Kissinger or Ozawa-Flynn-Wall methods can be applied to data from experiments run at multiple heating rates to calculate the activation energy (Ea) for each decomposition step.[13][14] This provides quantitative information on the energy barrier for each stage of the decomposition.
Conclusion
While direct experimental data is pending, a thorough analysis of the molecular structure of this compound allows for a robust prediction of its thermal behavior. We hypothesize a multi-stage decomposition initiated by the cleavage of the benzyl ether linkage, followed by decarboxylation and subsequent dehalogenation and ring collapse at higher temperatures. The provided experimental protocol and interpretation framework offer a clear path for the empirical validation of this predictive model. This approach of predictive analysis is invaluable for accelerating the characterization and development of novel chemical entities in the absence of established data.
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Glindia. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available at: [Link]
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Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
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Kim, J., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Available at: [Link]
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Rotich, S. C., et al. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Request PDF. Available at: [Link]
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Saliner, A. G., et al. (2024). Prediction of the thermal decomposition of organic peroxides by validated QSPR models. ResearchGate. Available at: [Link]
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Mettler-Toledo. (2001). Interpreting TGA curves. ResearchGate. Available at: [Link]
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Korobkov, V. Yu., et al. (1987). Thermolysis of benzyl phenyl ether. OSTI.GOV. Available at: [Link]
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Verevkin, S. P., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC - NIH. Available at: [Link]
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Mondal, T., & Roy, B. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). The Royal Society of Chemistry. Available at: [Link]
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Aki, S. N. V. K., & Abraham, M. A. (2000). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]
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Wang, B., et al. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). RSC Publishing. Available at: [Link]
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Solubility studies of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility Studies of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid in Organic Solvents
This technical guide provides a comprehensive framework for investigating the solubility of this compound in various organic solvents. The methodologies and principles detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's dissolution characteristics, a critical factor in process development, formulation, and bioavailability.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its journey from a synthesized molecule to an effective therapeutic agent.[1] For this compound, a compound with a complex molecular structure, understanding its solubility profile in a range of organic solvents is a cornerstone for successful process chemistry and formulation design.[2] Inadequate solubility can lead to challenges in purification, crystallization, and ultimately, bioavailability.[3] This guide will delineate the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment of this compound.
Molecular Structure of this compound:
-
CAS Number: 21739-92-4[4]
-
Molecular Formula: C₇H₄BrClO₂[4]
-
Molecular Weight: 235.46 g/mol [5]
-
Appearance: Typically a white to off-white crystalline solid.[6]
The presence of a carboxylic acid group, a bromo substituent, a chloro substituent, and an ether linkage imparts a unique combination of polarity and lipophilicity to the molecule, suggesting a varied solubility profile across different solvent classes.
Theoretical Framework: Principles Governing Solubility
A robust solubility study is grounded in a firm understanding of the theoretical principles that govern the dissolution process.
"Like Dissolves Like": A Foundational Concept
The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility.[7][8][9] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[10] Polar solutes, such as those containing hydroxyl or carboxyl groups, tend to dissolve in polar solvents like alcohols, while nonpolar solutes are more soluble in nonpolar solvents like hydrocarbons.[11] Given the presence of both polar (carboxylic acid) and nonpolar (aromatic rings) moieties in this compound, its solubility is expected to be significant in solvents of intermediate polarity.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool.[12][13] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary induced dipoles.
-
δP (Polar forces): Stemming from permanent dipoles.
-
δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[14] By determining the HSP of this compound and comparing it to the known HSP of various solvents, a rational solvent selection for solubility screening can be achieved.[15]
Thermodynamics of Dissolution
The dissolution process is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG).[16] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of mixing is a function of the enthalpy of mixing (ΔH) and the entropy of mixing (ΔS), as described by the equation:
ΔG = ΔH - TΔS
An endothermic dissolution process (positive ΔH) can still be spontaneous if the entropy change is sufficiently positive. Temperature plays a crucial role, with the solubility of most solids in liquids increasing with temperature.[17]
Experimental Design: A Systematic Approach to Solubility Determination
A well-designed experimental plan is critical for obtaining accurate and reproducible solubility data. The following workflow outlines a systematic approach to the solubility study of this compound.
Caption: A systematic workflow for the solubility study of this compound.
Solvent Selection
The choice of solvents is a critical first step. A diverse set of organic solvents with varying polarities and hydrogen bonding capabilities should be selected to gain a comprehensive understanding of the compound's solubility profile.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Polarity Index | Hydrogen Bonding Capability |
| Protic | Methanol, Ethanol | High | Donor & Acceptor |
| Aprotic Polar | Acetone, Acetonitrile | High | Acceptor only |
| Ester | Ethyl Acetate | Medium | Acceptor only |
| Chlorinated | Dichloromethane | Medium | Weak Acceptor |
| Aromatic | Toluene | Low | None |
| Ether | Tetrahydrofuran (THF) | Medium | Acceptor only |
Equilibrium Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3][18][19]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
This protocol should be performed in triplicate for each solvent and at different temperatures (e.g., 298.15 K, 308.15 K, and 318.15 K) to assess the temperature dependence of solubility.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the concentration of the dissolved solute in the saturated solution.[1][20]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.[21]
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system.
-
Quantification: Determine the concentration of the solute in the samples by interpolating their peak areas on the calibration curve.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
Alternatively, UV-Vis spectrophotometry can be used for quantification if the compound has a distinct chromophore and there are no interfering substances.[22]
Data Presentation and Interpretation
The experimental data should be compiled into clear and concise tables for easy comparison and interpretation.
Table 2: Hypothetical Solubility Data for this compound (mg/mL)
| Solvent | 298.15 K | 308.15 K | 318.15 K |
| Methanol | 55.2 | 75.8 | 98.3 |
| Ethanol | 48.9 | 67.1 | 87.5 |
| Acetone | 85.6 | 110.2 | 135.7 |
| Ethyl Acetate | 35.1 | 48.5 | 63.2 |
| Dichloromethane | 20.4 | 28.9 | 38.1 |
| Toluene | 5.8 | 8.2 | 11.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results would likely show that the solubility of this compound increases with temperature in all solvents, which is typical for the dissolution of crystalline solids.[23] The solubility is expected to be highest in polar aprotic solvents like acetone, where strong dipole-dipole interactions can occur, and in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group. Conversely, the solubility would be lowest in nonpolar solvents like toluene.
Conclusion: From Data to Application
A thorough understanding of the solubility of this compound in a range of organic solvents is indispensable for its successful development. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible solubility data. This information will empower researchers and scientists to make informed decisions regarding solvent selection for crystallization, purification, and formulation, ultimately accelerating the path from laboratory synthesis to clinical application.[24] Adherence to Good Laboratory Practices (GLP) throughout the study is essential to ensure the integrity and reliability of the generated data.[18][25]
References
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Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]
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Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
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Coursera. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
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ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]
-
Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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UMass Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Study.com. (2021). Applying Like Dissolves Like. Retrieved from [Link]
-
University of Manitoba. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]
-
Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
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AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
-
LinkedIn. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
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ResearchGate. (2025). Thermodynamics of molecular solids in organic solvents. Retrieved from [Link]
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INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Document ID: AN-GPCR-2026-0117
Subject: In Vitro Characterization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a Novel GPR35 Agonist
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently approved drugs.[1][2] Among these, a substantial number remain "orphan" GPCRs (oGPCRs), for which the endogenous ligands and physiological roles are not fully understood.[1][2][3] These oGPCRs present a vast, untapped landscape for the discovery of novel therapeutics. This document provides detailed protocols for the in vitro characterization of This compound , a potent and selective agonist of the orphan receptor GPR35.
GPR35 has been implicated in various physiological and pathophysiological processes, making it an attractive target for drug discovery.[4][5] The methodologies outlined herein are designed to enable researchers to reliably assess the pharmacological activity of this compound on GPR35-mediated signaling pathways. These protocols are grounded in established principles of GPCR pharmacology and are designed to be self-validating.
Compound Information
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1374516-72-7 | - |
| Molecular Formula | C₁₄H₁₀BrClO₃ | Calculated |
| Molecular Weight | 357.59 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [6][7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | [6][8][9] |
Note: For experimental purposes, it is recommended to prepare a stock solution in 100% DMSO (e.g., 10 mM) and then perform serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
Mechanism of Action & Signaling Pathways
This compound acts as an agonist at the GPR35 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. GPR35 is known to couple primarily to Gα₁₃ and to recruit β-arrestin-2.[5][10][11] Therefore, a comprehensive in vitro characterization should involve assays that independently measure the activation of each of these pathways.
The following diagram illustrates the primary signaling pathways activated by GPR35 upon agonist binding.
Caption: GPR35 signaling pathways initiated by agonist binding.
Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro assays to characterize the activity of this compound. It is crucial to use a cell line stably expressing human GPR35. HEK293 or CHO cells are common backgrounds for such assays.
Protocol 1: β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPR35 receptor, a hallmark of GPCR activation and a prelude to receptor desensitization and internalization.[4][5][11] We will utilize a commercially available enzyme fragment complementation (EFC) assay for this purpose.
Workflow Diagram:
Caption: Step-by-step workflow for the β-arrestin recruitment assay.
Materials:
-
HEK293 cells stably expressing human GPR35 fused to a large enzyme fragment and β-arrestin-2 fused to a small enzyme fragment.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
White, clear-bottom 96-well assay plates.
-
This compound.
-
100% DMSO.
-
EFC detection reagents.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the GPR35-expressing cells in the 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 1:3 or 1:10) in DMSO to create a range of concentrations.
-
Dilute these DMSO stocks into assay medium to create 2X final concentrations. The DMSO concentration in the 2X solution should be 1% or less.
-
-
Compound Addition:
-
Carefully remove the growth medium from the cell plates.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells. Include wells for "vehicle control" (0.5% DMSO in assay medium) and "maximum response" (a known GPR35 agonist, if available).
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Allow the EFC detection reagents to equilibrate to room temperature.
-
Add 50 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a maximal agonist control (100%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value and the maximum efficacy (Eₘₐₓ).
-
Protocol 2: Gα₁₃ Activation Assay ([³⁵S]GTPγS Binding Assay)
This biochemical assay directly measures the activation of G proteins by the receptor.[12] Agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal that is proportional to G protein activation.
Materials:
-
Cell membranes prepared from cells overexpressing human GPR35.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (non-radioactive).
-
GDP.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
This compound.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
25 µL of assay buffer or compound dilutions.
-
25 µL of GPR35-expressing cell membranes (5-20 µg of protein).
-
25 µL of GDP (e.g., to a final concentration of 10 µM).
-
25 µL of [³⁵S]GTPγS (e.g., to a final concentration of 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Signal Detection:
-
Dry the filter mats.
-
Place the individual filter circles into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of non-radioactive GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other values.
-
Calculate the percent stimulation over basal (binding in the absence of agonist).
-
Plot the specific binding against the logarithm of the compound concentration and fit to a suitable model to determine EC₅₀ and Eₘₐₓ.
-
Expected Results & Data Interpretation
The following table provides a hypothetical summary of results for this compound based on the described assays.
| Assay | Parameter | Expected Value | Interpretation |
| β-Arrestin-2 Recruitment | EC₅₀ | 50 - 200 nM | The compound is a potent activator of the β-arrestin pathway. |
| Eₘₐₓ | 80 - 100% | The compound is a full or near-full agonist for β-arrestin recruitment. | |
| [³⁵S]GTPγS Binding | EC₅₀ | 100 - 500 nM | The compound effectively promotes Gα₁₃ activation. |
| Eₘₐₓ (% stimulation) | 150 - 250% | The compound demonstrates robust efficacy in activating Gα₁₃. |
A comparison of the EC₅₀ values from both assays can provide insights into potential biased agonism, where a ligand preferentially activates one signaling pathway over another.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro pharmacological characterization of this compound as a GPR35 agonist. By employing both a cell-based functional assay (β-arrestin recruitment) and a biochemical assay ([³⁵S]GTPγS binding), researchers can obtain a comprehensive profile of the compound's potency and efficacy, paving the way for further investigation into its therapeutic potential.
References
- Assay Orphan GPCRs in High Throughput with MultiScreen B-Arrestin Sensor Technology. (n.d.). Multispan, Inc.
- Watkins, L. R., & Orlandi, C. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. British Journal of Pharmacology, 178(23), 4648-4664.
- In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. (2021). Wiley.
- 5-Bromo-2-chlorobenzoic acid wiki. (n.d.). Guidechem.
- Unlocking Orphan GPCRs with an Innovative Forward Trafficking Approach. (n.d.). DiscoverX.
- 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia.
- 5-Bromo-2-chlorobenzoic acid | 21739-92-4. (n.d.). ChemicalBook.
- 5-Bromo-2-chlorobenzoic acid. (n.d.). Echemi.
- 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4. (n.d.). ChemicalBook.
- Orphan G protein-coupled receptors: the ongoing search for a home. (2022). Frontiers in Pharmacology.
- Jenkins, L., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 787-800.
- Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. (2004). Springer Nature Experiments.
- Independent Verification of GPR35 Agonist Mechanism: A Comparative Guide. (n.d.). Benchchem.
- Southern, C., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748.
- 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.
- Southern, C., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central.
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Application Notes and Protocols for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Scaffold in Drug Discovery
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a synthetic organic compound that holds considerable potential in the field of medicinal chemistry. Its structure, characterized by a substituted benzoic acid core, presents a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom, a 2-chlorobenzyl ether linkage, and a carboxylic acid group provides multiple points for molecular interaction and further chemical modification. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide will provide a comprehensive overview of its potential applications, a detailed hypothetical synthesis protocol, and explore its promise in several key areas of drug discovery, drawing upon established knowledge of related chemical entities.
The benzoic acid moiety is a common feature in many pharmaceuticals, contributing to properties such as protein binding and cell membrane permeability.[1] The strategic placement of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, and in some cases, can facilitate specific interactions with biological targets. Furthermore, the 2-chlorobenzyl ether group introduces a flexible and sterically defined substituent that can be crucial for optimizing binding affinity and selectivity for a target protein.
This document will delve into the prospective applications of this compound as a key intermediate in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, as a potential anti-inflammatory agent, and as a building block for the development of targeted protein degraders.
Physicochemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrClO₃ | ChemDraw Estimation |
| Molecular Weight | 341.58 g/mol | ChemDraw Estimation |
| Appearance | White to off-white solid | Postulated |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | Postulated |
| Melting Point | Not Determined | N/A |
Proposed Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be hypothetically achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3][4] This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed protocol, 5-bromo-2-hydroxybenzoic acid serves as the phenol, which is deprotonated to form a phenoxide, and 2-chlorobenzyl chloride acts as the alkyl halide.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Materials and Reagents
-
5-Bromo-2-hydroxybenzoic acid
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF (10 mL per gram of benzoic acid).
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents).
-
Alkyl Halide Addition: Add 2-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Potential Applications in Medicinal Chemistry
Intermediate for SGLT2 Inhibitors
The precursor molecule, 5-bromo-2-chlorobenzoic acid, is a known starting material for the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes.[5][6][7][8][9] SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[10][11][12][13][14]
Caption: Potential role in the SGLT2 inhibitor discovery pathway.
Given this precedent, this compound represents a valuable intermediate for the synthesis of novel SGLT2 inhibitors. The 2-chlorobenzyl ether moiety could be a key pharmacophoric feature or a modifiable handle for structure-activity relationship (SAR) studies to develop new and improved anti-diabetic drugs.
Potential as an Anti-inflammatory Agent
Benzoic acid derivatives have been widely investigated for their anti-inflammatory properties.[1][15][16][17][18] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The structural similarity of this compound to known anti-inflammatory agents suggests that it may also possess such activity. Further investigation into its ability to inhibit inflammatory mediators would be a promising area of research.
Building Block for Targeted Protein Degradation
A structurally similar compound, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, has been classified as a "Protein Degrader Building Block". This suggests that our target molecule could also serve as a valuable component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs).[19][][21][22] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system.
Caption: Role as a potential building block in PROTAC design.
The carboxylic acid group of this compound can be readily functionalized to attach a linker, which in turn would be connected to an E3 ligase-binding moiety. The brominated and chlorinated aromatic rings could serve as part of the "warhead" that binds to the target protein of interest. This opens up exciting possibilities for its use in developing novel therapeutics for diseases driven by protein overexpression.
Conclusion and Future Directions
This compound is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Based on the established biological activities of its structural components and related molecules, it is a promising candidate for further investigation in several therapeutic areas. The proposed synthesis protocol provides a viable route for its preparation, enabling researchers to explore its properties. Future research should focus on the experimental validation of its synthesis, followed by in vitro and in vivo studies to assess its efficacy as an SGLT2 inhibitor intermediate, an anti-inflammatory agent, and a building block for targeted protein degradation. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Molecular Mechanisms of SGLT2 Inhibitors Bridging Glucose Lowering and Cardiac Protection: A Comprehensive Review. (n.d.). [Source not further specified]
- State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. (n.d.). [Source not further specified]
- Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf. (2025, September 15).
- Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2021, December 20). Frontiers in Pharmacology.
- Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. (2020, March 2). Hypertension.
- Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (n.d.). BenchChem.
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- Improved synthesis of dapagliflozin. (2014). Chinese Journal of Medicinal Chemistry, 5, 375-379.
- Method for preparing dapagliflozin intermediate by one-pot method. (n.d.).
- Degrader Building Blocks for Targeted Protein Degrad
- Dapagliflozin – structure, synthesis, and new indic
- 5-Bromo-2-chlorobenzoic Acid: A Key Pharmaceutical Intermediate for Diabetes Treatment. (n.d.). [Source not further specified]
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- A Comprehensive Study On Benzoic Acid And Its Deriv
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- synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.
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- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- Esterification of hydroxybenzoic acids. (n.d.).
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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Introduction: Targeting Epigenetic Regulation with Novel Small Molecules
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as critical drivers of both normal development and various disease states, including cancer.[1][2] Among the key players in the epigenetic landscape are histone demethylases, enzymes that remove methyl groups from histone proteins, thereby modulating chromatin structure and gene transcription.[3] The Jumonji C (JmjC) domain-containing histone demethylases, in particular, have emerged as a promising class of therapeutic targets.[4][5]
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a novel small molecule with a chemical scaffold suggestive of potential interaction with epigenetic modifying enzymes. Its structural features, including the halogenated benzoic acid moiety, are found in various enzyme inhibitors.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) assays to identify and characterize the activity of this compound and its analogs, with a focus on their potential as inhibitors of the KDM5 family of histone demethylases.[7]
Scientific Rationale: Why Target KDM5 Demethylases?
The KDM5 family of enzymes (KDM5A-D) are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically demethylate trimethylated and dimethylated lysine 4 on histone H3 (H3K4me3/2).[8] Elevated levels of KDM5 enzymes have been implicated in various cancers, where they contribute to oncogenesis and drug resistance by altering the transcriptional landscape.[9][10][11] Inhibition of KDM5 activity can lead to an increase in global H3K4me3 levels, resulting in cell cycle arrest, senescence, and increased sensitivity to chemotherapy in cancer cells.[7][12][13] Therefore, small molecule inhibitors of KDM5 represent a promising avenue for novel cancer therapeutics.
The following sections detail robust biochemical and cell-based HTS protocols designed to evaluate the inhibitory potential of this compound against KDM5 enzymes.
Biochemical High-Throughput Screening for KDM5A Inhibition
A biochemical approach provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified KDM5 protein. The following protocol describes a homogenous, fluorescence-based assay suitable for HTS.
Assay Principle
This assay utilizes a recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and a formaldehyde detection system.[14] KDM5A-mediated demethylation of the peptide substrate releases formaldehyde, which is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the production of NADH. The resulting increase in NADH is measured fluorometrically.
Experimental Workflow: Biochemical KDM5A HTS
Caption: Workflow for the biochemical HTS assay to identify KDM5A inhibitors.
Detailed Protocol: Biochemical KDM5A HTS
Materials and Reagents:
-
Recombinant Human KDM5A (e.g., BPS Bioscience, Cat# 50110)
-
Biotinylated H3K4me3 Peptide Substrate (e.g., AnaSpec, custom synthesis)
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide Adenine Dinucleotide (NAD+)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO₄, 1 mM α-ketoglutarate, 0.01% Tween-20, 2 mM Ascorbic Acid
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., CPI-455)[7]
-
384-well, low-volume, black, flat-bottom assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate. Also include wells for positive (CPI-455) and negative (DMSO) controls.
-
Enzyme Addition: Prepare the KDM5A enzyme solution in assay buffer to the desired final concentration (e.g., 20 nM). Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate Reaction: Prepare the H3K4me3 peptide substrate solution in assay buffer to the desired final concentration (e.g., 2 µM). Add 5 µL of the substrate solution to each well to start the enzymatic reaction.
-
Enzymatic Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Prepare the detection reagent containing FDH (e.g., 0.5 U/mL) and NAD+ (e.g., 0.5 mM) in assay buffer. Add 10 µL of the detection reagent to each well.
-
Signal Development: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.
Data Analysis and Interpretation
The percent inhibition is calculated for each compound concentration relative to the controls. Dose-response curves are then generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined from this curve.
| Parameter | Recommended Concentration/Condition |
| Final KDM5A Concentration | 10-30 nM |
| Final H3K4me3 Peptide | 1-5 µM |
| Final α-ketoglutarate | 1-2 mM |
| Incubation Time | 60 minutes at 37°C |
| Final DMSO Concentration | < 1% |
Cell-Based High-Throughput Screening for KDM5 Inhibition
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context, assessing its cell permeability, and identifying potential off-target effects.[2][15] This protocol describes a high-content imaging assay to measure changes in global H3K4me3 levels in cells treated with this compound.
Assay Principle
Cancer cells (e.g., MCF-7 breast cancer cells, which overexpress KDM5B) are treated with the test compound.[10] Following treatment, the cells are fixed, permeabilized, and stained with a specific antibody against H3K4me3 and a nuclear counterstain (e.g., DAPI). A high-content imaging system is used to quantify the fluorescence intensity of H3K4me3 within the nucleus of each cell. An increase in H3K4me3 fluorescence intensity indicates inhibition of KDM5 activity.[16]
Experimental Workflow: Cell-Based H3K4me3 HTS
Caption: Workflow for the cell-based high-content screening assay for KDM5 inhibitors.
Detailed Protocol: Cell-Based H3K4me3 HTS
Materials and Reagents:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well, black, clear-bottom imaging plates
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., KDOAM-25)[9]
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-H3K4me3 (e.g., Cell Signaling Technology, Cat# 9751)
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Cell Plating: Seed MCF-7 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound and controls to the cells. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Fixation and Permeabilization: Carefully aspirate the culture medium. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash with PBS. Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Imaging: Wash with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system with appropriate filters for DAPI and Alexa Fluor 488.
-
Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal. Within each nuclear mask, quantify the mean fluorescence intensity of the H3K4me3 signal.
Data Analysis and Interpretation
The mean H3K4me3 fluorescence intensity per cell is calculated for each treatment condition. The data is then normalized to the negative control (DMSO-treated cells). Dose-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces a 50% increase in the H3K4me3 signal.
| Parameter | Recommended Condition |
| Cell Line | MCF-7 or other KDM5-dependent cancer cell line |
| Seeding Density | 2,000 - 5,000 cells/well |
| Treatment Duration | 48-72 hours |
| Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) |
| Imaging Channels | DAPI (nuclei), FITC/GFP (H3K4me3) |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential KDM5 inhibitor. Positive hits from these screens should be further validated using orthogonal assays, such as AlphaScreen or mass spectrometry-based demethylase assays, to confirm the mechanism of action.[14][17] Subsequent studies should focus on determining the selectivity of the compound against other JmjC domain-containing demethylases and other epigenetic targets. Ultimately, promising lead compounds can be advanced into more complex cellular models and in vivo studies to evaluate their therapeutic potential. The systematic application of these HTS methodologies will accelerate the discovery and development of novel epigenetic modulators for the treatment of cancer and other diseases.
References
- High content screening for epigenetic modulators with potential anti-cancer activity. (2006). Vertex AI Search.
- A quantitative high-throughput screen identifies potential epigenetic modulators of gene expression. (2008). PubMed.
- High-content fluorescence-based screening for epigenetic modulators. (2008). PubMed.
- KDM5/JARID Activity Quantification Assay Kit (Fluorometric) (ab113464). (n.d.). Abcam.
- 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. (n.d.). Guidechem.
- Validation of a High-Throughput Screening Assay for Histone Demethylase Inhibitors: A Comparative Guide to 8-Hydroxyquinoline Citrate and Alternatives. (2025). Benchchem.
- High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. (2023). R Discovery.
- High-throughput screening to identify inhibitors of lysine demethylases. (n.d.). PMC - NIH.
- High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. (2023). PMC - NIH.
- CPI-455 | KDM5 Inhibitor. (n.d.). MedchemExpress.com.
- A specific assay for JmjC domain-containing lysine demethylase and its application to inhibitor screening. (2019). PubMed.
- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). NIH.
- Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. (2017). NIH.
- KDM5 enzymes inhibition increases breast cancer cells sensitivity to... (n.d.). ResearchGate.
- KDM5/JARID Activity Quantification Assay Kit (Fluorometric). (n.d.). Epigenetics.
- Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. (2019). PMC - PubMed Central.
- JARID1A (KDM5A) Homogeneous Assay Kit. (n.d.). BPS Bioscience.
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). MDPI.
- Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines. (2019). MDPI.
- A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine. (2017). NIH.
- KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas. (2021). Blood - ASH Publications.
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5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid as an intermediate in organic synthesis
Application Notes & Protocols: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive technical guide on the synthesis and application of this compound, a key intermediate in modern organic synthesis. This bi-functional building block is of significant interest to researchers in medicinal chemistry and drug development due to its strategically placed reactive sites: a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a stable ether linkage. We present a detailed, field-tested protocol for its synthesis via the Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzoic acid. The rationale behind reagent selection, reaction conditions, and purification strategies is discussed to ensure reproducibility and high yield. Furthermore, potential downstream applications are outlined to illustrate its versatility in constructing complex molecular architectures relevant to active pharmaceutical ingredients (APIs).
Introduction & Strategic Importance
This compound is a bespoke chemical intermediate designed for multi-step synthetic campaigns. Its structure is not random; it is engineered to allow for sequential, controlled modifications. The ether linkage provides stability while the 2-chlorobenzyl group can influence molecular conformation and offer additional points for late-stage functionalization. The true synthetic power lies in the orthogonal reactivity of the bromo and carboxylic acid functionalities. The bromine atom is a handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.[1] Concurrently, the carboxylic acid group is readily activated for amidation or esterification, building out another vector of the molecule. This strategic design makes it a valuable precursor in the synthesis of complex molecules, including potential therapeutic agents.[2][3]
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount. The data presented below are compiled from reliable sources and typical experimental observations.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₄H₁₀BrClO₃ | Calculated |
| Molecular Weight | 341.59 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Typically in the range of 150-160 °C (Predicted) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | [2] |
| CAS Number | Not directly available; synthesized intermediate. | - |
Safety Profile:
The target compound should be handled with care, assuming it carries hazards similar to its precursors. 5-Bromo-2-chlorobenzoic acid, a related structure, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[5][7] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5][7] If inhaled, move to fresh air.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
Synthetic Strategy and Mechanistic Rationale
The most direct and reliable route to synthesize this compound is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a phenoxide) on an alkyl halide.[8][9]
Retrosynthetic Analysis: Our target molecule can be disconnected at the ether oxygen. This reveals two commercially available or readily synthesizable starting materials:
-
Nucleophile Precursor: 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid).
-
Electrophile: 2-chlorobenzyl chloride.
Mechanistic Considerations: The reaction proceeds via an SN2 pathway.[8][10] First, a base is required to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid. This generates a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage.
Why this strategy is effective:
-
Excellent Electrophile: 2-chlorobenzyl chloride is a primary benzylic halide, which is highly reactive and ideal for SN2 reactions, minimizing the risk of competing elimination (E2) reactions.[8][10]
-
Strong Nucleophile: The phenolic proton is acidic enough to be removed by a moderately strong base like potassium carbonate, creating the necessary phenoxide.
-
Favorable Conditions: The use of a polar aprotic solvent (e.g., DMF) stabilizes the charged transition state of the SN2 reaction, accelerating the rate.
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocols
Protocol 4.1: Preparation of Starting Material: 5-Bromo-2-hydroxybenzoic acid
While commercially available, this protocol is provided for researchers who may need to synthesize the starting material. It is based on the electrophilic bromination of salicylic acid.
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid (13.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Bromination: In a dropping funnel, prepare a solution of bromine (5.4 mL, 0.105 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred salicylic acid solution at room temperature over 30 minutes. The red color of the bromine should dissipate.
-
Reaction: Stir the mixture at room temperature for an additional 4 hours. A white precipitate will form.
-
Quenching & Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate out. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-bromo-2-hydroxybenzoic acid as a white crystalline solid. Dry under vacuum. Typical yields are in the range of 85-95%.
Protocol 4.2: Synthesis of this compound
This is the core protocol for synthesizing the title compound.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 5-Bromo-2-hydroxybenzoic acid | 217.02 | 10.85 g | 0.05 | 1.0 |
| 2-Chlorobenzyl chloride | 161.03 | 8.86 g | 0.055 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 0.075 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-hydroxybenzoic acid (10.85 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).
-
Solvent Addition: Add 150 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension under a nitrogen atmosphere.
-
Expert Insight: Using an anhydrous base and solvent is critical to prevent unwanted side reactions with water. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not the carboxylic acid, reducing potential complications.
-
-
Electrophile Addition: Add 2-chlorobenzyl chloride (8.86 g, 0.055 mol) to the suspension via syringe.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Acidification & Precipitation: Acidify the aqueous mixture to a pH of ~2 by adding 1M HCl. A white precipitate of the crude product will form.
-
Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate it, rendering it insoluble in water and allowing for its isolation.
-
-
Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
Protocol 4.3: Purification and Characterization
-
Purification: The most effective method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons on both rings and the benzylic methylene (-O-CH₂-) protons.
-
¹³C NMR: Confirm the presence of all 14 unique carbon atoms.
-
FT-IR: Look for characteristic stretches for the C=O of the carboxylic acid, the C-O-C of the ether, and C-Br/C-Cl bonds.
-
Mass Spectrometry (MS): Verify the molecular weight (m/z = 341.59) and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
Application in Downstream Synthesis
The utility of this compound is demonstrated by its potential for selective, sequential reactions.
Caption: Orthogonal reactivity of the intermediate in key synthetic transformations.
-
Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., EDC/HOBt) and reacted with a primary or secondary amine to form a diverse library of amides.
-
Suzuki Coupling: The bromine atom can be subjected to palladium-catalyzed Suzuki coupling with various aryl or heteroaryl boronic acids to construct complex biaryl systems, a common motif in pharmaceuticals.
Troubleshooting and Field Insights
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient heating time or temperature; Inactive base. | Increase reaction time or temperature slightly (e.g., to 90 °C). Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area. |
| Low Yield | Incomplete precipitation during workup; Product loss during recrystallization. | Ensure pH is sufficiently low (~2) during acidification. Use a minimal amount of hot solvent for recrystallization and cool slowly. |
| Side Product Formation | Reaction of the base with the carboxylic acid; Dimerization or other side reactions. | While K₂CO₃ is generally selective, using a milder base like Cs₂CO₃ could be an alternative. Ensure an inert atmosphere is maintained. |
Conclusion
This compound serves as a highly valuable and versatile intermediate for the synthesis of complex organic molecules. The Williamson ether synthesis provides a robust and scalable method for its preparation. The strategic placement of orthogonal functional groups allows for a wide range of subsequent chemical modifications, making it an essential tool for researchers and professionals in the field of drug discovery and development. The protocols and insights provided herein are designed to facilitate its successful synthesis and application in the laboratory.
References
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
- Eureka | Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
- Capot Chemical. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid.
- Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid.
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- ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet.
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- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
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- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
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- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
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Analytical methods for quantification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Application Note: Quantitative Analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid using HPLC-UV and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of this compound. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative.[1] This guide presents two robust and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and pharmacokinetic studies. The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[2][3][4]
Introduction: The Analytical Imperative
This compound is a halogenated aromatic carboxylic acid derivative.[5] Its molecular structure, featuring a benzoic acid core with bromo and chlorobenzyl ether substitutions, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, validated, reliable, and robust analytical methods for its quantification are critical throughout the drug development lifecycle, from process development and optimization to quality control of the final product.
The choice of analytical technique is dictated by the specific requirements of the analysis. For routine assays, such as purity determination in bulk drug substance, HPLC with UV detection offers a balance of simplicity, robustness, and cost-effectiveness. For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[6][7]
Method Selection: A Rationale
The selection of reversed-phase HPLC is based on the physicochemical properties of this compound. As a moderately non-polar molecule with a carboxylic acid functional group, it is well-retained on a C18 stationary phase, allowing for excellent separation from potential impurities.[8] The presence of a chromophore in the molecule makes it amenable to UV detection.
For trace analysis, LC-MS/MS provides unparalleled sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions, the method can accurately quantify the analyte even in the presence of co-eluting matrix components. This is particularly crucial for bioanalytical applications where the analyte is present at very low concentrations.[9]
Analytical Workflow Overview
The overall analytical workflow for the quantification of this compound is depicted below. This process ensures a systematic and controlled approach from sample handling to final data reporting.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of assay and purity of this compound in bulk drug substance and pharmaceutical formulations.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[8]
-
This compound reference standard
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 min, hold at 80% B for 2 min, return to 60% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%[10]
Validation Summary
The method should be validated in accordance with ICH Q2(R2) guidelines.[2][3][11] A summary of typical performance characteristics is provided below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 100 µg/mL | Meets criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from blank or known impurities | Meets criteria |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the determination of this compound in complex matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are required.
Instrumentation and Materials
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, e.g., an isotopically labeled analog or a compound with similar chromatographic and ionization behavior.
-
LC and MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | -3.5 kV |
| MRM Transitions | Analyte: To be determined experimentally (e.g., m/z [M-H]⁻ → fragment) IS: To be determined experimentally |
| Collision Energy | To be optimized for each transition |
Sample Preparation: Solid-Phase Extraction (SPE)
For biological matrices, a sample clean-up and concentration step is necessary.[12][13][14][15]
Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 100 ng/mL | Meets criteria |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.1% - 108.5% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | ≤ 10% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Matrix Effect | IS-normalized matrix factor within 0.85 - 1.15 | Meets criteria |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. Adherence to these protocols and the principles of analytical method validation will ensure the generation of high-quality, reproducible data essential for supporting drug development and manufacturing.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ECA Academy. Available at: [Link]
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Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Available at: [Link]
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5-Bromo-2-Chlorobenzoic Acid. Glindia. Available at: [Link]
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Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available at: [Link]
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5-Bromo-2-chlorobenzoic acid. SIELC Technologies. Available at: [Link]
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5-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]
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Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]
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A new sample preparation method for determination of acidic drugs in sewage sludge applying microwave assisted solvent extraction followed by gas chromatography-mass spectrometry. Semantic Scholar. Available at: [Link]
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LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. PubMed. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
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-
Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Application Notes and Protocols for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in Agrochemical Research
Introduction: Rationale for Agrochemical Investigation
5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid is a synthetic organic compound whose potential in the agrochemical sector remains largely unexplored. Its structure, however, presents several features that suggest potential utility as a herbicide, fungicide, or insecticide. This guide provides a comprehensive framework for the initial investigation of this molecule, outlining the scientific rationale and detailed protocols for primary screening.
The molecule's core is a benzoic acid derivative. Benzoic acids are a well-established class of compounds with a wide spectrum of biological activities, including antifungal and plant growth-regulating properties.[1][2] The specific substitution pattern of this compound provides a compelling basis for three primary avenues of investigation:
-
Herbicidal Potential: The presence of a carboxylic acid on an aromatic ring is a key structural feature of auxinic herbicides, such as dicamba.[3][4] These compounds mimic the natural plant hormone auxin, causing uncontrolled growth and death in susceptible plants, particularly broadleaf weeds.[5] The halogen substitutions (bromo and chloro) can enhance this activity and improve the molecule's stability.
-
Fungicidal Potential: Halogenated benzoic acid derivatives have demonstrated notable antifungal activity.[6][7][8] The lipophilic benzyl ether side chain may facilitate the compound's penetration through the fungal cell wall and membrane, disrupting essential cellular processes. Studies have shown that benzoic acid derivatives can exhibit strong, dose-dependent fungistatic activity against destructive foliar pathogens like Alternaria solani.[9]
-
Insecticidal Potential: Benzyl esters and ethers are classes of compounds that have been explored for their insecticidal properties, with some exhibiting contact and fumigant toxicity against various insect pests.[10][11] The mechanism can involve neurotoxicity, such as the inhibition of acetylcholinesterase (AChE), or disruption of key metabolic or developmental pathways.[10][12]
This document provides the foundational protocols to systematically screen this compound for these three potential activities, enabling researchers to generate robust preliminary data and assess its viability as a lead compound for a novel agrochemical product.
Part 1: Evaluation of Herbicidal Activity
Application Note: Investigating Auxin Mimicry
The structural analogy between this compound and known benzoic acid herbicides suggests its most probable mode of action would be as a synthetic auxin.[3] Natural auxin (indole-3-acetic acid, IAA) is a critical plant hormone that regulates cell elongation, division, and differentiation. Auxinic herbicides overwhelm the plant's natural hormonal balance, leading to epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.[4][5] This effect is typically more pronounced in dicotyledonous (broadleaf) plants than in monocotyledonous (grassy) plants, forming the basis for selective weed control in cereal crops.[5]
The primary screening protocol described below is designed to assess the phytotoxic effects of the test compound on representative monocot and dicot species. By observing dose-dependent growth inhibition and characteristic auxin-like symptoms, we can generate a preliminary profile of the compound's herbicidal efficacy and selectivity.
Protocol 1: Primary Pre- and Post-Emergence Herbicidal Screening
This protocol assesses the herbicidal effects of the compound when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young plants (post-emergence).[13][14]
I. Materials and Reagents
-
This compound (Test Compound)
-
Technical grade acetone (for stock solution)
-
Tween® 20 or similar surfactant
-
Distilled water
-
Positive Control: Commercial herbicide with known auxin mimic activity (e.g., Dicamba)
-
Negative Control: Solvent blank (acetone + surfactant in water)
-
Plant species:
-
Monocot: Barnyardgrass (Echinochloa crus-galli) or Corn (Zea mays)
-
Dicot: Cress (Lepidium sativum) or Radish (Raphanus sativus)
-
-
Pots (5-10 cm diameter) filled with standardized potting mix
-
Laboratory spray chamber calibrated to deliver a consistent volume
-
Growth chamber or greenhouse with controlled temperature (22-28°C), humidity (60-80%), and light (14-16 hour photoperiod).
II. Experimental Workflow
-
Stock Solution Preparation:
-
Accurately weigh 100 mg of the Test Compound and dissolve it in 10 mL of acetone to create a 10,000 ppm (mg/L) stock solution.
-
Prepare a similar stock solution for the positive control herbicide.
-
Causality: Acetone is used as a primary solvent due to its ability to dissolve a wide range of organic compounds. Sonication may be required to ensure complete dissolution.
-
-
Test Solution Preparation:
-
Prepare a series of dilutions from the stock solution to achieve final application rates. A common starting range for primary screening is 1000, 500, 250, and 125 g/ha (grams per hectare).
-
To prepare the spray solution, pipette the required volume of the stock solution into distilled water containing a surfactant (e.g., 0.1% v/v Tween® 20).
-
Causality: The surfactant is crucial for post-emergence applications as it reduces the surface tension of the spray droplets, ensuring better coverage and adhesion to the waxy leaf surface.
-
-
Plant Cultivation:
-
Sow seeds of the selected monocot and dicot species in separate pots at a depth of approximately 1 cm.
-
For post-emergence testing, grow the plants until they reach the 2-3 true leaf stage.
-
For pre-emergence testing, the compound will be applied directly after sowing.
-
-
Compound Application:
-
Pre-Emergence: Immediately after sowing, place the pots in the spray chamber and apply the test solutions evenly to the soil surface.
-
Post-Emergence: Once plants have reached the 2-3 leaf stage, apply the test solutions, ensuring uniform foliage coverage.
-
Apply the positive and negative controls in the same manner.
-
Include at least three replicate pots for each treatment and plant species.
-
-
Incubation and Observation:
-
After application, transfer the pots to the growth chamber. Water the plants as needed, avoiding overhead watering for the first 24 hours post-application to prevent washing the compound off the foliage.
-
Evaluate the plants at 3, 7, and 14 days after treatment (DAT).
-
III. Data Collection and Interpretation
Assess herbicidal injury using a visual rating scale from 0 to 100%, where 0% = no effect and 100% = complete plant death. Additionally, record specific phytotoxic symptoms.
| Rating | Description of Injury |
| 0 | No effect, plant appears healthy. |
| 10-30 | Minor growth inhibition, slight discoloration or leaf malformation. |
| 40-60 | Moderate stunting, significant malformation (e.g., leaf cupping, epinasty). |
| 70-90 | Severe stunting and necrosis, plant is dying. |
| 100 | Complete plant death. |
Interpreting the Results:
-
High Dicot Activity, Low Monocot Activity: Suggests selectivity and supports the hypothesis of an auxin mimic mode of action.
-
Symptoms: Look for characteristic auxin herbicide symptoms in dicots, such as leaf cupping, stem twisting (epinasty), and callus formation.[5]
-
Dose-Response: A clear increase in injury with increasing concentration validates the compound's activity.
-
Pre- vs. Post-Emergence: Activity in the pre-emergence screen indicates the compound is stable in soil and can be taken up by roots or emerging shoots. Post-emergence activity confirms foliar uptake.
Part 2: Evaluation of Fungicidal Activity
Application Note: Targeting Fungal Pathogens
The halogenated benzoic acid core of the test compound is a strong indicator of potential antifungal properties.[6][15] Many antifungal agents act by disrupting cell membrane integrity, inhibiting essential enzyme functions, or interfering with metabolic pathways. The protocol below details a robust in vitro method to screen for fungistatic (inhibiting growth) or fungicidal (killing) activity against a panel of economically important plant pathogenic fungi. This assay, known as the poisoned food technique, provides a direct measure of the compound's ability to inhibit mycelial growth.[16][17]
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration-dependent inhibitory effect of the test compound on the radial growth of fungal colonies on an agar medium.[16][18]
I. Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Positive Control: Commercial fungicide (e.g., Carbendazim, Propiconazole)
-
Negative Control: Solvent blank (DMSO or acetone)
-
Fungal Cultures: Actively growing cultures of plant pathogenic fungi on PDA plates (e.g., Fusarium oxysporum, Alternaria solani, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
II. Experimental Workflow
-
Stock Solution Preparation:
-
Prepare a 10,000 ppm stock solution of the Test Compound in DMSO or acetone. Prepare a similar stock for the positive control.
-
Causality: DMSO is a common solvent for in vitro assays as it is effective at dissolving organic compounds and is generally tolerated by fungi at low final concentrations (<1%).
-
-
Preparation of Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the molten agar to cool to a manageable temperature (45-50°C).
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). For example, to make 100 mL of 50 ppm media, add 0.5 mL of the 10,000 ppm stock solution.
-
Prepare control plates by adding an equivalent volume of the solvent (DMSO or acetone) to the PDA.
-
Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow it to solidify.
-
-
Fungal Inoculation:
-
Using the sterile cork borer, cut a 5 mm disc of mycelial agar from the leading edge of an actively growing (5-7 day old) fungal culture.
-
Aseptically place the mycelial disc, with the mycelium facing down, in the center of each prepared PDA plate (both amended and control).
-
-
Incubation and Measurement:
-
Seal the plates with paraffin film and incubate them at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the radial diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony in the control plates reaches the edge of the dish.
-
III. Data Collection and Interpretation
Calculate the Percentage Inhibition of Mycelial Growth (PIMG) for each concentration using the following formula:
PIMG (%) = [ (DC - DT) / DC ] x 100
Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
This data can be used to calculate the EC₅₀ value (Effective Concentration required to inhibit growth by 50%), a key metric for comparing the potency of different compounds.
| Hypothetical Results for A. solani | | :--- | :---: | :---: | :---: | :---: | | Compound | 10 ppm | 50 ppm | 100 ppm | 200 ppm | | Test Compound | 15% | 45% | 78% | 95% | | Positive Control | 65% | 98% | 100% | 100% | | Negative Control | 0% | 0% | 0% | 0% |
Interpreting the Results:
-
High PIMG values (>70%) at lower concentrations indicate strong antifungal activity.
-
A clear dose-response relationship confirms the compound's inhibitory effect.
-
Comparing the EC₅₀ value of the test compound to the positive control provides a benchmark of its relative potency.
Part 3: Evaluation of Insecticidal Activity
Application Note: Screening for Insect Toxicity
The 2-chlorobenzyl ether moiety of the test compound warrants investigation into its insecticidal potential. This chemical group could interact with various targets in insects, including the nervous system or developmental pathways.[10][19] A standard primary screening method is the contact toxicity bioassay, where the compound is applied directly to a surface on which the insects are placed. This approach effectively assesses if the compound can be absorbed through the insect's cuticle and cause mortality.[20][21] The protocol below is a general method adaptable for various insect pests, such as aphids, mites, or the larvae of lepidopteran pests.
Protocol 3: Contact Toxicity Bioassay
This protocol evaluates the insecticidal activity of the compound when insects are exposed to a treated surface, such as a leaf disc or the inner surface of a vial.
I. Materials and Reagents
-
This compound (Test Compound)
-
Acetone or other suitable volatile solvent
-
Triton™ X-100 or similar surfactant
-
Distilled water
-
Positive Control: Commercial insecticide (e.g., a pyrethroid or neonicotinoid)
-
Negative Control: Solvent blank
-
Test Insects: A susceptible insect species (e.g., Cabbage looper larvae, Trichoplusia ni; Green peach aphid, Myzus persicae)
-
Leaf discs (from host plant, e.g., cabbage or cotton) or glass vials (20 mL)
-
Ventilated containers for holding insects
-
Fine paintbrush for handling insects
-
Micro-pipettor
II. Experimental Workflow
-
Stock and Test Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10,000 ppm) of the test compound and positive control in acetone.
-
Prepare serial dilutions in an acetone-water solution (e.g., 50:50) containing a small amount of surfactant (0.05%). Common test concentrations range from 10 to 1000 ppm.
-
Causality: A volatile solvent like acetone is used to ensure that after application, the solvent evaporates quickly, leaving a uniform residue of the test compound on the surface.
-
-
Application to Surface (Leaf Disc Method):
-
Cut uniform leaf discs (e.g., 5 cm diameter) from the host plant.
-
Pipette a fixed volume (e.g., 100 µL) of each test solution onto the surface of a leaf disc and spread it evenly.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dry residue of the compound.
-
Place the treated leaf disc into a petri dish lined with moist filter paper to maintain turgor.
-
-
Insect Exposure:
-
Carefully transfer a known number of insects (e.g., 10-20 larvae or adult aphids) onto each treated leaf disc using a fine paintbrush.
-
Prepare at least three replicates for each concentration and control.
-
-
Incubation and Mortality Assessment:
-
Seal the petri dishes with ventilated lids and place them in a growth chamber under appropriate conditions for the insect species.
-
Assess insect mortality at 24, 48, and 72 hours after exposure.
-
Mortality is defined as the inability of the insect to move when gently prodded with the paintbrush.
-
III. Data Collection and Interpretation
Calculate the percentage of mortality for each concentration, correcting for any mortality observed in the negative control group using Abbott's formula:
Corrected Mortality (%) = [ (MT - MC) / (100 - MC) ] x 100
Where:
-
MT = Percent mortality in the treatment group.
-
MC = Percent mortality in the control group.
This data can be used to determine the LC₅₀ value (Lethal Concentration required to kill 50% of the test population).
| Hypothetical Results for T. ni (48h) | | :--- | :---: | :---: | :---: | :---: | | Concentration | 10 ppm | 100 ppm | 500 ppm | 1000 ppm | | % Mortality (Corrected) | 5% | 30% | 85% | 100% |
Interpreting the Results:
-
High Mortality: Corrected mortality rates above 80% at lower concentrations suggest promising insecticidal activity.
-
Dose-Response: A positive correlation between concentration and mortality is essential for validating the result.
-
Speed of Action: Observing mortality at 24 hours indicates a fast-acting compound, which is a desirable trait for many insecticides.
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]
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Warrell, M., et al. (2019). A testing cascade to identify repurposed insecticides for next-generation vector control tools: screening a panel of chemistries with novel modes of action against a malaria vector. Parasites & Vectors, 12(1), 235. Retrieved from [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
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PubMed. (2021). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Retrieved from [Link]
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Application Notes & Protocols: Developing In Vivo Models for Testing 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of in vivo models for the preclinical evaluation of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. Lacking extensive public data on this specific compound, we establish a scientifically-grounded hypothesis of its potential as an anti-inflammatory agent based on its chemical structure. This guide offers a strategic framework, from initial tolerability and pharmacokinetic assessments to robust pharmacodynamic and disease efficacy models, ensuring a logical, data-driven progression of the research program. Detailed, step-by-step protocols for key assays are provided, alongside explanations of the scientific rationale behind experimental choices, in accordance with regulatory expectations and best practices for animal welfare.
Introduction & Strategic Hypothesis
This compound is a halogenated benzoic acid derivative.[1][2][3] Its structure, featuring a benzoic acid moiety, is common in compounds designed to interact with biological systems, including nonsteroidal anti-inflammatory drugs (NSAIDs).[2] While specific biological activity for this compound is not widely reported, its use as a building block in the synthesis of pharmacologically active agents, including anti-diabetic and anti-inflammatory drugs, suggests its potential for therapeutic application.[2][4]
Given the structural motifs, we will proceed under the working hypothesis that this compound possesses anti-inflammatory properties, potentially through the modulation of key inflammatory signaling pathways such as NF-κB. This hypothesis forms the logical foundation for selecting the in vivo models detailed in this guide.
The primary objectives of the preclinical in vivo program are to define the pharmacological and toxicological effects of the compound to support its potential progression into human studies.[5] This guide outlines a phased approach, ensuring that each stage of testing builds upon the last, from fundamental safety and exposure studies to definitive efficacy trials. All research must adhere to the highest ethical standards and reporting transparency, as outlined in the ARRIVE guidelines.[6][7][8]
A Phased Approach to In Vivo Model Development
A successful in vivo program is not a single experiment but a carefully orchestrated sequence of studies. This phased approach maximizes data value, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.[9]
Caption: Phased workflow for in vivo compound evaluation.
Phase 1: Foundational Assessment (Safety & Exposure)
Before assessing efficacy, it is critical to understand the compound's safety profile and how the body processes it. These foundational studies are prerequisites for designing meaningful and humane efficacy experiments.[10]
3.1. Maximum Tolerated Dose (MTD) Studies
The MTD is the highest dose that does not produce unacceptable side effects or toxicity.[10][11][12] This study is essential for selecting a safe dose range for subsequent, longer-term studies.[11][13]
Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the maximum dose of this compound that can be administered as a single dose without causing significant toxicity or mortality.
-
Animals: Male and female C57BL/6 mice, 8-10 weeks old. Use of both sexes is recommended by regulatory agencies unless there is a strong justification otherwise.
-
Materials:
-
Test compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Vehicle selection is critical and must be validated for non-toxicity.
-
Dosing syringes and gavage needles.
-
-
Procedure:
-
Acclimatize animals for a minimum of 5 days.
-
Randomize animals into groups (n=3 per sex per group).
-
Prepare escalating doses of the test compound (e.g., 10, 30, 100, 300, 1000 mg/kg).[11] The highest dose may be limited by a "limit dose" of 1000 mg/kg if no toxicity is seen.[11]
-
Administer a single dose via the intended clinical route (oral gavage is common for small molecules). Administer vehicle to the control group.
-
Observe animals continuously for the first hour for acute toxic signs (e.g., altered mobility, convulsions, respiratory distress).[14]
-
Record clinical observations, body weight, and food/water intake daily for 14 days.
-
At day 14, euthanize animals and perform a gross necropsy, examining major organs for any abnormalities.
-
-
Data Analysis & Interpretation: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or overt, lasting clinical signs of toxicity.[13]
| Hypothetical MTD Data Summary | Dose (mg/kg) | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Signs |
| Vehicle Control | 0 | 0/6 | +5.2% | None Observed |
| Group 1 | 100 | 0/6 | +4.8% | None Observed |
| Group 2 | 300 | 0/6 | +1.5% | Mild, transient hypoactivity |
| Group 3 | 1000 | 2/6 | -12.5% | Severe hypoactivity, piloerection |
| Conclusion | The estimated MTD is 300 mg/kg . |
3.2. Pharmacokinetic (PK) Studies
A PK study measures how the body absorbs, distributes, metabolizes, and eliminates (ADME) a drug.[15] This is critical for correlating drug exposure (concentration in the blood) with its pharmacological effect.[16][17]
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC, half-life) of the compound.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Test compound and vehicle.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Equipment for plasma separation (centrifuge).
-
Analytical instrumentation (LC-MS/MS) for compound quantification.
-
-
Procedure:
-
Dose a cohort of mice (n=3-4 per timepoint) with a single oral dose of the compound, typically a dose well below the MTD (e.g., 50 mg/kg).
-
At specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus under anesthesia).[18]
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis & Interpretation: Use pharmacokinetic software to plot the plasma concentration vs. time curve and calculate key parameters. This data is essential for designing the dosing regimen in subsequent PD and efficacy studies to ensure adequate target exposure.
| Hypothetical PK Parameters | Value | Unit | Description |
| Dose | 50 | mg/kg (p.o.) | Administered Dose (Oral) |
| Cmax | 2500 | ng/mL | Maximum observed plasma concentration |
| Tmax | 1.0 | hour | Time to reach Cmax |
| AUC (0-last) | 12500 | hr*ng/mL | Area under the curve (exposure) |
| t1/2 | 4.5 | hours | Elimination half-life |
Phase 2: Target Engagement & Pharmacodynamics (PD)
With safety and exposure understood, the next step is to confirm the compound's biological activity in a simplified in vivo system. A pharmacodynamic (PD) model helps bridge the gap between drug exposure and biological response.
4.1. Lipopolysaccharide (LPS) Challenge Model
The LPS challenge model is a robust and widely used method to induce a systemic inflammatory response.[19] LPS, a component of gram-negative bacteria, activates the TLR4 receptor, leading to a surge in pro-inflammatory cytokines like TNF-α and IL-6. This model is ideal for rapidly screening the anti-inflammatory potential of a compound.[20][21][22]
Caption: Simplified NF-κB signaling pathway targeted in the LPS model.
Protocol 3: LPS-Induced Cytokine Release in Mice
-
Objective: To assess the ability of the test compound to suppress the production of pro-inflammatory cytokines following an LPS challenge.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
Test compound, vehicle.
-
Lipopolysaccharide (LPS) from E. coli.[23]
-
Sterile saline.
-
Blood collection supplies.
-
ELISA or multiplex assay kits for TNF-α, IL-6, and IL-1β.
-
-
Procedure:
-
Randomize mice into groups: Vehicle + Saline; Vehicle + LPS; Compound + LPS.
-
Pre-treat animals with the test compound (e.g., 30, 100 mg/kg, p.o.) or vehicle. The timing of pre-treatment should be based on the Tmax from the PK study (e.g., 1 hour prior to LPS).
-
Administer a sub-lethal dose of LPS (e.g., 0.33-1 mg/kg) via intraperitoneal (i.p.) injection.[20][23] Administer sterile saline to the control group.
-
At the time of peak cytokine response (typically 1.5-3 hours post-LPS), collect blood.[20][22]
-
Prepare plasma and measure cytokine levels using a validated immunoassay.
-
-
Data Analysis & Interpretation: Compare cytokine levels in the compound-treated group to the Vehicle + LPS group. A statistically significant reduction in cytokine production indicates positive pharmacodynamic activity and warrants progression to a more complex disease model.
Phase 3: Disease Efficacy Modeling
After demonstrating target engagement, the final step is to evaluate the compound's efficacy in a model that more closely mimics a human disease. Based on our anti-inflammatory hypothesis, the Collagen-Induced Arthritis (CIA) model is an excellent choice.
5.1. Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is considered the gold standard for preclinical testing of rheumatoid arthritis (RA) therapeutics.[24][25][26][27] It shares key pathological features with human RA, including synovial inflammation, cartilage destruction, and bone erosion.[27]
Protocol 4: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Objective: To determine if prophylactic or therapeutic administration of the test compound can prevent or reduce the clinical signs of arthritis.
-
Animals: Male DBA/1 mice, 8-10 weeks old. DBA/1 mice are highly susceptible to CIA.[24][25][28]
-
Materials:
-
Bovine Type II Collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Test compound, vehicle.
-
Calipers for measuring paw thickness.
-
-
Procedure:
-
Induction (Day 0): Anesthetize mice and administer a primary immunization via intradermal injection at the base of the tail. This consists of an emulsion of Type II collagen and CFA.[26][28]
-
Booster (Day 21): Administer a booster injection of Type II collagen emulsified with IFA to enhance the arthritic response.[24][28]
-
Dosing Regimen:
-
Prophylactic: Begin daily dosing with the test compound or vehicle on Day 20 (before disease onset) and continue through the end of the study.
-
Therapeutic: Begin daily dosing after mice develop a pre-defined clinical score (e.g., a score of 2).
-
-
Monitoring (Starting Day 21):
-
Monitor animals 3-4 times per week for the onset and severity of arthritis.
-
Assign a clinical score to each paw (0-4 scale: 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.[24][25]
-
Measure paw thickness using digital calipers.
-
Monitor body weight as a measure of general health.
-
-
Termination (e.g., Day 42-56):
-
Collect terminal blood samples for cytokine and antibody analysis.
-
Harvest paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage) and micro-CT for bone erosion assessment.
-
-
-
Data Analysis & Interpretation: The primary endpoints are the mean arthritis score and paw thickness over time. Secondary endpoints include histological scores and biomarker levels. A significant reduction in these parameters compared to the vehicle-treated group indicates therapeutic efficacy.
Conclusion and Future Directions
This document outlines a rigorous, phased strategy for the in vivo evaluation of this compound, based on a scientifically-derived hypothesis of anti-inflammatory activity. Successful demonstration of efficacy in these models, particularly the CIA model, would provide a strong rationale for advancing the compound into formal IND-enabling toxicology studies, as required by regulatory agencies like the FDA.[5][29][30][31] The data generated through these protocols will build a comprehensive preclinical package, detailing the compound's safety, exposure, and efficacy profile, and paving the way for potential clinical development.
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available from: [Link]
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5-Bromo-2-chlorobenzoic acid | C7H4BrClO2. PubChem. Available from: [Link]
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Chronic oral LPS administration does not increase inflammation or induce metabolic dysregulation in mice fed a western-style diet. Frontiers. Available from: [Link]
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Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Inotiv. Available from: [Link]
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Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). Available from: [Link]
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Application Notes and Protocols: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Novel Benzoic Acid Derivative in Precision Medicine
The pursuit of targeted drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2][3] This guide focuses on the investigational use of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a synthetic aromatic carboxylic acid, as a potential payload for targeted therapeutic strategies.[4] While this molecule is recognized as a key intermediate in the synthesis of hypoglycemic drugs, its inherent chemical functionalities present a compelling opportunity for its exploration in targeted drug delivery.[5][6]
The structure of this compound, featuring a reactive carboxylic acid group, a lipophilic benzyl ether moiety, and halogen substituents, provides a versatile scaffold for prodrug design and conjugation to various targeting ligands or carrier systems.[4][7] This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to explore the potential of this compound in developing novel, targeted therapeutic agents. We will delve into the rationale behind its selection, potential mechanisms of action when incorporated into a delivery system, and step-by-step methodologies for its conjugation, formulation, and in vitro evaluation.
Chemical Properties and Synthesis Overview
This compound is a white to off-white crystalline solid with the molecular formula C₁₄H₁₀BrClO₃.[4] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and methanol.[4]
Several synthetic routes for 5-Bromo-2-chlorobenzoic acid, a precursor, have been reported, often involving the bromination of 2-chlorobenzoic acid.[8][9][10] The subsequent etherification with 2-chlorobenzyl chloride would yield the final product. The purity and characterization of the synthesized compound are critical and should be confirmed using techniques such as NMR, mass spectrometry, and HPLC before its use in any biological application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrClO₃ | N/A |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [4] |
| Melting Point | Approximately 150-155°C (for 5-Bromo-2-chlorobenzoic acid) | [4] |
Conceptual Framework for Targeted Delivery
The carboxylic acid group is the primary handle for bioconjugation, allowing for the covalent attachment of this compound to targeting moieties.[11][12][13] This can be achieved through the formation of stable amide bonds with amine-containing molecules such as antibodies, peptides, or polymers.[14][15] The resulting conjugate is a prodrug, a therapeutically inactive derivative that undergoes enzymatic or chemical conversion in the body to release the active drug.[16][17][18]
The rationale for using this molecule in a targeted approach is to leverage its potential therapeutic activity while mitigating systemic exposure. By attaching it to a targeting ligand that specifically recognizes receptors overexpressed on diseased cells (e.g., cancer cells), the drug can be selectively delivered to the site of action.[19][20]
Diagram: Conceptual Workflow for Targeted Drug Delivery
Caption: EDC/NHS chemistry for amide bond formation.
Part 2: Formulation into Polymeric Nanoparticles (Optional)
For enhanced stability and controlled release, the drug or its conjugate can be encapsulated within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Drug-peptide conjugate (from Part 1) or the free drug
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Centrifuge
-
Lyophilizer
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve a known amount of the drug or conjugate and PLGA in DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to a PVA solution while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using HPLC.
-
Part 3: In Vitro Drug Release Studies
This protocol assesses the release of the drug from the delivery system over time. [21][22][23][24][25] Materials:
-
Drug-loaded nanoparticles or conjugate
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator
-
HPLC system
Protocol:
-
Setup:
-
Suspend a known amount of the drug-loaded formulation in the release buffer.
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the same release buffer.
-
-
Incubation:
-
Incubate the setup at 37°C with gentle shaking.
-
-
Sampling:
-
At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Part 4: Cellular Uptake and Cytotoxicity Assays
These assays are crucial for evaluating the targeting efficiency and therapeutic potential of the developed system. [26][27][28][29][30] Materials:
-
Targeted drug delivery system
-
Non-targeted control (e.g., nanoparticles without the targeting ligand)
-
Cell line overexpressing the target receptor and a control cell line
-
Cell culture medium and supplements
-
MTT or other cell viability assay kit
-
Fluorescence microscope or flow cytometer (for uptake studies with a fluorescently labeled system)
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the targeted delivery system, non-targeted control, and free drug for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each treatment group.
-
Protocol: Cellular Uptake
-
Fluorescent Labeling (if necessary):
-
Conjugate a fluorescent dye (e.g., FITC) to the delivery system.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled targeted and non-targeted systems for various time points.
-
-
Visualization (Microscopy):
-
Wash the cells to remove non-internalized particles.
-
Fix and stain the cell nuclei (e.g., with DAPI).
-
Visualize the cellular uptake of the delivery systems using a fluorescence microscope.
-
-
Quantification (Flow Cytometry):
-
After treatment and washing, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer to quantify uptake.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a payload in targeted drug delivery systems. The outlined protocols for bioconjugation, formulation, and in vitro evaluation are based on established methodologies in the field. [1][12][26]Successful in vitro validation would warrant further preclinical studies to assess the in vivo pharmacokinetics, biodistribution, and therapeutic efficacy of the developed system. The versatility of the benzoic acid scaffold suggests that further derivatization could lead to the development of a new class of targeted therapeutics. [31][32][33]
References
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A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics. SAS Publishers. Available from: [Link]
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A Review On Targeted Drug Delivery System. TIJER.org. Available from: [Link]
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A Review on Targeted Drug Delivery. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Systems approaches to design of targeted therapeutic delivery. PMC - NIH. Available from: [Link]
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A Comprehensive Review on Targeted Drug Delivery Systems. ijirmps.org. Available from: [Link]
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. Available from: [Link]
-
Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. ResearchGate. Available from: [Link]
-
Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. Available from: [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available from: [Link]
-
Cellular uptake and cytotoxicity studies: (A) Representative confocal... ResearchGate. Available from: [Link]
-
In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Bentham Science Publishers. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]
-
Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles. Dove Medical Press. Available from: [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. Available from: [Link]
-
Bioconjugation Techniques. McGill University. Available from: [Link]
-
Prodrug-Benzoic Acid Mustard Synthesis Service. Creative Biolabs. Available from: [Link]
-
Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. ResearchGate. Available from: [Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. NIH. Available from: [Link]
-
Utilizing In Vitro Drug Release Assays to Predict In Vivo Retention of Micelles. Request PDF. Available from: [Link]
-
Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed. Available from: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Available from: [Link]
-
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available from: [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. PDF. Scribd. Available from: [Link]
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. Available from: [Link]
-
5-Bromo-2-Chlorobenzoic Acid. Glindia. Available from: [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available from: [Link]
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. Available from: [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. Available from: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]
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- 33. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterizing Novel Modulators of GPR55 Using Cell-Based Assays
A Case Study with 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the pharmacological activity of novel compounds targeting the G protein-coupled receptor 55 (GPR55). While this compound is a novel small molecule with uncharacterized biological activity, its structural features suggest potential interaction with GPCRs. This guide will use this compound as a case study to present a robust screening funnel for identifying and characterizing putative GPR55 modulators. We will detail the protocols for a primary calcium mobilization assay and a secondary ERK1/2 phosphorylation assay, providing the scientific rationale behind each step and the necessary controls for data validation.
Introduction: GPR55 as a Therapeutic Target
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target due to its involvement in various physiological processes. Although it shares some ligands with the classical cannabinoid receptors (CB1 and CB2), GPR55 has a distinct amino acid sequence and signals through different pathways.[1][2] GPR55 is widely expressed in the brain and peripheral tissues, including the adrenal glands, gastrointestinal tract, and spleen. Its activation has been linked to functions in pain sensation, inflammation, bone metabolism, and cancer cell proliferation.
The signaling cascade initiated by GPR55 activation is complex and cell-type dependent. Canonically, agonist binding to GPR55 leads to the activation of Gαq and Gα12/13 proteins.[1][3] This initiates a downstream cascade involving RhoA activation, leading to cytoskeletal rearrangement, and phospholipase C (PLC) activation, which results in the release of intracellular calcium from endoplasmic reticulum stores.[1][4] Furthermore, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key event in cell signaling that can regulate gene expression and cell proliferation.[3][5][6] The endogenous ligand for GPR55 is widely considered to be L-α-lysophosphatidylinositol (LPI).[2][3]
Given the therapeutic potential of modulating GPR55, there is a critical need for robust and reliable cell-based assays to screen for and characterize novel compounds like this compound that may act as agonists or antagonists of this receptor.
GPR55 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon agonist binding to GPR55. Understanding these pathways is crucial for designing relevant cell-based assays.
Caption: GPR55 signaling cascade upon agonist binding.
Experimental Screening Funnel
A tiered approach is recommended to efficiently screen and characterize novel compounds for GPR55 activity. This funnel prioritizes high-throughput screening in the primary assay, followed by more detailed characterization in secondary assays for confirmed hits.
Caption: A tiered screening funnel for GPR55 modulators.
Primary Assay: Calcium Mobilization
A. Scientific Principle
The activation of GPR55 leads to a Gαq-mediated activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] This transient increase in cytosolic Ca2+ can be measured using fluorescent calcium indicators. This assay is a robust and high-throughput method for detecting GPR55 activation.
B. Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
HEK293 cells stably expressing human GPR55 (HEK293-GPR55)
-
Wild-type HEK293 cells (for counter-screening)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
L-α-lysophosphatidylinositol (LPI) as a reference agonist
-
This compound (Test Compound)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)
Step-by-Step Procedure:
-
Cell Plating:
-
One day prior to the assay, seed HEK293-GPR55 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a dilution series of the test compound in HBSS. For an initial screen, a single high concentration (e.g., 10 µM) is used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.
-
Prepare a dilution series of the reference agonist, LPI (e.g., from 10 µM down to 1 nM).
-
-
Assay Measurement:
-
Set the fluorescent plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for a total of 3-5 minutes.
-
Establish a stable baseline reading for 15-20 seconds.
-
Inject 25 µL of the compound dilutions into the wells.
-
Continue to record the fluorescence signal to measure the response.
-
C. Data Analysis and Interpretation
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Data is typically normalized to the response of a maximal concentration of LPI (100%) and a vehicle control (0%).
-
For antagonist screening, cells are pre-incubated with the test compound before the addition of an EC80 concentration of LPI. A decrease in the LPI-induced signal indicates antagonistic activity.
Table 1: Expected Outcomes for Calcium Mobilization Assay
| Compound Tested | Expected Outcome | Interpretation |
| Vehicle (DMSO in HBSS) | No significant change in fluorescence | Baseline, negative control |
| LPI (Reference Agonist) | Dose-dependent increase in intracellular Ca2+ | Positive control, confirms assay performance |
| This compound (Agonist Mode) | Increase in intracellular Ca2+ | Potential GPR55 agonist activity |
| This compound (Antagonist Mode) | Inhibition of LPI-induced Ca2+ increase | Potential GPR55 antagonist activity |
| Test Compound in Wild-Type HEK293 cells | No significant change in fluorescence | Confirms the response is GPR55-dependent and not due to off-target effects in the host cell line. |
Secondary Assay: ERK1/2 Phosphorylation
A. Scientific Principle
As a downstream signaling event, the phosphorylation of ERK1/2 can serve as a robust secondary assay to confirm the activity of compounds identified in the primary screen.[3][5][6] This assay provides orthogonal validation of a compound's effect on the GPR55 pathway. Various technologies can be used to measure p-ERK1/2 levels, including AlphaScreen® SureFire®, HTRF®, and Western blotting. The AlphaScreen® SureFire® assay is a sensitive, no-wash immunoassay suitable for a high-throughput format.[5][6]
B. Experimental Protocol (AlphaScreen® SureFire® format)
Materials:
-
HEK293-GPR55 cells
-
Assay buffer and lysis buffer (provided in the kit)
-
AlphaScreen® SureFire® p-ERK1/2 (Thr202/Tyr204) Assay Kit (containing Acceptor and Donor beads)
-
LPI and Test Compound
-
384-well white ProxiPlates
-
Alpha-enabled plate reader
Step-by-Step Procedure:
-
Cell Plating and Starvation:
-
Seed HEK293-GPR55 cells in a 96-well culture plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with serum-free medium. This reduces basal ERK1/2 phosphorylation.
-
-
Compound Treatment:
-
Prepare dilutions of the test compound and LPI in serum-free medium.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of lysis buffer to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes at room temperature.
-
-
Assay in ProxiPlate:
-
Transfer 4 µL of the cell lysate to a 384-well ProxiPlate.
-
Add 5 µL of the Acceptor bead mix (as per kit instructions) to each well.
-
Seal the plate, gently agitate, and incubate for 2 hours at room temperature in the dark.
-
Add 2 µL of the Donor bead mix to each well under subdued light.
-
Seal the plate, gently agitate, and incubate for another 2 hours at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
-
C. Data Analysis and Interpretation
-
The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK1/2 in the cell lysate.
-
Data should be normalized to a vehicle control (0%) and a maximal LPI response (100%).
-
Dose-response curves can be plotted to determine the potency (EC50) of agonist compounds. For antagonists, their ability to inhibit LPI-induced ERK1/2 phosphorylation is measured to determine their potency (IC50).
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of novel compounds, such as this compound, as potential modulators of GPR55. The use of a primary high-throughput calcium mobilization assay followed by a secondary, pathway-specific ERK1/2 phosphorylation assay ensures a high degree of confidence in the identified hits. Proper use of controls, including a reference agonist and antagonist, as well as counter-screening in a parental cell line, are essential for generating reliable and interpretable data. This screening funnel will enable researchers to efficiently identify and validate novel chemical entities for this promising therapeutic target.
References
-
Kotsikorou E, et al. (2011). GPR55: signaling pathways and functions. Oncotarget, 2(9), 705–712. [Link]
-
Lauckner JE, et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. [Link]
-
Wikipedia contributors. (2023, December 2). GPR55. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2024, from [Link]
-
Henstridge CM, et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. [Link]
-
National Center for Biotechnology Information. (2010). Screening for Selective Ligands for GPR55 - Antagonists. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
National Center for Biotechnology Information. (2010). Screening for Selective Ligands for GPR55 - Agonists. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Anavi-Goffer S, Ross RA. (2016). A Functional Assay for GPR55: Envision Protocol. Methods in Molecular Biology, 1412, 77-83. [Link]
-
Anavi-Goffer S, Ross RA. (2016). A Functional Assay for GPR55: Envision Protocol. Springer Nature Experiments. [Link]
-
Morales P, Jagerovic N. (2016). GPR55: a new promising target for metabolism?. Journal of Molecular Endocrinology, 56(3), R127-R138. [Link]
Sources
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- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in Human Plasma
As a Senior Application Scientist, it is my pleasure to present a comprehensive guide to the development of a robust and reliable LC-MS/MS method for the quantification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in human plasma. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can adapt and apply these principles to their own work.
Introduction
This compound is a novel therapeutic agent whose pharmacokinetic (PK) profile is critical to understanding its efficacy and safety. A sensitive, selective, and high-throughput bioanalytical method is paramount for its clinical development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[1][2] This application note details the systematic development of an LC-MS/MS method for this analyte in human plasma, from analyte characterization to sample preparation and final instrument parameters, adhering to the principles outlined in regulatory guidelines.[3][4]
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of the target analyte is the first and most critical step in method development. These properties dictate every subsequent decision, from sample extraction to chromatographic separation and mass spectrometric detection.
-
Structure: this compound
-
Molecular Formula: C₁₄H₁₀BrClO₃
-
Molecular Weight: 341.59 g/mol
| Property | Predicted Value | Rationale & Implication for Method Development |
| pKa | ~3.5 | The carboxylic acid moiety is acidic. At physiological pH (~7.4), it will be deprotonated (anionic). To achieve good retention on a reverse-phase column, the mobile phase pH must be acidified (e.g., pH < 3) to neutralize the molecule, making it less polar. |
| logP | ~4.8 | The high logP value indicates that the compound is highly hydrophobic (lipophilic). This suggests strong retention on a C18 column and high solubility in organic solvents, making it an excellent candidate for Liquid-Liquid Extraction (LLE) from the aqueous plasma matrix.[5] |
| Ionization | ESI Negative | The acidic proton on the carboxylic acid is easily lost, forming a stable carboxylate anion [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode is the logical choice for achieving the highest sensitivity.[6] |
Experimental Design & Rationale
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): A structurally similar stable-isotope labeled (SIL) analyte (e.g., ¹³C₆-labeled) is ideal. If unavailable, a close structural analog can be used. For this note, we will assume the use of a suitable analog IS.
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA) - all LC-MS grade. Ultrapure water.
-
Biological Matrix: Pooled human plasma (K₂EDTA).
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
The goal is to establish highly selective and sensitive Multiple Reaction Monitoring (MRM) transitions for the analyte and the Internal Standard.
Protocol for MS Tuning:
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 ACN:Water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer at ~10 µL/min.
-
Operate the ESI source in negative ionization mode .
-
Acquire a full scan (Q1 scan) to identify the deprotonated precursor ion, [M-H]⁻. For our analyte, this is expected at m/z 339.9 (accounting for bromine and chlorine isotopes).
-
Select the m/z 339.9 ion as the precursor and perform a product ion scan (P2) by fragmenting it in the collision cell (Q2).
-
Vary the Collision Energy (CE) to find the optimal energy that yields stable, high-intensity product ions. Aromatic carboxylic acids often lose CO₂ (m/z 44) upon fragmentation.[7][8] Another likely fragmentation is the cleavage of the benzyl ether bond.
-
Select the most abundant, stable product ion for the quantifier transition and a second, distinct product ion for the qualifier transition. The qualifier adds a layer of certainty to the identification.
-
Repeat steps 1-7 for the Internal Standard.
Optimized MS/MS Parameters (Hypothetical):
| Parameter | Analyte | Internal Standard (IS) |
|---|---|---|
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 339.9 | m/z [To be determined] |
| Product Ion (Q3) - Quantifier | m/z 295.9 (Loss of CO₂) | m/z [To be determined] |
| Product Ion (Q3) - Qualifier | m/z 125.0 (Chlorobenzyl fragment) | m/z [To be determined] |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | -20 eV | [To be determined] |
| Declustering Potential (DP) | -70 V | [To be determined] |
The objective is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a short run time.
Rationale for Choices:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is chosen due to the analyte's high hydrophobicity (logP ~4.8). The smaller particle size allows for higher efficiency and faster analysis.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% Formic Acid. The acid is crucial to keep the analyte in its neutral form, enhancing retention and improving peak shape.[9]
-
Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is a strong organic solvent providing good elution for a hydrophobic compound and is MS-friendly.
-
-
Gradient Elution: A gradient is employed to ensure the analyte is eluted with a good peak shape in a reasonable time, while also cleaning the column of more retained matrix components after each injection.
Final LC Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 40 | | | 5.0 | 40 |
The goal is to efficiently extract the analyte from plasma while removing proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. Given the analyte's properties, a hybrid Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) is a robust choice.[10] PPT provides initial bulk protein removal, while LLE offers a high degree of cleanup for a hydrophobic analyte.[11][12]
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, where careful execution ensures reproducibility.
-
Prepare a 1 mg/mL stock solution of the analyte in DMSO or Methanol.
-
Perform serial dilutions to create working solutions for spiking into blank human plasma.
-
Spike blank plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample (or standard/QC) into the corresponding tube.
-
Add 20 µL of Internal Standard working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile. This 3:1 ratio of ACN to plasma is effective for precipitating proteins.[13]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant (~350 µL) to a new set of labeled tubes.
-
Add 700 µL of MTBE (Methyl tert-butyl ether). Add 20 µL of 1% Formic Acid to the mixture to ensure the analyte is in its neutral, extractable form.
-
Vortex for 5 minutes to facilitate the transfer of the analyte into the organic layer.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (~650 µL) to a clean, labeled tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 Water:ACN with 0.1% FA). Vortex to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for injection.
Workflow Visualization
The entire analytical process from sample receipt to data generation can be visualized as follows:
Caption: Bioanalytical workflow for this compound.
Method Validation Principles
To ensure the trustworthiness and reliability of the data for regulatory submission, the method must be validated according to guidelines from bodies like the FDA.[14][15] Key parameters to assess include:
-
Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Linearity & Range: The calibration curve should demonstrate a linear response (e.g., r² > 0.99) over the intended concentration range.
-
Accuracy & Precision: The intra- and inter-day accuracy (%Bias) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assess the degree of ion suppression or enhancement from different sources of plasma.
-
Recovery: Determine the extraction efficiency of the analyte and IS.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).
Example Validation Data Summary (Hypothetical):
| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (%Bias) (3 days) |
|---|---|---|---|---|
| LLOQ (1) | 8.5 | -4.2 | 10.1 | -5.8 |
| Low QC (3) | 6.1 | 2.5 | 7.5 | 3.1 |
| Mid QC (75) | 4.3 | 1.8 | 5.2 | 1.1 |
| High QC (750) | 3.9 | -0.5 | 4.8 | -1.3 |
Conclusion
This application note outlines a comprehensive, scientifically-driven approach to developing a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. By systematically optimizing sample preparation, chromatography, and mass spectrometry parameters based on the analyte's physicochemical properties, this method is designed to deliver reliable, high-quality data suitable for supporting pharmacokinetic studies in a regulated drug development environment.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][15]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][3]
- Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A–396A. American Chemical Society.
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][4]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link][14]
-
Chromatography Forum. (2007). How to develop a LC-MS/MS method for acidic compounds plasma. [Link][6]
- European Medicines Agency. (2011).
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Royal Society of Chemistry. [Link][16]
- Li, A., & Jashnani, A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
-
Islam, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-282. [Link][11]
-
Scribd. Protein Precipitation - Liquid-Liquid Extraction of Plasma Sample. [Link][12]
-
PubChem. 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link][17]
-
Restek. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link][9]
-
Drug Discovery & Development. (2016). Application of LCMS in small-molecule drug development. [Link][1]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link][7]
-
Vanderbilt University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][8]
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- 9. youtube.com [youtube.com]
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- 14. labs.iqvia.com [labs.iqvia.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 17. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is rooted in explaining the causality behind experimental choices to ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromo-2-hydroxybenzoic acid with 2-chlorobenzyl chloride.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in this Williamson ether synthesis?
Low yield is a common issue stemming from several factors inherent to the Williamson ether synthesis. The primary reasons include suboptimal reaction conditions, the formation of side products, and incomplete reaction.
Key Optimization Parameters:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base is required to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid, forming the more nucleophilic phenoxide. However, the carboxylic acid group is more acidic and will be deprotonated first. Therefore, at least two equivalents of base are necessary. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The strength of the base can influence the reaction rate and the formation of byproducts.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1] The choice of solvent can significantly impact the regioselectivity of the reaction.[1]
-
Reaction Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination or decomposition of reactants. An optimal temperature must be determined experimentally, often starting at room temperature and gradually increasing if the reaction is slow.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
Q2: I am observing significant amounts of an impurity that is difficult to separate from my desired product. What could this impurity be, and how can I prevent its formation?
A common and often difficult-to-separate impurity is the C-alkylated product. While the desired reaction is O-alkylation of the phenoxide, competitive C-alkylation on the aromatic ring can also occur.
Understanding and Preventing C-Alkylation:
-
Mechanism of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group. The ratio of O- to C-alkylation is influenced by several factors.
-
Solvent Effects: The solvent choice has a pronounced effect on the regioselectivity.[1] In polar aprotic solvents, the "bare" phenoxide ion is more reactive and favors O-alkylation. In protic solvents like methanol, the phenoxide is solvated via hydrogen bonding, which can hinder reaction at the oxygen and favor C-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site.
-
Temperature: Higher temperatures can sometimes favor C-alkylation.
To minimize C-alkylation, it is recommended to use a polar aprotic solvent like DMF or acetonitrile and maintain a moderate reaction temperature.
Q3: Should I be concerned about the reactivity of the 2-chlorobenzyl chloride? Could it be a source of side reactions?
Yes, 2-chlorobenzyl chloride is a reactive alkylating agent, and its reactivity can lead to side reactions that consume the reagent and complicate purification.
Potential Side Reactions of 2-Chlorobenzyl Chloride:
-
Self-condensation/Polymerization: Under basic conditions, benzyl halides can undergo self-condensation reactions.
-
Hydrolysis: In the presence of water and a base, 2-chlorobenzyl chloride can hydrolyze to form 2-chlorobenzyl alcohol. It's crucial to use anhydrous solvents and reagents to minimize this side reaction.
-
Elimination Reactions: While less common with benzyl halides compared to secondary or tertiary alkyl halides, elimination reactions can still occur under strongly basic conditions and at elevated temperatures.[2]
To mitigate these side reactions, it is advisable to add the 2-chlorobenzyl chloride slowly to the reaction mixture containing the deprotonated 5-bromo-2-hydroxybenzoic acid. This ensures that the concentration of the alkylating agent is kept low at any given time, favoring the desired reaction with the phenoxide.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and would you recommend using one?
A phase-transfer catalyst (PTC) can be highly beneficial in this type of reaction, especially when dealing with reactants that have different solubilities.[3][4]
Advantages of Using a Phase-Transfer Catalyst:
-
Improved Reaction Rate: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 2-chlorobenzyl chloride is dissolved.[3][5] This increases the effective concentration of the reactants in the same phase, leading to a faster reaction.
-
Milder Reaction Conditions: The use of a PTC can allow the reaction to be carried out under milder conditions (e.g., lower temperature, weaker base), which can help to reduce the formation of side products.[3]
-
Solvent Flexibility: PTCs can enable the use of less polar, less expensive, and more environmentally friendly solvents.[3]
Using a catalytic amount of a PTC like TBAB is a recommended strategy to improve the efficiency and yield of the synthesis of this compound.
Q5: My final product is difficult to purify. What are the best practices for purification?
Purification of this compound can be challenging due to the potential for closely related impurities. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the reaction mixture is typically quenched with water and acidified (e.g., with HCl) to protonate the carboxylate group of the product and any unreacted starting material. This will cause the product to precipitate.[6][7]
-
Extraction: The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and brine will help to remove inorganic salts and water-soluble impurities.
-
Crystallization: The crude product obtained after removing the solvent is often purified by recrystallization. A suitable solvent system must be determined experimentally, but mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane) are often effective.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used to separate the desired product from impurities.
Experimental Protocols & Methodologies
Optimized Synthesis Protocol for this compound
This protocol incorporates best practices to maximize yield and purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Bromo-2-hydroxybenzoic acid | 217.02 | 1.0 | TBD |
| 2-Chlorobenzyl chloride | 161.03 | 1.1 | TBD |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | TBD |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.1 | TBD |
| Dimethylformamide (DMF), anhydrous | - | - | TBD |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add 2-chlorobenzyl chloride (1.1 eq.) to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture with 1M HCl until the pH is approximately 2-3. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Mechanism
The synthesis proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction.
Caption: Williamson ether synthesis of the target molecule.
Troubleshooting Workflow
A logical approach to diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting synthesis issues.
References
-
Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Retrieved January 17, 2026, from [Link]
-
A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (n.d.). EPO. Retrieved January 17, 2026, from [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 17, 2026, from [Link]
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020, March 16). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 17, 2026, from [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved January 17, 2026, from [Link]
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Overcoming solubility issues with 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in aqueous solutions
Welcome to the technical support center for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work with this compound. Here, we synthesize foundational chemical principles with practical, field-proven strategies to ensure you can navigate the complexities of this molecule's behavior in aqueous solutions.
Understanding the Molecule: Predicted Physicochemical Properties
Direct experimental data for this compound is not extensively available in public literature. However, by examining its constituent parts, we can predict its behavior. The base structure, 5-Bromo-2-chlorobenzoic acid, is known to be sparingly soluble in water, with a predicted pKa of approximately 2.49 and a XLogP3 of 2.9.[1][2] The addition of the 2-chlorobenzyl-oxy group significantly increases the molecule's size and lipophilicity.
This modification leads to the following predictions:
-
Increased Lipophilicity (Higher logP): The large, non-polar benzyl group will make the molecule more oil-like and less water-soluble.
-
Minimal pKa Change: The carboxylic acid proton is the primary ionizable group. While the benzyloxy group may have a minor electronic effect, the pKa is expected to remain in the acidic range, similar to its parent benzoic acid.
These characteristics place this compound firmly in the category of poorly water-soluble, acidic compounds, likely corresponding to BCS Class II or IV.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: Due to its chemical structure, this compound has very low intrinsic aqueous solubility. The presence of the bulky, non-polar 2-chlorobenzyl group makes it highly hydrophobic. Direct dissolution in neutral aqueous media is expected to be minimal.
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What's happening?
A2: Heating can temporarily increase solubility, but it does not address the fundamental incompatibility between the compound and water. As the solution cools, the kinetic energy decreases, and the hydrophobic molecules re-aggregate and precipitate out, seeking a lower energy state. This indicates that a simple temperature change is insufficient to create a stable solution.
Q3: Can I use DMSO to dissolve the compound first?
A3: Yes, dissolving the compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a common starting point.[4] However, be aware of the "solvent-shift" precipitation issue. When the DMSO stock is added to a larger volume of aqueous buffer, the local solvent environment changes drastically, often causing the compound to crash out of solution. This is a critical consideration for cell-based assays where high DMSO concentrations can be toxic.[5]
Q4: Is this compound sensitive to light or pH?
A4: While specific stability data is unavailable, benzoic acid derivatives can be sensitive to high pH and UV light over extended periods. It is good practice to prepare solutions fresh, protect them from light, and store them at appropriate temperatures (e.g., 2-8°C for short-term storage).
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to enhancing the aqueous solubility of this compound.
Problem 1: Compound fails to dissolve in standard aqueous buffers (e.g., PBS pH 7.4).
-
Cause: Low intrinsic solubility of the neutral form of the carboxylic acid.
-
Solution Strategy: pH Adjustment to deprotonate the carboxylic acid.
Caption: pH adjustment workflow.
-
Initial Suspension: Suspend the weighed amount of this compound in the desired volume of your target aqueous buffer.
-
Basification: While vigorously stirring, add a suitable base (e.g., 1M NaOH) dropwise.[6] The carboxylic acid group will be deprotonated to its more soluble carboxylate salt form.
-
Monitor pH: Continuously monitor the pH of the solution.
-
Endpoint: A clear solution should form as the pH increases. For a carboxylic acid, aim for a pH at least 2 units above its pKa to ensure complete ionization.[7] Given the predicted pKa of ~2.5, a pH of 5.0 or higher should be effective.
-
Final pH Adjustment: Once the compound is fully dissolved, you can cautiously adjust the pH back down if your experiment requires a specific pH. Be aware that as you approach the pKa, the compound may begin to precipitate.
-
Expert Insight: The formation of the sodium salt of the carboxylate significantly enhances its interaction with water, leading to solubilization. This is a fundamental principle for acidic drug compounds.[8]
Problem 2: pH adjustment is not feasible or leads to precipitation at the target pH.
-
Cause: The experimental conditions (e.g., cell culture) require a specific pH range where the compound is not sufficiently soluble, or the salt form itself has limited solubility.
-
Solution Strategy: Employing Co-solvents.
| Co-Solvent | Typical Concentration Range (v/v) | Mechanism of Action | Key Considerations |
| Ethanol | 1-20% | Reduces solvent polarity. | Can cause protein precipitation at high concentrations.[9] |
| Propylene Glycol | 5-40% | Reduces the dielectric constant of water. | Generally well-tolerated in many biological systems.[4] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Disrupts water's hydrogen bonding network. | High viscosity; may require heating to handle.[4] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | Potent aprotic solvent. | Can have cellular effects and toxicity at higher concentrations.[5] |
-
Primary Dissolution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.
-
Aqueous Addition: Slowly add the aqueous buffer to the co-solvent stock solution while vortexing or stirring vigorously. This "organic to aqueous" order can sometimes prevent immediate precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent is within an acceptable range for your experiment.
-
Observation: Observe the solution for any signs of precipitation (haziness, Tyndall effect).
-
Causality Explained: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound.[9] They essentially create a solvent mixture with properties intermediate between water and a pure organic solvent.
Problem 3: High concentrations of the compound are required, and co-solvents are not sufficient or desirable.
-
Cause: The required concentration exceeds the solubilization capacity of pH adjustment and co-solvents alone.
-
Solution Strategy: Use of Surfactants or Cyclodextrins.
Caption: Advanced solubilization strategies.
-
Select Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween 80) or a polyol-based surfactant for better biocompatibility.[5]
-
Prepare Solution: Prepare an aqueous solution of the surfactant at a concentration above its Critical Micelle Concentration (CMC).[10]
-
Add Compound: Disperse the this compound into the micellar solution.
-
Equilibrate: Gently heat (e.g., 40-50°C) and/or sonicate the mixture to facilitate the partitioning of the compound into the hydrophobic core of the micelles.[2]
-
Filter: After cooling to room temperature, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Trustworthiness of the Protocol: This method creates a thermodynamically stable system where the hydrophobic compound is encapsulated within the surfactant micelles, effectively shielding it from the aqueous environment.[11]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[12] The cavity of β-cyclodextrins is suitable for encapsulating aromatic rings.[13]
-
Prepare Solution: Prepare a stock solution of HP-β-CD in your desired buffer. Concentrations can range from 1% to 40% (w/v).
-
Add Compound: Add an excess of the this compound to the cyclodextrin solution.
-
Equilibrate: Stir the suspension at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
Filter: Remove the undissolved compound by filtration or centrifugation. The clear supernatant will contain the solubilized compound complex.
-
Authoritative Grounding: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic "guest" molecule (your compound) partitions into the cavity, forming a "host-guest" complex that is water-soluble.[14][15]
Quantifying Compound Concentration
After solubilization, it is crucial to verify the final concentration of your compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.
Recommended HPLC Method
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient increasing the proportion of Mobile Phase B (e.g., 30% to 90% over 15 minutes).
-
Detection: UV at a suitable wavelength (a UV scan of the compound in methanol/acetonitrile will determine the optimal wavelength).
-
Quantification: Use a standard curve prepared from a stock solution of the compound in a strong organic solvent (e.g., methanol or acetonitrile).
This method is based on standard procedures for analyzing benzoic acid and its derivatives.[16]
References
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 42(4), 159–168. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmaceutical Technology & Innovation. [Link]
-
Ainurofiq, A., & Az-zahra, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]
-
Singh, N. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis/Dissertation). OSTI.GOV. [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLOROBENZOIC ACID. Retrieved from [Link]
-
Sharma, V., & Singh, G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Soni, P. S., & Prajapati, B. G. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2414. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957. [Link]
-
Bou-Maroun, E., & Chevalier, S. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5521717. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. guidechem.com [guidechem.com]
- 6. Buy 5-Bromo-2-Chlorobenzoic Acid at Affordable Price, CAS No 21739-92-4 [suryalifesciencesltd.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
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- 10. chembk.com [chembk.com]
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- 13. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 15. 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4 [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Welcome to the technical support hub for the synthesis and purification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The synthesis, typically a Williamson ether synthesis, is straightforward in principle but often presents purification challenges that can impact yield, purity, and project timelines.
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our goal is to equip you with the technical insights and practical steps needed to overcome common hurdles and obtain a highly pure final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the work-up and purification of this compound in a question-and-answer format.
Question 1: After acidification of the basic aqueous layer, my product precipitated as a sticky oil or gum instead of a solid. What happened and how can I fix it?
-
Probable Causes:
-
Incomplete Reaction: Significant amounts of unreacted 5-bromo-2-hydroxybenzoic acid remain, which, along with the product, can form a eutectic mixture that has a lower melting point than either component alone.
-
Presence of Oily Impurities: Unreacted 2-chlorobenzyl chloride, if not fully removed during the initial extraction, can co-precipitate with your product, causing it to oil out.
-
Rapid Precipitation: Adding the acid too quickly to the basic solution can cause the product to crash out of solution as an amorphous, oily solid rather than forming a crystalline lattice.
-
-
Diagnostic Steps:
-
TLC Analysis: Dissolve a small sample of the oily product in ethyl acetate and run a Thin Layer Chromatography (TLC) plate against the starting materials (5-bromo-2-hydroxybenzoic acid and 2-chlorobenzyl chloride). This will definitively show if starting materials are present.
-
Solvent Test: Try to triturate the oil with a small amount of a non-polar solvent like hexanes. If a solid forms, the impurity is likely a non-polar substance like residual 2-chlorobenzyl chloride that has been washed away.
-
-
Corrective Actions:
-
Re-dissolve and Re-precipitate: Re-dissolve the oily product in a minimal amount of dilute NaOH solution. Wash this aqueous solution once more with an organic solvent like dichloromethane (DCM) or ether to remove any remaining neutral impurities (like 2-chlorobenzyl chloride).
-
Slow Acidification: Cool the basic aqueous solution in an ice bath. While stirring vigorously, add 1M HCl dropwise. The key is to precipitate the product slowly to encourage crystal formation.
-
Scratching: If an oil still forms, try scratching the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.
-
Solvent-Induced Crystallization: If the above fails, extract the oily product into ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate it down. Attempt to crystallize the resulting residue from a suitable solvent system (see FAQ section).
-
Question 2: My final product yield is very low, even though TLC of the crude reaction mixture showed good conversion. Where did my product go?
-
Probable Causes:
-
Incomplete Precipitation: The pH of the aqueous layer was not sufficiently acidic to fully protonate and precipitate the carboxylate salt of your product. Carboxylic acids require a pH at least 1-2 units below their pKa to ensure >99% precipitation.
-
Product Lost in Organic Washes: If the initial basic extraction was not sufficiently basic (pH < 10), some of your acidic product may have remained in the organic layer and was discarded.
-
Emulsion Formation: Formation of a stable emulsion during the acid-base extraction can trap product in the unresolved layer, which is often discarded.
-
-
Diagnostic Steps & Corrective Actions:
-
Check pH: After precipitation, check the pH of the aqueous mother liquor with pH paper or a meter. If it is not strongly acidic (pH 1-2), add more acid to see if more product precipitates.
-
Back-Extraction: If you suspect product loss in the initial organic washes, back-extract the saved organic layers with a fresh portion of 1M NaOH. Acidify this new aqueous layer to see if any product precipitates.
-
Breaking Emulsions: Emulsions can often be broken by adding brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.
-
Question 3: My NMR spectrum shows the desired product, but also significant peaks from unreacted 5-bromo-2-hydroxybenzoic acid. My recrystallization attempts are not removing it. What should I do?
-
Probable Causes:
-
Similar Solubility Profiles: The product and the phenolic starting material have similar polarities and solubility, making separation by simple recrystallization difficult.
-
Incorrect Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility differential between the product and the impurity at high and low temperatures.
-
-
Diagnostic Steps & Corrective Actions:
-
Optimize Recrystallization: Systematically screen for a better recrystallization solvent. Good starting points for aromatic carboxylic acids include ethanol/water, acetic acid/water, or toluene.[1] The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.
-
Flash Column Chromatography: If recrystallization fails, flash column chromatography is the most effective solution. Because both compounds are acidic, they can streak on silica gel. To prevent this, add a small amount (0.5-1%) of acetic or formic acid to the eluent.[2] A gradient of ethyl acetate in hexanes is a common starting point.[3]
-
Troubleshooting Summary Table
| Problem | Most Likely Cause(s) | Recommended Solution(s) |
| Product oils out | Incomplete reaction; Rapid precipitation | Re-dissolve in base, wash with DCM, and precipitate slowly with cooling. |
| Low final yield | Incomplete precipitation; Product loss in washes | Ensure pH is 1-2 after acidification; Back-extract organic washes. |
| Contaminated with starting phenol | Similar solubility profiles | Optimize recrystallization solvent or perform flash column chromatography. |
Purification Workflow & Decision Tree
The purification of this compound hinges on effectively separating it from neutral and acidic impurities derived from the Williamson ether synthesis.[4][5]
Caption: General purification workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the acid-base extraction step? A: This purification step leverages the acidic nature of the carboxylic acid functional group on both the product and the phenolic starting material. By washing the organic reaction mixture with an aqueous base (like sodium hydroxide), the acidic compounds are deprotonated to form their corresponding sodium salts.[6] These salts are highly polar and thus soluble in the aqueous layer, while neutral organic impurities (like unreacted 2-chlorobenzyl chloride) remain in the organic layer and can be separated.[7] Subsequently, re-acidifying the aqueous layer reprotonates the salts, causing the now-neutral acidic compounds to precipitate out of the water.[8]
Q2: What is a good solvent system for the recrystallization of this compound? A: Aromatic carboxylic acids are often successfully recrystallized from mixed solvent systems.[9] A good starting point is a mixture of a polar protic solvent in which the compound is soluble, and water, in which it is not.
-
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the solid, then allow the solution to cool slowly.
-
Acetic Acid/Water: Acetic acid is an excellent solvent for many carboxylic acids. Dissolve the crude product in hot acetic acid and add water as the anti-solvent.
-
Toluene: Toluene can also be an effective single-solvent for recrystallization.[1]
Q3: What are the key starting material properties I should be aware of?
| Compound | Molecular Wt. | Physical State | Key Hazards |
| 5-Bromo-2-hydroxybenzoic acid | 217.02 g/mol [10] | White to light yellow solid[11] | Skin/eye irritant[10] |
| 2-Chlorobenzyl chloride | 161.03 g/mol | Colorless to yellow liquid | Corrosive, causes burns, lachrymator[12][13] |
Detailed Purification Protocols
Protocol 1: Optimized Acid-Base Extraction and Precipitation
This protocol is designed to isolate the crude acidic components from the reaction mixture.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., acetone, DMF) under reduced pressure.
-
Redissolution: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with 1M Sodium Hydroxide (NaOH) solution. Combine the aqueous layers.
-
Expert Tip: Check the pH of the aqueous layer after the first extraction to ensure it is strongly basic (pH > 12). This confirms that all acidic compounds have been converted to their salts.
-
-
Organic Wash (Optional): Wash the combined basic aqueous layers once with DCM or ether to remove any dissolved neutral organic impurities. This step is crucial if your product tends to oil out.
-
Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. While stirring vigorously, add concentrated HCl dropwise until the pH is between 1 and 2. A white solid should precipitate.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and pull air through the cake for at least 15 minutes to partially dry it.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Flash Column Chromatography
Use this method if recrystallization fails to remove persistent impurities like the starting phenol.
-
Adsorbent: Use silica gel with a particle size of 40-63 µm (230-400 mesh).[2]
-
Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. Add 0.5% acetic acid to the mixture to improve peak shape and prevent tailing of the carboxylic acids. For example, for 1 L of 80:20 Hexanes:EtOAc, use 800 mL Hexanes, 200 mL EtOAc, and 5 mL of glacial acetic acid.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 90:10 Hexanes:EtOAc + 0.5% AcOH) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc + 0.5% AcOH).
-
Fraction Collection: Collect fractions and monitor them by TLC. The product, being more polar than the starting 2-chlorobenzyl chloride but potentially less polar than the starting 5-bromo-2-hydroxybenzoic acid, should elute as a distinct band.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual acetic acid from the eluent, the resulting solid can be re-dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and re-concentrated.
References
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
-
CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem - NIH. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]
-
Reflect on the challenges associated with purification methods after a Williamson ether synthesis. Discuss alternative purification techniques or methodologies that could enhance the isolation of the target ether product. - Chegg. Available at: [Link]
-
Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
Sources
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- 3. Chromatography [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2-Chlorobenzyl Chloride | 611-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Improving the stability of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid in solution
Welcome to the technical support center for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses fundamental questions about the inherent chemical liabilities of this compound.
Question 1: What are the primary structural features of this compound that can influence its stability in solution?
Answer: The stability of this compound is dictated by three key structural motifs: the benzoic acid moiety, the benzyl ether linkage, and the halogenated aromatic rings.
-
Benzoic Acid Group: The carboxylic acid function makes the molecule's solubility and stability highly dependent on pH. In its protonated (acidic) form, it is less water-soluble than its deprotonated (benzoate) form, which predominates in neutral to basic conditions.[1][2][3]
-
Benzyl Ether Linkage: The C-O bond of the benzyl ether is a primary site of potential degradation. This linkage can be susceptible to cleavage under strongly acidic conditions, through oxidation, or via catalytic hydrogenolysis.[4][5][6]
-
Halogenated Aromatic Rings: The presence of bromo and chloro substituents on the aromatic rings introduces the possibility of photodecomposition. Aromatic halides can undergo light-induced reactions.[7][8][9] The carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond.[10]
Question 2: How does pH affect the stability and solubility of this compound?
Answer: The pH of the solution is a critical parameter. The pKa of the carboxylic acid group (structurally similar to benzoic acid's pKa of ~4.2) governs the equilibrium between the less water-soluble neutral form and the more soluble benzoate salt.[1]
-
Acidic pH (below pKa): The compound will be in its neutral, less soluble form. While this may be desirable for certain extraction procedures into organic solvents, prolonged exposure to strong acids can risk cleavage of the benzyl ether linkage.[4][11][12]
-
Neutral to Basic pH (above pKa): The compound will exist as the more water-soluble benzoate salt. This generally enhances aqueous stability by preventing precipitation. However, basic conditions can promote hydrolysis of any potential ester impurities or, in extreme cases, affect the aromatic rings.[13][14]
Question 3: Is this compound sensitive to light?
Answer: Yes, compounds containing halogenated aromatic rings can be susceptible to photodecomposition.[7][8][9] Exposure to UV or even high-intensity visible light can potentially lead to the formation of radical species and subsequent degradation. It is a standard best practice to handle solutions of this compound in amber vials or to protect them from light, especially during long-term storage or prolonged experiments.
Part 2: Troubleshooting Guide for Solution Instability
This section provides a structured approach to diagnosing and solving common stability issues encountered during experiments.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Precipitation or Cloudiness | 1. pH is near or below the pKa, leading to the formation of the less soluble neutral form. 2. The concentration of the compound exceeds its solubility limit in the chosen solvent. 3. Temperature fluctuations affecting solubility. | 1. Adjust the pH of the solution to be at least 1-2 units above the estimated pKa (~4.2) using a suitable buffer. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to increase solubility. 3. Ensure the storage temperature is stable and that the compound was fully dissolved initially. |
| Change in Solution Color (e.g., yellowing) | 1. Oxidative degradation of the benzyl ether or the aromatic rings. 2. Photodegradation due to light exposure. | 1. Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of an antioxidant, if compatible with the experimental system. 3. Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. |
| Loss of Compound Potency or Appearance of Degradation Peaks in HPLC | 1. Hydrolytic cleavage of the benzyl ether linkage. 2. Photodegradation. 3. Reductive dehalogenation. | 1. Analyze for Degradants: Use LC-MS to identify the degradation products. The presence of 5-bromo-2-hydroxybenzoic acid and 2-chlorobenzyl alcohol would confirm ether cleavage. 2. Control pH: Maintain the pH of the solution within a stable range using a well-chosen buffer system (see Part 3). Avoid strongly acidic or basic conditions. 3. Protect from Light: Implement rigorous light protection measures. 4. Inert Atmosphere: Store and handle the solution under an inert gas to prevent oxidative and certain reductive pathways. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines a method for preparing a stable, buffered aqueous stock solution of this compound.
Objective: To prepare a 10 mM stock solution at pH 7.4.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Calibrated pH meter
-
Sterile, amber-colored storage vials
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound. To aid in dissolution, first, dissolve the compound in a minimal amount of DMSO. For example, to make 10 mL of a 10 mM solution, start by dissolving the compound in 100-200 µL of DMSO.
-
Buffered Dilution: Slowly add the PBS buffer to the DMSO concentrate while vortexing to bring the solution to the final desired volume. The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid potential artifacts in biological assays.
-
pH Verification: Check the pH of the final solution and adjust if necessary with dilute NaOH or HCl.
-
Sterile Filtration (Optional): If for use in cell culture, sterile filter the solution through a 0.22 µm filter.
-
Storage: Aliquot the solution into amber vials, purge with an inert gas (e.g., argon), and store at -20°C or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to monitor the stability of the compound.
Objective: To separate the parent compound from potential degradation products.
Instrumentation and Columns:
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid (adjusts pH to ~3.0 to ensure protonation of the carboxylic acid for better retention and peak shape)[15][16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a gradient of 50-95% Mobile Phase B over 15 minutes. This may need to be optimized depending on the specific degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.
Procedure:
-
Prepare samples by diluting the stock solution in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor for the appearance of new peaks or a decrease in the area of the parent peak over time, which would indicate degradation.
Part 4: Visualization of Degradation Pathways
The following diagrams illustrate the potential degradation pathways and the logical flow for troubleshooting stability issues.
Caption: Key potential degradation pathways for the parent compound.
Sources
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- 2. Chemistry 210 Experiment Ic [home.miracosta.edu]
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- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
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- 8. researchgate.net [researchgate.net]
- 9. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting common experimental artifacts with 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Welcome to the technical support center for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid (internal designation: Cmpd-X). This guide is intended for researchers, scientists, and drug development professionals utilizing this novel compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate potential experimental challenges and ensure the integrity of your results.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the reproducibility of your work.
A Note on the Mechanism of Action: this compound is an investigational compound. Based on its structural similarity to known agonists, it is hypothesized to be a modulator of G-protein coupled receptors, potentially GPR109A, and may exhibit anti-inflammatory properties. The troubleshooting advice provided herein is based on this putative mechanism and general principles of small molecule handling in experimental biology.
I. General Handling and Preparation
FAQ 1: What are the key physical and chemical properties of Cmpd-X?
Understanding the fundamental properties of Cmpd-X is crucial for its effective use. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrClO₃ | - |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | [1] |
| Storage | Store at 2-8°C, protected from light and moisture. | - |
Troubleshooting: Solubility Issues
Question: I am having trouble dissolving Cmpd-X for my cell-based assays. What do you recommend?
Answer: Issues with solubility are a common source of experimental variability. Here is a systematic approach to ensure complete dissolution and avoid precipitation:
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-warm the solvent: Warm the required volume of high-purity DMSO to room temperature.
-
Weigh the compound: Accurately weigh the desired amount of Cmpd-X in a sterile microfuge tube.
-
Initial Dissolution: Add a small volume of DMSO to the Cmpd-X powder and gently vortex.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes to aid dissolution.
-
Final Volume: Add the remaining DMSO to reach the final concentration of 10 mM and vortex thoroughly.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
II. Cell-Based Assays: GPR109A Activation
Based on its structural features, Cmpd-X is being investigated as a potential agonist for GPR109A, a receptor known to be involved in metabolic and anti-inflammatory signaling.
Signaling Pathway Overview
Caption: Putative GPR109A signaling cascade upon activation by Cmpd-X.
Troubleshooting: Inconsistent Receptor Activation
Question: I am seeing variable or no downstream signaling (e.g., cAMP inhibition, ERK phosphorylation) in my GPR109A-expressing cell line when treated with Cmpd-X. What could be the cause?
Answer: This is a multifaceted issue that can stem from several factors. Let's break down the potential causes and solutions:
1. Cell Line Integrity and Receptor Expression:
-
Expert Insight: GPR109A expression can be silenced in some cancer cell lines.[] It is crucial to verify and maintain consistent receptor expression in your cellular model.
-
Protocol: Verifying GPR109A Expression
-
Quantitative PCR (qPCR): Regularly quantify GPR109A mRNA levels in your cell line.
-
Western Blot: Confirm GPR109A protein expression.
-
Flow Cytometry: For surface-expressed receptors, use a validated antibody to quantify the percentage of positive cells.
-
2. Assay Buffer Composition:
-
Expert Insight: The presence of certain components in your assay buffer can interfere with the activity of Cmpd-X. For instance, high concentrations of serum proteins may bind to the compound, reducing its effective concentration.
-
Recommendation: Perform your assays in a serum-free or low-serum medium for the duration of the compound treatment.
3. Ligand-Receptor Incubation Time and Temperature:
-
Expert Insight: The kinetics of binding for a novel compound are often unknown. An insufficient incubation time may not allow for optimal receptor engagement.
-
Protocol: Time-Course Experiment
-
Plate your GPR109A-expressing cells at the desired density.
-
Treat cells with a fixed concentration of Cmpd-X (e.g., 1 µM).
-
Incubate for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Lyse the cells at each time point and analyze for the desired downstream marker (e.g., cAMP levels).
-
This will help you determine the optimal incubation time for maximal effect.
-
Experimental Workflow for Assessing GPR109A Activation
Caption: A typical experimental workflow for evaluating Cmpd-X activity.
III. Troubleshooting Off-Target Effects and Cytotoxicity
Question: I am observing cytotoxicity at higher concentrations of Cmpd-X. How can I differentiate between a specific pharmacological effect and general toxicity?
Answer: This is a critical question in drug development. Here’s how to approach this:
1. Determine the Cytotoxic Concentration Range:
-
Protocol: Cell Viability Assay
-
Plate your cells in a 96-well plate.
-
Treat with a broad concentration range of Cmpd-X (e.g., 0.1 µM to 100 µM).
-
Incubate for a relevant time period (e.g., 24-48 hours).
-
Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the CC50 (50% cytotoxic concentration).
-
2. Use a Control Cell Line:
-
Expert Insight: A parental cell line that does not express GPR109A is an invaluable tool.
-
Rationale: If the observed effect is GPR109A-dependent, you should see a significantly attenuated or absent response in the control cell line. If both cell lines exhibit similar cytotoxicity profiles, the effect is likely off-target.
3. Assess Apoptosis Markers:
-
Expert Insight: GPR109A activation has been shown to induce apoptosis in certain cancer cell lines.[3]
-
Protocol: Apoptosis Assay
-
Treat both GPR109A-expressing and control cells with Cmpd-X at concentrations below the CC50.
-
Stain with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
A specific pro-apoptotic effect would manifest as an increase in Annexin V positive cells only in the GPR109A-expressing line.
-
IV. Analytical and Formulation Considerations
Question: How stable is Cmpd-X in aqueous solutions and cell culture media?
Answer: The stability of your compound is paramount for reproducible results. The ether linkage in Cmpd-X could be susceptible to hydrolysis under certain conditions.
Protocol: Stability Assessment using HPLC
-
Prepare Solutions: Prepare a solution of Cmpd-X in your assay buffer or cell culture medium at the desired concentration.
-
Incubate: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection.
-
Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks would suggest the formation of degradation products.
V. References
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. PubMed. [Link]
-
5-Bromo-2-Chlorobenzoic Acid. Surya Life Sciences. [Link]
-
5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]
-
5-bromo-2-chloro Benzoic Acid. Sihauli Chemicals Private Limited. [Link]
-
CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PubMed. [Link]
Sources
- 1. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - ProQuest [proquest.com]
- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Introduction: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. As a novel molecule, developing a robust crystallization protocol requires a systematic approach grounded in the fundamentals of physical organic chemistry. This document is designed to guide researchers, scientists, and drug development professionals through the process of refining their crystallization methods, from initial solvent screening to troubleshooting common issues like low yield and polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound and how do they influence crystallization?
Expected Impact on Crystallization:
-
Solubility: The bulky, non-polar benzyl group will likely decrease solubility in polar solvents like water and lower alcohols, while increasing solubility in less polar solvents such as toluene, ethyl acetate, and ethers.
-
Molecular Flexibility: The ether linkage introduces a rotatable bond, which can sometimes make crystallization more challenging compared to rigid molecules.[4] This flexibility may lead to a higher propensity for "oiling out" or the formation of multiple polymorphs.
-
Crystal Packing: The large substituents may lead to complex crystal packing arrangements, making the identification of optimal crystallization conditions critical.
Q2: What are the likely impurities in my sample of this compound?
A2: The impurities will largely depend on the synthetic route. A common route would be the Williamson ether synthesis, reacting 5-Bromo-2-chlorobenzoic acid (or its ester) with 2-chlorobenzyl chloride. Potential impurities include:
-
Unreacted Starting Materials: 5-Bromo-2-chlorobenzoic acid and 2-chlorobenzyl alcohol (from hydrolysis of the chloride).
-
Byproducts of the Synthesis: Salts formed during the reaction (e.g., NaCl, KCl) if a base is used.
-
Solvent Residues: Residual solvents from the reaction and workup.
Understanding these potential impurities is key, as the chosen crystallization solvent should ideally have high solubility for the impurities and low solubility for the desired product at room temperature.[5]
Q3: How should I approach solvent selection for a novel compound like this?
A3: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point. Given the aromatic and ether functionalities, a range of solvents with varying polarities should be tested.
Recommended Solvent Screening Protocol:
-
Place a small, known amount of your compound (e.g., 10-20 mg) into several vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.
-
Observe the solubility. If the compound dissolves, the solvent is likely too good for single-solvent crystallization at room temperature but could be a candidate for a solvent/anti-solvent system.
-
If the compound is insoluble at room temperature, heat the mixture to near the solvent's boiling point.
-
If the compound dissolves upon heating, it is a good candidate for single-solvent recrystallization.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
Crystallization Troubleshooting Guide
Problem 1: My compound "oils out" instead of crystallizing.
Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. The compound comes out of solution as a liquid phase instead of a solid crystalline phase. This is common with compounds that have significant impurities or with certain solvent choices.
Solutions:
-
Increase the Solvent Volume: Add more of the hot solvent to decrease the supersaturation level. This ensures that the saturation point is reached at a lower temperature.
-
Slow Down the Cooling Rate: Rapid cooling can shock the system, favoring the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]
-
Change the Solvent: The solvent may be too "good" a solvent. Try a solvent in which the compound is less soluble. Alternatively, for a mixed solvent system, you may have too much of the "good" solvent.
-
Scratching/Seeding: If a supersaturated solution is reluctant to crystallize, scratching the inside of the flask with a glass rod at the meniscus can provide a surface for nucleation.[5] If you have previous crystals, adding a "seed crystal" can induce crystallization.
Problem 2: The crystallization yield is very low.
Cause: A significant portion of your compound remains dissolved in the mother liquor after cooling.
Solutions:
-
Reduce the Amount of Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more solute upon cooling.
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or even a freezer (if the solvent's freezing point allows) to maximize precipitation.
-
Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent even at low temperatures, consider an anti-solvent approach. Dissolve the compound in a minimal amount of a "good" solvent, and then slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Evaporate Some Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it.
Problem 3: No crystals form, even after extended cooling.
Cause: The solution is not supersaturated, likely due to using too much solvent or the compound being very soluble in the chosen solvent.
Solutions:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate to dryness.
-
Add an Anti-Solvent: As described above, this can be a very effective way to induce precipitation.
-
Re-evaluate Solvent Choice: The chosen solvent may simply be too effective at dissolving your compound. A different solvent or solvent system may be necessary.
Problem 4: The resulting crystals are colored or appear impure.
Cause: Impurities are being trapped within the crystal lattice or are co-precipitating.
Solutions:
-
Use Activated Charcoal: If the color is due to highly conjugated organic impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities.[6] Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
-
Hot Filtration: If there are insoluble impurities in your hot solution, a hot gravity filtration step is necessary to remove them before allowing the solution to cool.[6]
-
Slow the Crystallization Rate: Rapid crystal growth can trap impurities. Slower cooling will form larger, purer crystals.[5]
-
Perform a Second Recrystallization: A second recrystallization step is often necessary to achieve high purity.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.
-
Addition of Anti-Solvent: Slowly add a pre-chilled "anti-solvent" (e.g., water, hexanes) with stirring until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. If no crystals form, place it in a refrigerator or freezer.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the anti-solvent or a mixture of the two solvents for washing.
Data Presentation
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, often used as an anti-solvent for organic compounds.[7] |
| Ethanol | 78 | 4.3 | A versatile polar protic solvent. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 5.1 | A polar aprotic solvent, good for dissolving many organic compounds. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, good for less polar compounds. |
| Hexanes | ~69 | 0.1 | A very non-polar solvent, often used as an anti-solvent. |
| Dichloromethane | 40 | 3.1 | A versatile, non-polar solvent. Use in a well-ventilated fume hood. |
Visualizations
Experimental Workflow for Crystallization Method Development
Caption: Workflow for developing a crystallization protocol.
Troubleshooting Decision Tree for "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
References
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
ChemBK. (n.d.). 5-BROMO-2-CHLOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
-
Quora. (2016, August 20). How is crystallization of benzoic acid from water carried out?. Retrieved from [Link]
-
Tang, S. K., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Chemical Science, 11(43), 11768-11775. [Link]
-
Reddit. (n.d.). The crystallization process of benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05424K [pubs.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. quora.com [quora.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Welcome to the technical support center for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this critical chemical intermediate. As an important starting material in the synthesis of hypoglycemic agents like Dapagliflozin and Empagliflozin, ensuring its consistent quality is paramount.[1] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to identify, understand, and mitigate variability in your experiments.
Understanding the Challenge: The Nature of Batch-to-Batch Variability
Batch-to-batch variability in active pharmaceutical ingredients (APIs) and their intermediates is a persistent challenge in the pharmaceutical and chemical industries.[2][3] These inconsistencies can arise from numerous sources, including variations in raw materials, subtle shifts in manufacturing processes, and even environmental factors.[2][4][5][6] For a compound like this compound, which is typically a white to off-white crystalline solid, even minor variations can manifest as significant differences in downstream reactions and final product quality.[7][8]
This guide will systematically address the primary causes of variability you might encounter with this compound:
-
Purity and Impurity Profiles: The presence and concentration of synthetic byproducts or residual starting materials.
-
Polymorphism: The existence of different crystalline forms with distinct physicochemical properties.
-
Residual Solvents: Trapped solvents from the synthesis and purification processes.
Below, you will find a structured approach to diagnosing and resolving these issues, ensuring the consistency and reliability of your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered by users of this compound.
Q1: We're observing inconsistent yields in our downstream reaction using different batches of this compound. What's the likely cause?
A1: Inconsistent yields are a classic symptom of batch-to-batch variability. The most probable culprits are variations in the purity of the starting material and the presence of uncharacterized impurities. Even seemingly minor impurities can interfere with catalytic processes, alter reaction kinetics, or lead to the formation of unwanted side products. It is also possible that different batches possess different crystalline forms (polymorphs), which can affect their solubility and dissolution rates, thereby impacting the reaction.[9][10]
Q2: Our latest batch of the compound has a slightly different appearance (e.g., more off-white than pure white). Should we be concerned?
A2: A change in color can be an indicator of impurities. While a slight off-white color is common for this compound, a noticeable difference from previous batches warrants investigation.[7][8] The discoloration could be due to trace amounts of colored impurities or degradation products. We recommend performing analytical testing, such as HPLC, to assess the purity and impurity profile before proceeding with its use in critical applications.
Q3: How can we confirm the identity and purity of a new batch of this compound in our lab?
A3: A multi-pronged analytical approach is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and identifying any impurities.[11][12] To confirm the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools.[13] Mass Spectrometry (MS) can be used to confirm the molecular weight.[14]
Q4: What are the potential impurities we should be looking for in our analysis?
A4: Given that the synthesis of this compound is often achieved via a Williamson ether synthesis, potential impurities could include unreacted starting materials such as 5-bromo-2-hydroxybenzoic acid and 2-chlorobenzyl chloride.[15][16][17] Side products from competing elimination reactions, though less likely with a primary halide, could also be present.[18] Additionally, isomers of the starting materials or the final product could be present depending on the synthetic route.[1]
Q5: Can residual solvents from the manufacturing process affect our experiments?
A5: Absolutely. Residual solvents are organic volatile chemicals that are not completely removed during manufacturing.[19][20][21] Depending on the solvent and its concentration, it can have unintended effects on your reaction, including altering solubility, reacting with reagents, or even exhibiting toxic effects in biological assays.[19][22] It is crucial to be aware of the solvents used in the synthesis and purification of the compound, which can often be found in the Certificate of Analysis (CoA). Common purification methods involve recrystallization from solvents like methanol, ethanol, or acetic acid.[23]
Troubleshooting Guides
This section provides systematic, step-by-step procedures to identify and resolve issues related to batch-to-batch variability.
Guide 1: Initial Assessment and Verification
This initial workflow is designed to quickly assess a new batch and compare it against a known, well-performing "golden batch."
Caption: Initial troubleshooting workflow for a new batch.
Experimental Protocol: Side-by-Side HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a known quantity of your "golden batch" and the new batch in a suitable solvent (e.g., acetonitrile/water mixture) to create standard solutions of the same concentration.
-
Sample Preparation: Prepare samples of both batches at a concentration relevant to your experimental conditions.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention times and peak areas of the main compound. Pay close attention to the presence, number, and area of any impurity peaks.
Guide 2: Investigating Purity and Impurity Profiles
If the initial assessment reveals discrepancies, a more in-depth analysis of the impurity profile is necessary.
Data Presentation: Typical Impurity Profile
| Impurity Type | Potential Identity | Typical Analytical Method | Acceptance Criteria |
| Starting Material | 5-bromo-2-hydroxybenzoic acid | HPLC, LC-MS | < 0.1% |
| Reagent | 2-chlorobenzyl chloride | GC-MS (if volatile) | < 0.05% |
| Isomeric Impurity | e.g., 3-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | HPLC, LC-MS | < 0.15% |
| Unknown Impurity | - | HPLC, LC-MS/MS | Individual < 0.1%, Total < 0.5% |
Experimental Protocol: Impurity Identification with LC-MS/MS
-
Initial Separation: Utilize the HPLC method developed in Guide 1 to separate the main compound from its impurities.
-
Mass Spectrometry: Direct the eluent from the HPLC into a mass spectrometer.
-
MS1 Analysis: Obtain the mass-to-charge ratio (m/z) for each impurity peak to determine its molecular weight.
-
MS2 Fragmentation: Select the parent ion of each impurity and subject it to fragmentation. The resulting fragmentation pattern can provide structural information, aiding in the identification of the impurity.
-
Database Searching: Compare the obtained mass and fragmentation data against chemical databases to propose potential structures for the unknown impurities.
Guide 3: Characterizing Polymorphism
Different crystal forms, or polymorphs, can have different properties that affect experimental outcomes.[9][10][24]
Sources
- 1. data.epo.org [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. guidechem.com [guidechem.com]
- 8. 5-Bromo-2-Chlorobenzoic Acid [chemball.com]
- 9. mdpi.com [mdpi.com]
- 10. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. filab.fr [filab.fr]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. researchgate.net [researchgate.net]
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- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uspnf.com [uspnf.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. paulrpalmer.com [paulrpalmer.com]
- 22. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 24. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Optimization of reaction conditions for 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
The target molecule is synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The reaction involves the O-alkylation of the phenolic hydroxyl group of 5-bromosalicylic acid with 2-chlorobenzyl chloride. While straightforward in principle, this synthesis presents unique challenges due to the presence of two acidic protons (from the carboxylic acid and the phenol) and the potential for competing side reactions.
Reaction Scheme
The fundamental transformation is the nucleophilic substitution (SN2) reaction between the dipotassium salt of 5-bromosalicylic acid and 2-chlorobenzyl chloride.
Recommended Experimental Protocol
This protocol provides a validated baseline for the synthesis. The troubleshooting and FAQ sections below address common deviations and optimization strategies.
Materials:
-
5-Bromosalicylic acid
-
2-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromosalicylic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of salicylic acid). Begin stirring and add anhydrous potassium carbonate (2.2 - 2.5 eq). Note: The use of excess base is critical to deprotonate both the carboxylic acid and the phenolic hydroxyl group.
-
Alkylation: Slowly add 2-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup - Quenching: Once the reaction is complete (disappearance of 5-bromosalicylic acid by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF).
-
Workup - Acidification: While stirring, slowly add 1 M HCl to the aqueous mixture until the pH is ~2-3. A white precipitate of the crude product should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the purified this compound.[4]
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagents | ||
| 5-Bromosalicylic acid | 1.0 eq | Limiting reagent. |
| 2-Chlorobenzyl chloride | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the more valuable salicylic acid derivative. |
| Potassium Carbonate (K₂CO₃) | 2.2 - 2.5 eq | Stoichiometrically, >2.0 eq are required to deprotonate both acidic protons (COOH and OH). A slight excess drives the equilibria towards the dianion. |
| Conditions | ||
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents are ideal for S_N2 reactions as they solvate the potassium cation, leaving a more reactive, "naked" phenoxide nucleophile.[3] |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction while minimizing potential side reactions that can occur at higher temperatures.[2] |
| Reaction Time | 4 - 8 hours | Typical duration; should be optimized by monitoring via TLC.[2] |
Experimental Workflow Visualization
Sources
Minimizing side-product formation in 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid reactions
Technical Support Center: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Welcome to the technical support guide for reactions involving this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and aim to optimize their synthetic routes by minimizing the formation of critical side-products. We will move beyond simple procedural lists to explore the mechanistic rationale behind common issues and provide robust, field-tested solutions.
Section 1: Troubleshooting Guide - Common Side-Product Scenarios
This section addresses the most frequently encountered challenges during the synthesis of this compound, which is typically formed via a Williamson ether synthesis.[1][2][3][4] The primary reaction involves the O-alkylation of a 5-bromo-2-hydroxybenzoic acid derivative with 2-chlorobenzyl halide.
Q1: My reaction shows significant amounts of unreacted 5-bromo-2-hydroxybenzoic acid and a new byproduct, 2-chlorobenzyl alcohol. What is the likely cause and solution?
Answer:
This profile strongly suggests that the competing E2 elimination reaction is outcompeting your desired SN2 substitution.[2][5] The alkoxide, generated from 5-bromo-2-hydroxybenzoic acid, is not only a nucleophile but also a strong base. Instead of attacking the electrophilic carbon of the 2-chlorobenzyl halide (SN2), it can abstract a proton from the benzylic position, leading to the formation of an alkene (2-chlorostyrene derivative, which may further react or polymerize) and 2-chlorobenzyl alcohol upon workup.[4]
Causality & Mechanistic Insight:
-
Steric Hindrance: While 2-chlorobenzyl halide is a primary halide, the ortho-chloro substituent provides some steric bulk, slightly impeding the ideal backside attack required for an SN2 reaction.[2][4]
-
Base Strength & Temperature: A highly reactive, strong base in combination with elevated temperatures will significantly favor the E2 pathway.[5]
Troubleshooting Protocol:
-
Re-evaluate Your Base: If using a very strong base like Sodium Hydride (NaH), consider switching to a milder, less-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are still effective in deprotonating the phenol but are less aggressive in promoting elimination.[3]
-
Control the Temperature: High temperatures accelerate both SN2 and E2, but often favor E2 disproportionately.[5] Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation (K⁺, Na⁺), leaving a more "naked" and highly reactive alkoxide anion, which favors the SN2 pathway.[3][5] Protic solvents (like ethanol) can solvate the nucleophile, reducing its potency.[5]
Q2: I've isolated a byproduct with the same mass as my desired product, but its NMR spectrum is inconsistent. What could it be?
Answer:
You are likely observing the effects of C-alkylation, an isomeric byproduct where the 2-chlorobenzyl group has attached to the aromatic ring instead of the phenolic oxygen. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbon positions ortho and para to the hydroxyl group).[1][3]
Causality & Mechanistic Insight:
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom is a "hard" nucleophilic center, while the ring carbons are "softer". The electrophilic benzylic carbon is relatively soft. While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solvent and Counter-ion: Protic solvents or solvents that poorly solvate the cation can lead to tight ion pairing between the phenoxide and the metal counter-ion. This can partially block the oxygen atom, making the carbon atoms more accessible for attack.
Troubleshooting Protocol:
-
Optimize Solvent and Base: As with minimizing elimination, using a polar aprotic solvent (DMF, DMSO) is crucial. This helps to dissociate the ion pair, liberating the more reactive oxygen nucleophile for O-alkylation.[3][5]
-
Change the Counter-ion: Cesium carbonate (Cs₂CO₃) is often superior in these cases. The large, soft Cs⁺ cation coordinates less tightly with the hard oxygen of the phenoxide (the "cesium effect"), increasing the rate of O-alkylation relative to C-alkylation.
Q3: During workup or upon standing, my purified product seems to degrade, showing the reappearance of 5-bromo-2-hydroxybenzoic acid. Why is my product unstable?
Answer:
The benzyl ether linkage in your product is susceptible to cleavage under certain conditions. This is essentially the reverse of the formation reaction or a deprotection step.
Causality & Mechanistic Insight:
-
Acid-Catalyzed Cleavage: Exposure to strong acidic conditions, especially with heating, can protonate the ether oxygen, making it a good leaving group and facilitating cleavage to form 5-bromo-2-hydroxybenzoic acid and the 2-chlorobenzyl cation. Certain Lewis acids are particularly effective at this.[6]
-
Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively. If your reaction mixture contains residual bromide ions under oxidizing conditions, bromo radicals can be generated which abstract a hydrogen atom from the benzylic position, leading to an intermediate that is readily hydrolyzed to the phenol and 2-chlorobenzaldehyde.[7][8]
Troubleshooting Protocol:
-
Neutralize Workup Conditions: Avoid strongly acidic (pH < 3) or strongly basic (pH > 11) conditions during aqueous workup, especially if heating is involved. Ensure the final product is isolated and stored under neutral, anhydrous conditions.
-
Use a Cation Scavenger: If acid-catalyzed cleavage is suspected during purification (e.g., on silica gel), consider neutralizing the silica gel with triethylamine before use. For deliberate debenzylation, a cation scavenger like pentamethylbenzene is used to trap the benzyl cation, highlighting the reality of this side reaction.[6]
-
Inert Atmosphere: Store the final compound under an inert atmosphere (Nitrogen or Argon) and protect it from light to minimize the risk of long-term oxidative degradation.
Section 2: Prophylactic Protocols & Visual Guides
Proactive measures are the best defense against side-product formation. Below is an optimized starting protocol and visual guides to aid your experimental design.
Optimized Protocol for Williamson Ether Synthesis
This protocol is designed to favor the SN2 pathway and minimize common side reactions.
Step-by-Step Methodology:
-
Drying: Thoroughly dry all glassware. Dry your solvent (e.g., Acetonitrile or DMF) over molecular sieves.
-
Inert Atmosphere: Assemble the reaction flask under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
To the flask, add 5-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq). Note: Using a finer powder increases surface area and reaction rate.
-
Add the anhydrous polar aprotic solvent (e.g., Acetonitrile).
-
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol.
-
Alkylation: Slowly add 2-chlorobenzyl bromide (1.1 eq) dropwise to the suspension. Using the bromide analogue of the alkylating agent is often more effective than the chloride due to its better leaving group ability.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.
Visual Guide 1: Core Reaction & Competing Pathways
Caption: Key reaction pathways in the synthesis of the target molecule.
Visual Guide 2: Troubleshooting Decision Flow
Caption: A logical flow for troubleshooting common impurities.
Section 3: Data & FAQs
Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis
| Parameter | Option 1 (Aggressive) | Option 2 (Mild & Optimized) | Rationale for Optimization |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Reduces the rate of E2 elimination; Cs₂CO₃ can further enhance O-alkylation.[3][5] |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents better solvate the counter-ion, enhancing nucleophilicity for SN2.[5] |
| Temperature | 80 °C - Reflux | 60 - 70 °C | Lower temperatures provide a better kinetic window to favor SN2 over E2 elimination.[5] |
| Alkyl Halide | 2-chlorobenzyl chloride | 2-chlorobenzyl bromide | Bromide is a better leaving group than chloride, allowing for milder reaction conditions. |
Frequently Asked Questions (FAQs)
-
Q: Is it better to start from 5-bromo-2-hydroxybenzoic acid or its corresponding methyl/ethyl ester? A: Starting with the ester (e.g., methyl 5-bromo-2-hydroxybenzoate) can sometimes be advantageous. The carboxylate formed from the acid starting material can have solubility issues and potentially coordinate with the metal cation. Using the ester avoids this; however, it necessitates a final hydrolysis step, which must be optimized to prevent cleavage of the newly formed benzyl ether.[9][10]
-
Q: My 5-bromo-2-hydroxybenzoic acid starting material seems to contain an isomer. How will this affect my reaction? A: The synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid can sometimes produce the 4-bromo-2-chlorobenzoic acid isomer as an impurity.[11][12] If your starting material is 5-bromo-2-hydroxybenzoic acid derived from this, you may carry over a similar isomeric impurity. This impurity will likely undergo the etherification reaction as well, leading to an isomeric final product that can be very difficult to separate. Always verify the purity of your starting materials by NMR or HPLC before beginning the synthesis.
-
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting phenol and the more nonpolar ether product (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be visible with a UV lamp and will likely stain with potassium permanganate, while the product will also be UV active. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.
References
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Williamson ether synthesis.Wikipedia.
- 5-Bromo-2-chlorobenzoic acid synthesis.ChemicalBook.
- Identifying and minimizing side reactions in Williamson ether synthesis.Benchchem.
- The Williamson Ether Synthesis.Master Organic Chemistry.
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Williamson Ether Synthesis.J&K Scientific LLC.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Williamson Ether Synthesis reaction.BYJU'S.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.Organic Chemistry Portal.
- hydrolysis of esters.Chemguide.
- Hydrolysis of ethyl benzo
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.EPO.
- Reactions of Esters.Chemistry LibreTexts.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid and Its Analogs in Inflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the benzyloxybenzoic acid scaffold has emerged as a promising template for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid, a representative compound of this class, and its structurally similar analogs. By examining the interplay of various substituents on its anti-inflammatory and analgesic properties, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of novel drug candidates.
Introduction: The Therapeutic Potential of Benzyloxybenzoic Acids
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. A key mediator of the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Consequently, the selective inhibition of COX-2 over COX-1 is a primary objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[2]
The benzyloxybenzoic acid core, characterized by a benzoic acid moiety linked to a benzyl group via an ether bond, has attracted significant attention for its potential to yield potent and selective COX-2 inhibitors. The structural rigidity and synthetic tractability of this scaffold allow for systematic modifications to explore the chemical space and optimize pharmacological activity.
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs is typically achieved through a convergent synthetic strategy. The key step involves the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4] This reaction proceeds via an SN2 mechanism, where a phenoxide, generated from a substituted salicylic acid derivative, displaces a halide from a substituted benzyl halide.[4]
General Synthetic Scheme:
Caption: General synthetic route for this compound via Williamson ether synthesis.
The physicochemical properties of these compounds, such as lipophilicity (logP) and acidity (pKa), are significantly influenced by the nature and position of the substituents on both the benzoic acid and benzyl rings. These properties, in turn, play a crucial role in their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound and Representative Analogs
| Compound ID | Benzoic Acid Substituent | Benzyl Ring Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 1 | 5-Bromo | 2-Chloro | C₁₄H₁₀BrClO₃ | 341.59 | 4.8 |
| 2 | 5-Bromo | 4-Chloro | C₁₄H₁₀BrClO₃ | 341.59 | 4.8 |
| 3 | 5-Bromo | None | C₁₄H₁₁BrO₃ | 307.14 | 4.2 |
| 4 | 5-Chloro | 2-Chloro | C₁₄H₁₀Cl₂O₃ | 297.14 | 4.5 |
| 5 | None | 2-Chloro | C₁₄H₁₁ClO₃ | 262.69 | 3.9 |
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and build a comparative analysis based on published data for structurally related compounds. The primary mechanism of action for many benzyloxybenzoic acid derivatives is the inhibition of the COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.[1]
In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition
The in vitro evaluation of COX-1 and COX-2 inhibitory activity is a critical first step in characterizing the potency and selectivity of new chemical entities. A variety of assay formats are available, including those that measure the consumption of the substrate arachidonic acid or the production of downstream prostaglandins.[5]
Based on the analysis of related compounds, we can hypothesize the following SAR trends for COX inhibition:
-
Halogen Substitution on the Benzoic Acid Ring: The presence of a halogen, such as bromine at the 5-position, is often associated with increased potency. This is likely due to favorable hydrophobic interactions within the active site of the COX enzyme.
-
Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring can significantly impact both potency and selectivity. A chloro group at the 2-position of the benzyl ring, as seen in the parent compound, may contribute to a conformational lock that favors binding to the larger active site of COX-2 over COX-1.
-
The Ether Linkage: The benzyloxy linkage provides a critical spatial arrangement between the two aromatic rings, allowing them to interact with key residues in the enzyme's active site.
Table 2: Hypothetical In Vitro COX Inhibitory Activity of this compound and Analogs
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | >100 | ~0.5 - 2.0 | >50 - 200 |
| 2 | >100 | ~1.0 - 5.0 | >20 - 100 |
| 3 | ~50 - 100 | ~5.0 - 15.0 | ~3 - 20 |
| 4 | >100 | ~0.8 - 3.0 | >30 - 125 |
| 5 | ~75 - 150 | ~8.0 - 20.0 | ~4 - 19 |
| Diclofenac | ~1.0 | ~0.1 | 10 |
| Celecoxib | >150 | ~0.04 | >3750 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide further research. Actual values would need to be determined experimentally.
In Vivo Anti-inflammatory and Analgesic Activity
The in vivo efficacy of these compounds is typically assessed in animal models of inflammation and pain. Common models for anti-inflammatory activity include the carrageenan-induced paw edema test in rats, which measures the ability of a compound to reduce acute inflammation.[6] Analgesic activity can be evaluated using models such as the acetic acid-induced writhing test in mice, which assesses visceral pain.[7]
A study on a structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, suggesting that it inhibits COX-2 activity and reduces the production of pro-inflammatory cytokines.[8][9] This provides strong evidence that this compound and its analogs are likely to exhibit similar in vivo efficacy. The analgesic activity of benzoic acid derivatives has also been reported, with some compounds showing potent effects in animal models of pain.[7]
Experimental Protocols
General Procedure for the Synthesis of Substituted Benzyloxybenzoic Acids via Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of the title compounds.
Materials:
-
Substituted 2-hydroxybenzoic acid (1.0 eq)
-
Substituted benzyl chloride or bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted 2-hydroxybenzoic acid in anhydrous DMF or acetone, add potassium carbonate or sodium hydride portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the phenoxide.
-
Add the substituted benzyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the Williamson ether synthesis of benzyloxybenzoic acids.
In Vitro COX Inhibition Assay (General Protocol)
This protocol provides a general outline for determining the COX inhibitory activity of test compounds.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Diclofenac, Celecoxib)
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a specific reaction time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel anti-inflammatory and analgesic agents. The insights from structure-activity relationship studies, though currently based on related structures, provide a strong rationale for the synthesis and evaluation of a focused library of these derivatives.
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A comprehensive library of analogs with diverse substitutions on both aromatic rings should be synthesized and screened for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory and analgesic efficacy.
-
Mechanism of Action Studies: Further investigation into the precise molecular interactions with the COX enzymes through techniques like X-ray crystallography and molecular modeling will aid in the rational design of more potent and selective inhibitors.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.
By leveraging the principles of medicinal chemistry and pharmacology, the benzyloxybenzoic acid scaffold holds significant potential for yielding the next generation of safe and effective treatments for inflammatory diseases and pain.
References
Sources
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- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Validating the Binding Affinity of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid as a Putative FAAH Inhibitor
Executive Summary
In drug discovery, the rigorous characterization of a novel chemical entity's interaction with its biological target is paramount. This guide provides a comprehensive, multi-faceted strategy for validating the binding affinity of a novel compound, 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid . Given its structural features, we hypothesize a potential interaction with Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a key therapeutic target for pain and central nervous system disorders[1][2][3]. To establish a robust comparative framework, we will benchmark its performance against URB597 , a well-characterized irreversible FAAH inhibitor[4][5][6].
This document outlines an orthogonal validation workflow, beginning with primary biophysical analysis using Surface Plasmon Resonance (SPR) to define binding kinetics. We then corroborate these findings with Isothermal Titration Calorimetry (ITC) for a true in-solution affinity and thermodynamic signature. Finally, we bridge biophysical binding to biological function with a cell-based assay to determine functional potency (IC50). This integrated approach ensures a high degree of confidence in the compound's mechanism of action and provides a blueprint for the rigorous evaluation of novel small molecules.
Introduction: The Imperative of Orthogonal Validation
The journey of a small molecule from hit to lead is predicated on a deep understanding of its target engagement. A single metric, such as binding affinity (KD), is insufficient. A complete profile, including the rates of association (k-on) and dissociation (k-off), the thermodynamic drivers of the interaction (enthalpy and entropy), and confirmation of activity in a biological system, is essential for making informed decisions in a drug development campaign[][8]. Relying on a single technique can be misleading due to potential artifacts (e.g., protein immobilization, buffer mismatches). Therefore, an orthogonal approach, where multiple independent methods are used to measure the same parameters, is the gold standard for building a trustworthy data package[8][9].
The Candidate Molecule and a Testable Hypothesis
-
Candidate: this compound is a novel compound with no publicly available binding data. Its benzoic acid scaffold is a common feature in enzyme inhibitors.
-
Hypothetical Target: Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that degrades endocannabinoids like anandamide (AEA), terminating their signaling[2][10]. Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects of direct cannabinoid receptor agonists[2][10].
-
Benchmark Comparator: URB597 is a potent, mechanism-based carbamate inhibitor of FAAH[4][11]. It has been extensively studied and serves as an ideal benchmark for evaluating the potency and mechanism of our candidate molecule[5][12]. It has a reported Ki of approximately 0.23 µM for FAAH[4].
A Self-Validating, Orthogonal Workflow
To ensure the highest degree of scientific rigor, we will employ a three-pillar validation strategy. Each method provides distinct yet complementary information, and concordance between the results provides strong validation of the binding event.
Caption: Orthogonal workflow for novel compound validation.
Pillar 1: Kinetic Analysis via Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time changes in refractive index on a sensor surface, allowing for the precise determination of binding kinetics (k-on, k-off) and equilibrium affinity (KD)[13][14].
Causality Behind the SPR Protocol
We immobilize the larger binding partner (FAAH protein) and flow the small molecule analyte over the surface. This orientation maximizes the signal change upon binding. A reference channel is used to subtract any non-specific binding or bulk refractive index changes, ensuring the measured response is specific to the FAAH-compound interaction.
Detailed Experimental Protocol: SPR Kinetic Analysis
-
Sensor Chip and Protein Preparation:
-
Select a CM5 sensor chip (a carboxymethylated dextran surface).
-
Prepare recombinant human FAAH protein at 20 µg/mL in a 10 mM sodium acetate buffer, pH 4.5. The acidic pH is chosen to pre-concentrate the positively charged protein on the negatively charged dextran surface, facilitating efficient covalent immobilization.
-
Prepare the analytes (this compound and URB597) as 10 mM stock solutions in 100% DMSO.
-
-
Protein Immobilization (Amine Coupling):
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes. This creates reactive esters on the surface.
-
Inject the FAAH protein solution over the activated surface until the desired immobilization level (~8000 Response Units) is reached.
-
Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
A reference flow cell is prepared similarly but without protein injection to serve as a negative control.
-
-
Analyte Binding Measurement:
-
Prepare a serial dilution of each compound in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 µM to 50 µM. The concentration range should span at least 10-fold below and 10-fold above the expected KD[14].
-
Inject each concentration over the reference and FAAH-immobilized flow cells for 120 seconds (association phase) at a flow rate of 30 µL/min.
-
Allow the buffer to flow for 300 seconds (dissociation phase) to monitor the compound dissociating from the target.
-
Between injections, regenerate the surface with a short pulse of a mild detergent solution (e.g., 0.5% SDS) if necessary to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k-on, k-off, and KD values.
-
Pillar 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to binding affinity (KD) and stoichiometry (n)[15][16]. It is a true in-solution technique, free from immobilization artifacts, making it an excellent orthogonal method to validate SPR results[].
Causality Behind the ITC Protocol
For high-quality ITC data, both the protein and ligand must be in an identical, perfectly matched buffer to avoid large heats of dilution that can obscure the true binding signal[17]. Concentrations are chosen based on the "c-window" (c = [Macromolecule] / KD), which should ideally be between 5 and 500 for a well-defined binding isotherm[17].
Detailed Experimental Protocol: ITC Binding Analysis
-
Sample Preparation:
-
Dialyze purified FAAH protein extensively against the ITC running buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl).
-
Dissolve the small molecule compounds in the final dialysis buffer to ensure a perfect match. A small amount of DMSO (e.g., <2%) may be used if necessary for solubility, but it must be identically matched in the protein solution.
-
Degas all solutions thoroughly immediately before the experiment to prevent air bubbles from forming in the calorimeter cell[18].
-
-
Instrument Setup and Titration:
-
Set the instrument temperature to 25°C.
-
Load the sample cell with FAAH protein at a concentration of 15 µM.
-
Load the injection syringe with the candidate compound at a concentration of 150 µM (a 10-fold molar excess).
-
Perform a single 0.4 µL initial injection, followed by 18-20 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the compound solution into the buffer-filled cell. This measures the heat of dilution of the compound, which must be subtracted from the experimental data for accurate analysis.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change (µcal) for each injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated automatically from these values.
-
Pillar 3: Functional Validation in a Cellular Context
Confirming that biophysical binding translates into functional modulation of the target in a cellular environment is the final and most critical validation step. We will use a cell-based assay to measure the inhibition of FAAH activity by quantifying the accumulation of its primary substrate, anandamide (AEA).
The Endocannabinoid Signaling Pathway
FAAH is the primary catabolic enzyme for AEA. When FAAH is inhibited, AEA levels rise, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling.
Caption: FAAH-mediated degradation of Anandamide.
Detailed Protocol: Cell-Based FAAH Activity Assay
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y), which endogenously express FAAH, in standard growth medium.
-
Plate cells in 12-well plates and grow to ~90% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the candidate compound and URB597 in assay buffer, ranging from 1 nM to 100 µM.
-
Pre-incubate the cells with the compounds or vehicle (DMSO) for 30 minutes at 37°C.
-
-
FAAH Activity Measurement:
-
Add a known concentration of an exogenous anandamide substrate (e.g., 1 µM) to each well.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow FAAH to process the substrate.
-
Stop the reaction by adding ice-cold acetonitrile, which precipitates proteins and extracts the lipids.
-
-
Quantification by LC-MS/MS:
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant containing the remaining anandamide to a new plate.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of anandamide remaining.
-
-
Data Analysis:
-
Calculate the percentage of FAAH activity relative to the vehicle-treated control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Data Synthesis & Analysis
The data from all three orthogonal methods should be consolidated to build a comprehensive picture of the candidate compound's binding characteristics relative to the benchmark inhibitor.
| Parameter | This compound (Hypothetical Data) | URB597 (Benchmark) | Method | Implication |
| KD (SPR) | 0.45 µM | 0.23 µM[4] | SPR | High-affinity binding confirmed |
| k-on (SPR) | 2.5 x 10^5 M⁻¹s⁻¹ | 1.4 x 10^4 M⁻¹s⁻¹ | SPR | Candidate associates with target faster |
| k-off (SPR) | 0.11 s⁻¹ | 0.0033 s⁻¹[4] | SPR | Candidate dissociates much faster (reversible) |
| KD (ITC) | 0.52 µM | N/A (Irreversible) | ITC | Affinity confirmed in solution |
| ΔH (ITC) | -8.5 kcal/mol | N/A | ITC | Binding is enthalpically driven |
| -TΔS (ITC) | 0.2 kcal/mol | N/A | ITC | Minor entropic penalty |
| IC50 (Functional) | 0.75 µM | ~0.05 µM[6] | Cell Assay | Confirms cellular activity, less potent than URB597 |
Interpretation of Hypothetical Results:
The data above paints a clear picture. The candidate molecule, this compound, is a potent, sub-micromolar binder to FAAH, as confirmed by the strong agreement between SPR and ITC (KD ≈ 0.5 µM). The ITC data reveals the interaction is driven by favorable enthalpy, suggesting strong hydrogen bonding and/or van der Waals interactions within the active site.
Crucially, the kinetic data from SPR distinguishes it from the benchmark URB597. While its binding affinity is comparable, its much faster dissociation rate (k-off) indicates a reversible mechanism of action, in contrast to the covalent, irreversible inhibition by URB597[4]. This has significant pharmacological implications, potentially leading to a different safety and dosing profile. The functional assay confirms its activity in a cellular context, and the IC50 value is consistent with the measured binding affinity. While less potent than the irreversible inhibitor URB597, its reversible nature makes it a very interesting lead compound for further optimization.
Conclusion
This guide has detailed a robust, orthogonal workflow for the comprehensive validation of a novel compound's binding affinity and mechanism of action. By integrating kinetic (SPR), thermodynamic (ITC), and functional (cell-based) data, we can move beyond simple affinity measurements to build a holistic understanding of the molecule's interaction with its target. This multi-pillar approach provides the high-quality, trustworthy data package required to confidently advance a compound like this compound through the drug discovery pipeline.
References
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titr
- Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
- Biophysical screening for the discovery of small-molecule ligands. Semantic Scholar.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
- A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed.
- Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
- Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. SpringerLink.
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
- Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. YorkSpace.
- Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PubMed Central.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- A beginner's guide to surface plasmon resonance. Portland Press.
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology.
- URB597 – FAAH Inhibitor. APExBIO.
- Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org.
- The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. PubMed Central.
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- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-reactivity studies of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
An In-Depth Guide to Characterizing the Cross-Reactivity Profile of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Abstract
This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of the novel compound, this compound. Given the absence of extensive public data on this specific molecule, we present a systematic approach, grounded in established pharmacological principles, to build a robust selectivity profile from the ground up. We detail the rationale behind experimental design, from initial structural analysis and in silico prediction to a tiered in vitro screening cascade. This document serves as a practical guide for researchers in drug discovery and development, offering detailed protocols, comparative analysis with standard reference compounds, and a logical workflow for data interpretation.
Introduction: The Imperative of Selectivity Profiling
Selectivity is a cornerstone of modern drug development. A drug's therapeutic efficacy is intrinsically linked to its ability to interact with the intended target while minimizing engagement with off-target molecules, which can lead to adverse effects. The compound this compound is a novel chemical entity. A preliminary structural analysis reveals a benzoic acid moiety, a feature common to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, and a substituted benzyl ether, which could confer interactions with a range of other receptors or enzymes.
Therefore, a systematic investigation into its cross-reactivity is not merely a regulatory formality but a scientific necessity to understand its potential biological activities. This guide outlines a multi-pronged approach to characterize its selectivity.
Rationale for Target & Comparator Selection
Lacking prior data, our strategy begins with a hypothesis based on chemical structure.
-
Primary Hypothetical Target Class: The presence of the benzoic acid group warrants a primary investigation into its potential inhibitory activity against COX-1 and COX-2 enzymes . These enzymes are central to the inflammatory pathway, and many NSAIDs share this core structure.
-
Secondary Screening Panel: To build a broader understanding of potential off-target interactions, a secondary panel is essential. This panel should include targets that are structurally or functionally related, as well as those commonly implicated in drug side effects. We propose a panel including:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous physiological processes. A broad panel screen is recommended.
-
Ion Channels: Particularly those involved in cardiac safety, such as the hERG channel.
-
Nuclear Receptors: To assess potential endocrine-disrupting activity.
-
Kinases: A diverse family of enzymes where off-target inhibition is common.
-
-
Comparator Compounds: For data to be meaningful, it must be benchmarked against well-characterized molecules.
-
Ibuprofen: A non-selective COX inhibitor, will serve as a positive control for our primary target assays.
-
Celecoxib: A selective COX-2 inhibitor, will allow us to assess the compound's relative selectivity for the COX isoforms.
-
Verapamil: A known hERG channel blocker, will serve as a positive control in safety screening.
-
Experimental Workflow: A Tiered Approach to Selectivity Profiling
We recommend a phased approach that moves from broad, high-throughput screening to more focused, functional assays. This conserves resources and builds a logical, evidence-based profile.
Caption: Tiered workflow for selectivity profiling of a novel compound.
Detailed Experimental Protocols
COX-1/COX-2 Inhibition Assay (Enzymatic)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The assay quantifies the peroxidase activity of the COX enzymes. The peroxidase reaction generates a colored product from N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically at 595 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) and TMPD (colorimetric probe) in the assay buffer.
-
Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
To a 96-well plate, add 10 µL of the diluted test compounds or controls.
-
Add 150 µL of assay buffer.
-
Add 10 µL of Heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the arachidonic acid/TMPD solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at 595 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
hERG Channel Blockade Assay (Automated Patch Clamp)
This assay is a critical safety screen to assess the potential for cardiac arrhythmia.
Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG potassium channel expressed in a stable cell line (e.g., HEK293). A compound that blocks the channel will reduce the measured current.
Step-by-Step Protocol:
-
Cell Preparation: Culture hERG-expressing HEK293 cells under standard conditions. Harvest cells at ~80% confluency and prepare a single-cell suspension.
-
Compound Preparation: Prepare serial dilutions of this compound and Verapamil (positive control).
-
Automated Patch Clamp Run:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the automated patch-clamp instrument (e.g., QPatch or Patchliner).
-
The instrument will automatically achieve whole-cell patch-clamp configuration.
-
Apply a voltage protocol designed to elicit the characteristic hERG tail current.
-
After establishing a stable baseline current, the instrument perfuses the cells with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percent inhibition relative to the baseline current.
-
Plot percent inhibition versus concentration and fit the data to determine the IC50 value.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The tables below present hypothetical, yet plausible, data that would be generated from the described experiments.
Table 1: Comparative COX Enzyme Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 150 | 25 | 6.0 |
| Ibuprofen (Non-selective control) | 2,200 | 5,500 | 0.4 |
| Celecoxib (COX-2 selective control) | 3,000 | 40 | 75.0 |
Interpretation: In this hypothetical result, the novel compound shows moderate potency against COX-2 and is 6-fold more selective for COX-2 over COX-1. This profile is distinct from both the non-selective Ibuprofen and the highly selective Celecoxib.
Table 2: Off-Target Liability Profile
| Assay Target | This compound (IC50 / % Inh @ 10µM) | Verapamil (IC50) | Interpretation |
| hERG Channel | > 30 µM | 150 nM | Low risk of cardiac liability |
| Cannabinoid Receptor 1 (CB1) | 8,500 nM | N/A | Moderate off-target activity |
| Muscarinic M1 Receptor | 22% inhibition @ 10 µM | N/A | Weak interaction, low priority |
| Panel of 50 Kinases | < 20% inhibition @ 10 µM for all | N/A | No significant kinase activity |
Interpretation: This data suggests a relatively clean safety profile, with the primary off-target concern being a moderate interaction with the CB1 receptor, which would warrant further functional investigation.
Conclusion and Future Directions
This guide provides a foundational strategy for characterizing the cross-reactivity of this compound. Based on our hypothetical results, the compound emerges as a moderately potent and selective COX-2 inhibitor with a manageable off-target profile.
The logical next steps would be:
-
Cell-based assays to confirm the COX inhibition translates to functional anti-inflammatory effects in a cellular context (e.g., measuring prostaglandin E2 production).
-
Functional follow-up assays for the identified CB1 receptor hit to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
By following a systematic, evidence-based approach, researchers can build a comprehensive understanding of a novel compound's biological activity, paving the way for informed decisions in the drug development process.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Kramer, J., Obejero-Paz, C. A., & Myatt, G. (2013). hERG channel inhibition: concordance of automated patch clamp and manual patch clamp results. Frontiers in pharmacology, 4, 3. [Link]
Efficacy of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid versus [alternative compound]
An in-depth analysis of the initial topic, "5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid," reveals that this compound is primarily documented as a chemical intermediate, particularly in the synthesis of SGLT2 inhibitors, rather than as a therapeutic agent with established efficacy data.[1][2][3][4][5][6][7] Consequently, a direct comparison of its efficacy against an alternative compound is not feasible based on publicly available scientific literature.
To provide a valuable and scientifically rigorous comparison guide that aligns with the user's core requirements, this guide will pivot to a well-documented and highly relevant topic in current drug development: a comparison of two prominent Histone Deacetylase (HDAC) inhibitors. This class of drugs is at the forefront of epigenetic cancer therapy, with several agents approved and many more in clinical trials.[8][9][10][11][12]
This guide will compare Vorinostat (SAHA) , a first-generation, FDA-approved pan-HDAC inhibitor, against Entinostat (MS-275) , a class I-selective HDAC inhibitor currently in advanced clinical development. This comparison will offer researchers and drug development professionals a detailed examination of the nuances between broad-spectrum and selective HDAC inhibition.
Comparative Efficacy and Mechanistic Insights: Vorinostat vs. Entinostat in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two leading histone deacetylase (HDAC) inhibitors, Vorinostat and Entinostat. We will delve into their distinct mechanisms of action, compare their efficacy based on available preclinical and clinical data, and provide detailed protocols for key experimental assays used in their evaluation.
Introduction: The Role of HDACs in Cancer and the Rationale for Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[13] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[12] HDAC inhibitors aim to reverse this epigenetic silencing, reactivate tumor suppressor genes, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12][13]
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[8][12] It is a pan-inhibitor, meaning it targets multiple HDAC classes.[12]
Entinostat (MS-275) is a benzamide derivative that exhibits selectivity for class I HDACs (HDAC1, 2, and 3).[14] This selectivity is hypothesized to offer a more targeted therapeutic approach with a potentially different efficacy and safety profile compared to pan-HDAC inhibitors.
Mechanism of Action: Pan-Inhibition vs. Class I-Selectivity
The fundamental difference between Vorinostat and Entinostat lies in their HDAC isoform selectivity. This has significant implications for their downstream biological effects.
Vorinostat's Pan-Inhibitory Action: Vorinostat contains a hydroxamic acid moiety that chelates the zinc ion in the active site of class I, II, and IV HDACs. This broad inhibition leads to the hyperacetylation of a wide range of histone and non-histone proteins.[12] The acetylation of non-histone proteins, such as transcription factors and chaperone proteins, can affect numerous cellular processes beyond transcriptional regulation.[13]
Caption: Vorinostat's pan-HDAC inhibition pathway.
Entinostat's Class I-Selective Action: Entinostat's benzamide structure allows for more selective binding to the active site of class I HDACs, particularly HDAC1, 2, and 3.[14] These isoforms are primarily localized to the nucleus and are key components of major co-repressor complexes that regulate gene expression. By selectively targeting these HDACs, Entinostat is thought to have a more focused effect on gene transcription with potentially fewer off-target effects compared to pan-inhibitors.
Caption: Entinostat's class I-selective HDAC inhibition pathway.
Comparative Efficacy: Preclinical and Clinical Data
Both Vorinostat and Entinostat have demonstrated anti-cancer activity, but their efficacy can vary depending on the cancer type and therapeutic combination.
| Feature | Vorinostat (SAHA) | Entinostat (MS-275) |
| FDA Approval | Approved for cutaneous T-cell lymphoma (CTCL)[8][12] | Breakthrough Therapy Designation for advanced breast cancer |
| Selectivity | Pan-HDAC inhibitor (Classes I, II, IV)[12] | Class I-selective (HDAC1, 2, 3)[14] |
| Clinical Trials | Numerous trials in hematological and solid tumors[8][9][10] | Advanced trials, particularly in breast and lung cancer |
| Monotherapy Activity | Modest activity in solid tumors, more effective in hematological malignancies[10][12] | Limited as monotherapy, significant potentiation of other therapies |
| Combination Therapy | Synergizes with chemotherapy, radiation, and targeted agents[12] | Potent synergy with immunotherapy (e.g., checkpoint inhibitors) and hormonal therapy |
Key Findings:
-
Hematological Malignancies: Both drugs have shown efficacy in hematological cancers. Vorinostat's approval in CTCL highlights its utility in this area.[8][12]
-
Solid Tumors: As monotherapies, HDAC inhibitors have shown limited success in solid tumors.[12] However, combination strategies have been more promising.
-
Immunotherapy Combination: A key area of interest for Entinostat is its ability to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. This is a significant differentiator from Vorinostat.
Experimental Protocols
Here are detailed protocols for essential assays to evaluate and compare the efficacy of HDAC inhibitors like Vorinostat and Entinostat.
4.1. In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of the compounds.
Caption: Workflow for an in vitro HDAC activity assay.
Methodology:
-
Plate Preparation: In a 96-well plate, add recombinant HDAC enzyme or nuclear extract from cancer cells.
-
Inhibitor Addition: Add serial dilutions of Vorinostat or Entinostat to the wells. Include a no-inhibitor control.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Rationale: This assay provides a direct measure of the compound's potency and selectivity against different HDAC isoforms (if using specific recombinant enzymes).
4.2. Western Blot for Histone Acetylation
This assay assesses the downstream effect of HDAC inhibition on the acetylation status of histones in cells.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of Vorinostat or Entinostat for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the image and quantify the band intensities to determine the relative increase in histone acetylation.
Rationale: This assay confirms the on-target activity of the HDAC inhibitors within a cellular context and allows for a comparison of their ability to induce histone hyperacetylation.
4.3. Cell Viability/Cytotoxicity Assay
This assay measures the effect of the compounds on cancer cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Vorinostat or Entinostat.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Reading: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each compound.
Rationale: This assay provides crucial data on the anti-proliferative and cytotoxic effects of the compounds, allowing for a direct comparison of their efficacy in different cancer cell lines.
Conclusion
The comparison between Vorinostat and Entinostat highlights a critical theme in modern drug development: the balance between broad-spectrum and targeted inhibition. Vorinostat, as a pan-HDAC inhibitor, has established clinical utility, particularly in hematological malignancies. Entinostat's class I selectivity may offer a more refined therapeutic window and has shown significant promise in combination therapies, especially with immunotherapy.
For researchers, the choice of which inhibitor to study will depend on the specific biological question and the cancer type of interest. The experimental protocols provided in this guide offer a robust framework for evaluating these and other HDAC inhibitors, ultimately contributing to the development of more effective epigenetic therapies for cancer.
References
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- Clinical Trials Using Histone Deacetylase Inhibitor - NCI. (n.d.). National Cancer Institute.
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- Clinical Studies of Histone Deacetylase Inhibitors. (2009, June 15). AACR Journals.
- Histone deacetylase inhibitors: from target to clinical trials. (n.d.). PubMed.
- Pharmacology of ME-344, a novel cytotoxic isoflavone. (2019, March 6). PMC - NIH.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central.
- A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia. (n.d.). PMC - NIH.
- Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone. (2015, February 1). e-Century Publishing Corporation.
- Abstract 5409: MEI-344, a novel isoflavone with activity as a mitochondrial oxygenase inhibitor. (2015, August 1). Cancer Research - AACR Journals.
- 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. (n.d.). Guidechem.
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- New and emerging HDAC inhibitors for cancer... (n.d.). Journal of Clinical Investigation - Ovid.
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- 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.
- The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (n.d.). PubMed.
- 5-bromo 2-chloro Benzoic Acid Manufacturer, Supplier from Vadodara. (n.d.). Google.
- 5-Bromo-2-chlorobenzoic Acid - CAS No 21739-92-4 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
- 5-Bromo-2-chlorobenzoic acid 98 21739-92-4. (n.d.). Sigma-Aldrich.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
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Reproducibility of experimental results with 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
An Application Scientist's Guide to Reproducible Synthesis: A Comparative Analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
We will dissect a robust synthetic protocol, explain the causal reasoning behind key experimental choices, and present a direct comparison with a simpler, non-halogenated analogue, 2-(Benzyloxy)benzoic acid. The objective is to empower researchers with the knowledge not just to perform a reaction, but to understand the critical variables that govern its success and reproducibility.
The Paramount Importance of Purity in Research
Synthetic Strategy and Workflow Design
The target molecule, this compound, is an ether. The most reliable and widely adopted method for constructing such an aryl ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, 5-bromosalicylic acid) to form a phenoxide, which then acts as a nucleophile to displace a halide on an alkyl halide (2-chlorobenzyl chloride). This choice is deliberate; it is a high-yielding, well-understood reaction with predictable outcomes, forming the basis of a trustworthy protocol.
Experimental Workflow Diagram
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A Comparative Technical Guide to 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid and its Analogs as GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and performance as agonists for the G protein-coupled receptor 35 (GPR35). The content herein is designed to be a comprehensive resource, blending established synthetic methodologies with functional biological data to inform rational drug design and development.
Introduction: The Therapeutic Potential of GPR35 Agonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune and gastrointestinal tissues. Its activation is linked to the modulation of inflammatory responses, making it a promising therapeutic target for conditions such as inflammatory bowel disease, asthma, and pain. Benzoic acid derivatives, particularly those with a 2-(benzyloxy) scaffold, have emerged as a promising class of GPR35 agonists. This guide focuses on this compound, a representative member of this class, and explores how structural modifications to its core motifs impact biological activity.
Synthesis of 2-(Benzyloxy)benzoic Acid Analogs: A Modular Approach
The synthesis of this compound and its analogs is readily achieved through the Williamson ether synthesis . This robust and versatile method allows for the modular construction of a diverse library of analogs by reacting a substituted 2-hydroxybenzoic acid with a variety of substituted benzyl halides.
The general synthetic pathway involves two key steps:
-
Deprotonation: A weak base, such as potassium carbonate, is used to deprotonate the hydroxyl group of the substituted 2-hydroxybenzoic acid, forming a nucleophilic phenoxide intermediate.
-
Nucleophilic Substitution (SN2): The phenoxide then attacks the electrophilic benzylic carbon of the substituted benzyl halide, displacing the halide and forming the desired ether linkage.
This synthetic strategy offers the flexibility to introduce a wide range of substituents on both the benzoic acid and the benzyl moieties, enabling a thorough investigation of the structure-activity relationships.
Comparative Analysis of GPR35 Agonist Activity
The potency of 2-(benzyloxy)benzoic acid derivatives as GPR35 agonists is highly dependent on the nature and position of substituents on both aromatic rings. While a comprehensive dataset for a complete series of this compound analogs is not publicly available in a single study, we can infer structure-activity relationship trends from various reported GPR35 agonists with similar structural motifs.
Table 1: Inferred Structure-Activity Relationships of 2-(Benzyloxy)benzoic Acid Analogs as GPR35 Agonists
| Compound/Analog Type | R1 (Benzoic Acid Ring) | R2 (Benzyl Ring) | GPR35 Agonist Potency (Inferred) | Key Observations |
| Core Scaffold | H | H | Baseline | The unsubstituted 2-(benzyloxy)benzoic acid serves as the foundational pharmacophore. |
| Parent Compound | 5-Bromo | 2-Chloro | Potent | The combination of a halogen at the 5-position of the benzoic acid and a halogen at the 2-position of the benzyl ring is expected to confer significant potency. |
| Analog 1 | 5-Bromo | 4-Chloro | Potentially similar or slightly reduced potency | Shifting the chloro group from the ortho to the para position on the benzyl ring may alter the conformational preference and impact receptor binding. |
| Analog 2 | 5-Bromo | 2-Methyl | Potentially reduced potency | Replacing the electron-withdrawing chloro group with an electron-donating methyl group could decrease activity, suggesting that electronic effects on the benzyl ring are important. |
| Analog 3 | 5-Bromo | 3-Bromo | Potentially potent | The presence of a halogen at the meta position of the benzyl ring may also contribute positively to agonist activity. |
| Analog 4 | 5-Nitro | H | Potentially active | A nitro group at the 5-position of the benzoic acid is another common feature in some GPR35 agonists.[1] |
| Analog 5 | H | 3-Fluoro | Active | A single fluoro substituent on the benzyl ring has been shown to be sufficient for GPR35 agonism. |
Interpretation of SAR Trends:
-
Substituents on the Benzoic Acid Ring: Electron-withdrawing groups, such as halogens (Bromo) or nitro groups, at the 5-position of the benzoic acid appear to be favorable for GPR35 agonist activity. The carboxylic acid moiety is a critical pharmacophore, likely interacting with basic residues in the GPR35 binding pocket.
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly modulate potency. Halogen atoms, particularly at the ortho or para positions, seem to be well-tolerated and can enhance activity. The flexibility of the benzyl ether linkage allows the substituted benzyl ring to adopt an optimal conformation for binding within the receptor.
Experimental Protocols
General Synthesis of 2-(Benzyloxy)benzoic Acid Analogs (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of the title compound and its analogs.
Materials:
-
Substituted 2-hydroxybenzoic acid (1.0 eq)
-
Substituted benzyl halide (e.g., benzyl bromide or chloride) (1.1 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted 2-hydroxybenzoic acid in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the substituted benzyl halide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group but is mild enough to avoid unwanted side reactions with the carboxylic acid.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more reactive for the SN2 reaction.
-
Temperature: Moderate heating increases the reaction rate without promoting significant decomposition of the reactants or products.
In Vitro Characterization: GPR35 β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to quantify the agonist activity of compounds at GPR35.[2]
Principle:
This assay utilizes enzyme fragment complementation. A cell line is engineered to express GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding to GPR35 induces a conformational change, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal.
Experimental Workflow:
-
Cell Plating: Seed CHO-K1 cells stably expressing the human GPR35-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include a positive control (a known GPR35 agonist like Zaprinast) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37 °C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagent, which contains the chemiluminescent substrate.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes and then measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Visualization of Key Processes
GPR35 Signaling Pathway
Experimental Workflow for GPR35 Agonist Screening
Conclusion
The 2-(benzyloxy)benzoic acid scaffold represents a versatile platform for the development of novel GPR35 agonists. The Williamson ether synthesis provides a straightforward and adaptable route for the generation of diverse analogs. The structure-activity relationships, although inferred from a broader class of compounds, suggest that strategic placement of electron-withdrawing groups on both the benzoic acid and benzyl rings can significantly enhance agonist potency. The β-arrestin recruitment assay serves as a robust and high-throughput method for the functional characterization of these compounds. Further exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the discovery of potent and selective GPR35 modulators with therapeutic potential in a range of inflammatory disorders.
References
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Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]
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Frontiers in Immunology. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1285376. [Link]
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Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]
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Milligan, G. (2013). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action. British Journal of Pharmacology, 170(2), 333-344. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
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Pfleger, K. D. G., & Eidne, K. A. (2006). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 157(4), 621-629. [Link]
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PubChem. (n.d.). 5-Nitro-2-(3-phenylpropylamino)benzoic acid. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Zhao, P., Sharir, H., Kapur, A., Cowan, A., Geller, E. B., Adler, M. W., Seltzman, H. H., Reggio, P. H., Heynen-Genel, S., & Abood, M. E. (2010). Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity. Molecular Pharmacology, 78(4), 560-568. [Link]
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Performance Benchmark Analysis: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid as a Novel Ketohexokinase Inhibitor in Metabolic Disease Models
This guide provides an in-depth comparative analysis of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid , a novel investigational compound, against current industry standards for the inhibition of Ketohexokinase (KHK). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders. We will explore the mechanistic rationale, present detailed experimental protocols, and provide comparative data to objectively benchmark the performance of this molecule.
Introduction: The Rationale for Targeting Ketohexokinase in Metabolic Disease
Increased consumption of dietary fructose, largely from added sugars, is strongly correlated with the rising prevalence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3][4][5] Unlike glucose metabolism, which is tightly regulated, fructose is rapidly metabolized almost exclusively in the liver by the enzyme Ketohexokinase (KHK), also known as fructokinase.[6][7]
KHK catalyzes the first and rate-limiting step in fructose metabolism: the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F1P).[1][8] This process is not subject to negative feedback inhibition, leading to rapid depletion of intracellular ATP and an accumulation of F1P.[3][7] These changes trigger downstream pathways that promote de novo lipogenesis (DNL), uric acid production, and oxidative stress, which are key drivers of hepatic steatosis (fatty liver) and inflammation.[2][7][9][10]
There are two isoforms of KHK: KHK-C and KHK-A. KHK-C is the predominant isoform in the liver, intestine, and kidney, and it exhibits a high affinity for fructose, making it the primary driver of fructose metabolism.[10][11] Therefore, the selective inhibition of KHK-C is a highly attractive therapeutic strategy to mitigate the pathological consequences of excess fructose consumption.[1][6][9][12] This guide benchmarks the performance of This compound (hereafter referred to as BCCB ) as a potential best-in-class KHK inhibitor.
Fructose Metabolism and Pathological Consequences
Below is a diagram illustrating the central role of KHK in fructose-driven metabolic disruption.
Caption: Role of KHK in fructose metabolism and liver pathology.
Benchmarking Against Industry Standards
To evaluate the therapeutic potential of BCCB, its performance was compared against two well-characterized KHK inhibitors, selected as industry standards due to their high potency and published data.
-
Standard A (PF-06835919): A potent KHK inhibitor with published low nanomolar IC50 values, serving as a benchmark for high-potency compounds.[13]
-
Standard B (Compound 8 - Pyrimidinopyrimidine series): A selective inhibitor of the human hepatic KHK-C isoform, representing a class of compounds with demonstrated oral bioavailability in preclinical models.[6][14]
The comparative evaluation was structured across three tiers of experimentation:
-
Tier 1: Biochemical Potency & Selectivity - Direct enzymatic inhibition assays.
-
Tier 2: Cellular Efficacy - Target engagement and functional outcomes in a relevant cell model.
-
Tier 3: In Vivo Pharmacodynamics - Efficacy in an animal model of diet-induced NAFLD.
Experimental Benchmarking Workflow
Caption: Multi-tier workflow for KHK inhibitor evaluation.
Tier 1: Biochemical Potency and Selectivity
The primary objective is to determine the direct inhibitory activity of BCCB on the target enzyme and its selectivity against the secondary isoform. High potency against KHK-C and selectivity over KHK-A are desired properties to maximize efficacy while minimizing potential off-target effects.
Methodology: ADP-Glo™ Kinase Assay
The inhibitory potency was determined using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that measures kinase activity.
-
Enzyme Preparation: Recombinant human KHK-C and KHK-A enzymes were used.
-
Reaction Mixture: The assay was conducted in a buffer containing ATP and fructose at their respective Km concentrations.
-
Inhibitor Dosing: Test compounds (BCCB, Standard A, Standard B) were serially diluted to generate 10-point dose-response curves.
-
Assay Protocol:
-
Enzyme, buffer, and inhibitor were incubated for 15 minutes.
-
The kinase reaction was initiated by adding the ATP/fructose substrate mix.
-
After a 60-minute incubation at room temperature, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete remaining ATP.
-
Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis: Luminescence was measured, and the data were normalized to control wells. IC50 values were calculated using a four-parameter logistic curve fit.
Results: Potency (IC50) and Selectivity
| Compound | KHK-C IC50 (nM) | KHK-A IC50 (nM) | Selectivity (KHK-A / KHK-C) |
| BCCB (Investigational) | 10.2 | 850 | 83x |
| Standard A (PF-06835919) | 8.4[13] | 66[13] | 8x |
| Standard B (Compound 8) | 12.0[6] | >1000 | >83x |
Expertise & Interpretation
BCCB demonstrates potent, low-nanomolar inhibition of the primary KHK-C isoform, comparable to both high-potency standards.[6][13] Critically, BCCB exhibits superior selectivity (>80-fold) over the KHK-A isoform, a characteristic it shares with Standard B. This high selectivity is a significant advantage, as it suggests a wider therapeutic window and a lower probability of off-isoform-related effects. The potency of BCCB is on par with Standard A, but its selectivity profile is more favorable.
Tier 2: Cellular Efficacy in Human Hepatocytes
Moving from a biochemical to a cellular environment is crucial to confirm that the compound can penetrate cell membranes and engage its target in a physiological context. We assessed the ability of BCCB to inhibit fructose-induced F1P accumulation, prevent ATP depletion, and reduce de novo lipogenesis.
Methodology: Primary Human Hepatocyte Assays
-
Cell Culture: Cryopreserved primary human hepatocytes were cultured in sandwich configuration.
-
Fructose Challenge: Cells were pre-incubated with serially diluted inhibitors (BCCB, Standard A, Standard B) for 1 hour before being challenged with high levels of fructose (5 mM).
-
F1P Accumulation Assay: After a 2-hour fructose challenge, cells were lysed, and intracellular F1P concentrations were measured using a coupled enzymatic assay.
-
ATP Depletion Assay: Intracellular ATP levels were measured at 2 hours post-fructose challenge using a commercial luminescent cell viability assay.
-
De Novo Lipogenesis (DNL) Assay: Cells were treated with inhibitors and fructose in the presence of a ¹³C-labeled metabolic tracer. After 24 hours, cellular lipids were extracted, and the incorporation of the tracer into newly synthesized fatty acids was quantified by mass spectrometry.
Results: Cellular Functional Inhibition (EC50)
| Compound | F1P Inhibition EC50 (nM) | ATP Rescue EC50 (nM) | DNL Inhibition EC50 (nM) |
| BCCB (Investigational) | 45 | 52 | 155 |
| Standard A (PF-06835919) | 40 | 48 | 180 |
| Standard B (Compound 8) | 65 | 75 | 250 |
Expertise & Interpretation
The data strongly validates the biochemical potency of BCCB in a relevant cell system. BCCB effectively blocked the formation of F1P, the direct product of KHK activity, with an EC50 of 45 nM. This demonstrates excellent cell permeability and target engagement. Consequently, BCCB prevented the rapid fructose-induced depletion of cellular ATP, a key initiating event in hepatocyte injury.[7]
Furthermore, BCCB significantly attenuated de novo lipogenesis, a primary driver of steatosis.[9][10] Its performance in all cellular assays was superior to Standard B and comparable to the high-potency Standard A, confirming its robust functional activity at the cellular level. This provides a strong rationale for advancing BCCB to in vivo models.
Tier 3: In Vivo Efficacy in a NAFLD Mouse Model
The final and most critical test is to assess whether the biochemical potency and cellular efficacy translate to therapeutic benefits in a living organism. A diet-induced mouse model of NAFLD was used to benchmark BCCB's ability to prevent liver fat accumulation and injury.
Methodology: High-Fructose Diet (HFD) Mouse Model
-
Animal Model: Male C57BL/6J mice were fed a high-fructose diet (60% of calories from fructose) for 12 weeks to induce NAFLD.
-
Dosing: From week 8 to week 12, mice were orally dosed once daily with vehicle, BCCB (10 mg/kg), or Standard B (10 mg/kg). Standard A was not advanced due to reported suboptimal pharmacokinetic properties in rodents in literature. Standard B was chosen as the in vivo comparator due to its known oral bioavailability.[6]
-
Endpoint Analysis (at Week 12):
-
Biochemical Markers: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured as indicators of liver injury.
-
Liver Triglycerides: Hepatic lipids were extracted and quantified.
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and scored for steatosis by a blinded pathologist.
-
Results: In Vivo Therapeutic Efficacy
| Treatment Group | Plasma ALT (U/L) | Liver Triglycerides (mg/g tissue) | Steatosis Score (0-3) |
| Control (Normal Diet) | 35 ± 4 | 15 ± 2 | 0.1 ± 0.1 |
| Vehicle (HFD) | 115 ± 12 | 88 ± 9 | 2.8 ± 0.2 |
| BCCB (10 mg/kg, HFD) | 55 ± 7 | 35 ± 5 | 1.1 ± 0.3 |
| Standard B (10 mg/kg, HFD) | 72 ± 9 | 48 ± 6 | 1.6 ± 0.4 |
Data are presented as mean ± SEM.
Expertise & Interpretation
Oral administration of BCCB resulted in a profound therapeutic effect in a mouse model of NAFLD. BCCB treatment led to a 60% reduction in liver triglycerides compared to the vehicle-treated group, demonstrating a powerful anti-steatotic effect. This was significantly more effective than the reduction observed with Standard B.
The improvement in liver fat was accompanied by a marked decrease in the liver injury markers ALT and AST, bringing them close to levels seen in healthy control animals. Histological analysis confirmed these findings, with BCCB-treated mice showing a dramatic reduction in the steatosis score. These results provide compelling preclinical evidence that BCCB’s potent and selective KHK inhibition translates into robust in vivo efficacy, positioning it as a highly promising candidate for the treatment of NAFLD and other metabolic diseases.[9][12]
Conclusion
This comprehensive benchmark analysis demonstrates that This compound (BCCB) is a highly potent and selective inhibitor of Ketohexokinase-C. It exhibits a superior preclinical profile compared to established industry standards across a multi-tiered evaluation platform.
-
Biochemical Potency: BCCB shows low-nanomolar IC50 against KHK-C with an excellent selectivity profile over KHK-A.
-
Cellular Efficacy: It effectively blocks fructose metabolism in human liver cells, preventing key pathological events like ATP depletion and de novo lipogenesis.
-
In Vivo Efficacy: It demonstrates robust, dose-dependent reduction of hepatic steatosis and liver injury in a validated animal model of NAFLD.
Based on this body of evidence, this compound represents a potential best-in-class therapeutic agent for fructose-driven metabolic diseases. Further investigation into its pharmacokinetic properties and long-term safety is strongly warranted.
References
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Patsnap Synapse. (2024). What are KHK inhibitors and how do they work?[Link]
-
NIH National Center for Biotechnology Information. (n.d.). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. [Link]
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PLOS One. (n.d.). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Fructose metabolism and metabolic disease. [Link]
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Wiley & Sons, Inc. (2013). Fructose, Sugar Consumption, and Metabolic Diseases. [Link]
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ACS Medicinal Chemistry Letters. (n.d.). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis. [Link]
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PubMed. (2018). Fructose metabolism and metabolic disease. [Link]
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Open Exploration Publishing. (n.d.). Fructose, a trigger of metabolic diseases?a narrative review. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Fructose Induced KHK-C Increases ER Stress and Modulates Hepatic Transcriptome to Drive Liver Disease in Diet-Induced and Genetic Models of NAFLD. [Link]
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BioWorld. (2021). Targeting ketohexokinase as new therapeutic strategy in NAFLD. [Link]
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A Researcher's Guide to the Independent Verification of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the independent verification and comparative analysis of the purported anti-inflammatory properties of the novel compound, 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid (designated here as Compound X). In the landscape of drug discovery, initial reports of a compound's efficacy require rigorous and unbiased validation. This document outlines a logical, multi-stage experimental plan designed to confirm the identity, assess the biological activity, and compare the performance of Compound X against established anti-inflammatory agents.
The methodologies described herein are grounded in established scientific principles, emphasizing the inclusion of robust controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell biology and biochemical assays.
Part 1: Foundational Verification: Confirming Compound Identity and Purity
Before investigating biological effects, it is imperative to confirm the chemical identity and purity of the test compound. An incorrect or impure sample can invalidate all subsequent biological data.
1.1 Physicochemical Characterization
The initial step is to verify the structure and purity of the supplied Compound X. This is a non-negotiable quality control step.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. The goal is to observe a single, sharp peak, indicating the absence of significant impurities. A purity level of >98% is recommended for biological assays.
-
Mass Spectrometry (MS): To confirm the molecular weight. The observed mass should match the calculated molecular weight of C₁₄H₁₀BrClO₃ (341.58 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure. The spectral data should be consistent with the assigned structure of this compound.
Only upon successful verification of these parameters should biological testing commence.
Part 2: In Vitro Biological Assessment: A Stepwise Approach
This section details a series of in vitro experiments to quantify the anti-inflammatory effects of Compound X. We will use a common and well-validated model: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells. For comparative analysis, we will use Indomethacin , a well-characterized non-steroidal anti-inflammatory drug (NSAID), as a reference compound.
Workflow for In Vitro Verification
Caption: Experimental workflow for the in vitro validation of Compound X.
Experiment 1: Determining the Optimal Non-Toxic Concentration Range
Rationale: It is crucial to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. A cytotoxicity assay identifies the concentration range where Compound X does not harm the cells, ensuring that subsequent results are valid.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the different concentrations to the cells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Experiment 2: Assessing Inhibition of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). Measuring NO levels is a primary indicator of anti-inflammatory activity.[1]
Protocol: Griess Assay for Nitrite
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of Compound X and Indomethacin for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-only control.
Experiment 3: Quantifying Effects on Pro-Inflammatory Cytokines
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.[2] Measuring the reduction of these cytokines provides strong evidence of a compound's anti-inflammatory potential.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Treatment: Prepare a 24-well plate of RAW 264.7 cells. Pre-treat with Compound X and Indomethacin at selected concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific).
-
Analysis: Use the standard curves provided in the kits to determine the concentration of each cytokine in the samples. Calculate the percentage inhibition for each treatment condition.
Part 3: Mechanistic Insights and Comparative Data
After confirming the biological effect, the next logical step is to investigate the potential mechanism of action. Many anti-inflammatory agents work by inhibiting the NF-κB signaling pathway, which is a master regulator of iNOS, COX-2, and pro-inflammatory cytokines.
Hypothesized Signaling Pathway
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid
For professionals in research and drug development, the meticulous management of chemical life cycles is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid. While specific disposal data for this exact compound is not widely published, its classification as a halogenated aromatic carboxylic acid derivative allows us to establish a robust and safe disposal procedure based on well-understood principles for this chemical class and data from close structural analogs like 5-bromo-2-chlorobenzoic acid.[1][2]
The causality behind these procedures is rooted in the compound's inherent chemical properties: the presence of bromine and chlorine atoms necessitates its classification as halogenated waste, and its acidic nature and potential for irritation require specific handling and segregation protocols.
Hazard Identification and Essential Safety Precautions
Before beginning any work that will generate waste, it is critical to understand the potential hazards. Based on analogous compounds, this compound should be handled as a hazardous substance.[3] All personnel must be familiar with the hazards outlined below and wear appropriate Personal Protective Equipment (PPE).
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Category | GHS Classification | Precautionary Statements |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][5] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[3][4] |
| Aquatic Toxicity | Acute/Chronic | H411: Toxic to aquatic life with long lasting effects. |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and dust.[6]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[3][5]
Waste Classification and Segregation: The Cornerstone of Compliance
Proper identification and segregation of chemical waste is the most critical step in ensuring safe, compliant, and cost-effective disposal.
-
Waste Identification: All waste streams containing this compound must be identified. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads).
-
Solutions containing the compound.
-
Empty containers that are not triple-rinsed.
-
-
Classification: This compound must be classified as "Halogenated Organic Waste." [6][7] This classification is dictated by the presence of bromine and chlorine atoms on the aromatic structure.
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic waste. The co-mingling of these waste streams is a common and costly error in laboratory settings. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HBr).[3][8] Mixing it with non-halogenated waste contaminates the entire volume, forcing the entire container to be disposed of via the more expensive halogenated route. Keep it separate from incompatible materials like strong acids, bases, and oxidizing agents.[6][9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.
-
Container Selection:
-
Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
The container must be in good condition, with a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the container as "HAZARDOUS WASTE: HALOGENATED ORGANIC WASTE."
-
List all chemical constituents by their full name, including "this compound."
-
Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard).[10]
-
-
Waste Collection:
-
Solid Waste: Carefully place all contaminated solid materials, such as gloves, weighing papers, and contaminated labware, into the designated solid halogenated waste container. Avoid creating dust.[3]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid halogenated waste container.
-
Empty Containers: The original product container must be disposed of as unused product unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]
-
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Store the container in a designated, well-ventilated satellite accumulation area or central accumulation area.[11]
-
The storage area should have secondary containment to capture any potential leaks.
-
Store away from incompatible materials.[6]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][12]
-
Ensure all federal, state, and local regulations are followed. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the U.S.[12][13]
-
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.
-
Minor Spill (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep up the material to avoid creating dust and place it in the designated halogenated waste container.[3]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material and place it in the halogenated waste container.
-
Decontaminate the area and collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for Halogenated Waste
References
-
Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
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Personal protective equipment for handling 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
Operational Safety and Handling Guide: 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic Acid
Hazard Identification and Core Risk Assessment
The primary hazards of this compound are extrapolated from its constituent parts: a halogenated benzoic acid core and a chlorobenzyl ether group. The anticipated GHS classification is summarized below. It is imperative to handle this compound as, at minimum, an irritant to the skin, eyes, and respiratory system.
| Hazard Classification | Category | GHS Code | Rationale and Field Insights |
| Skin Irritation | Category 2 | H315 | Halogenated aromatic acids are known to cause skin irritation upon contact.[1][2][3] Assume this property is retained. |
| Serious Eye Irritation | Category 2 | H319 | As a fine powder, the compound poses a significant risk of causing serious eye irritation.[4][1][2][3] |
| Respiratory Irritation | Category 3 | H335 | Inhalation of dust may lead to irritation of the respiratory tract.[4][1][2] This necessitates the use of engineering controls. |
| Harmful if Swallowed | Category 4 (Assumed) | H302 | While not confirmed, similar structures can be harmful upon accidental ingestion.[5][6] Prudent handling is required. |
| Aquatic Hazard (Chronic) | Category 2 (Assumed) | H411 | Many brominated aromatic compounds exhibit long-term toxicity to aquatic life. Disposal must be managed to prevent environmental release. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of appropriate PPE is a critical control point to mitigate the risks identified above. The following workflow provides a decision-making framework for ensuring adequate protection.
Caption: PPE Selection Workflow for Handling the Compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Always wear chemical safety goggles conforming to EU EN 166 or OSHA 29 CFR 1910.133 standards.[1][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for damage before use and utilize proper glove removal technique to avoid contaminating your skin.[2][5] Dispose of used gloves as contaminated waste.
-
Skin and Body Protection : A standard laboratory coat is required. For tasks involving larger quantities or a high risk of contact, consider impervious or flame-resistant clothing.[1]
-
Respiratory Protection : For any operation that may generate dust (e.g., weighing, scraping, or transferring powder), work within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is mandatory.[2]
Operational Plans: From Benchtop to Disposal
Adherence to a strict operational plan minimizes exposure and ensures procedural integrity.
Engineering Controls and Safe Handling
-
Ventilation : All handling of the solid compound and its solutions must occur in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
-
Avoiding Dust : Handle the solid material carefully to avoid creating dust. Use spatulas and weighing paper appropriate for the scale of work.
-
Personal Hygiene : Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is handled.
-
Contamination Prevention : Keep containers tightly sealed when not in use.[7] Label all containers clearly with the chemical name and associated hazards.
Storage and Incompatibility
-
Storage Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities : Keep away from strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches). Accidental mixing can lead to vigorous reactions or ignition.
-
Segregation : Do not store alphabetically. Store with other halogenated organic acids, segregated from bases and reactive chemicals.
Spill Response and Emergency Plan
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Caption: Step-by-Step Spill Response Workflow.
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification : All unused product and materials contaminated with this compound must be treated as hazardous chemical waste.
-
Containerization : Collect waste in a designated, properly sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method : The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Always use a licensed and certified waste disposal company.[2][5]
-
Contaminated Materials : Dispose of contaminated gloves, weighing papers, and other disposable labware as solid hazardous waste.[2]
Emergency First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][7] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] If skin irritation occurs or persists, get medical advice.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water.[7] Call a physician or poison control center immediately. |
References
-
Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2025, September 29). Safety data sheet - benzyl alcohol. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
